molecular formula C28H33N5O5 B1231518 Ergotoxine CAS No. 8006-25-5

Ergotoxine

Cat. No.: B1231518
CAS No.: 8006-25-5
M. Wt: 519.6 g/mol
InChI Key: XLMJRFCCCWFQRE-SJRQCXNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergotoxine is a historically significant alkaloid complex isolated from the fungus Claviceps purpurea . It is now understood to be a mixture of several ergopeptine alkaloids, primarily ergocristine, ergocornine, and ergocryptine (which is itself a mixture of α and β isomers) . This complex is a crucial tool for researchers studying the effects of ergot derivatives. The primary research value of this compound lies in its potent biological activity. It is a classic adrenolytic agent, meaning it blocks alpha-adrenergic receptors . This action makes it a valuable compound for investigating vascular physiology and receptor pharmacology. Studies utilize this compound to explore vasoconstriction, endothelial function, and the pathophysiology of conditions like ergotism, which is characterized by arterial occlusion and gangrene . Its effects are mediated through the constriction of arterioles and damage to the capillary endothelium . This product is supplied for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

8006-25-5

Molecular Formula

C28H33N5O5

Molecular Weight

519.6 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1

InChI Key

XLMJRFCCCWFQRE-SJRQCXNHSA-N

SMILES

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C

Canonical SMILES

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Other CAS No.

59630-30-7
8006-25-5

Synonyms

ergotoxin
ergotoxine

Origin of Product

United States

Foundational & Exploratory

Ergotoxine: A Technical Guide to its Discovery and Enduring Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

From its historical infamy as the causative agent of ergotism to its celebrated role as a foundational tool in pharmacology, ergotoxine represents a pivotal chapter in the development of modern therapeutics. Initially isolated in 1906, this complex mixture of ergot alkaloids has been instrumental in elucidating fundamental principles of neurotransmission and receptor pharmacology. This technical guide provides an in-depth exploration of the discovery of this compound, its historical impact, detailed experimental methodologies, quantitative pharmacological data, and the intricate signaling pathways it modulates. The complex interactions of its constituent alkaloids—ergocristine, ergokryptine, and ergocornine—with adrenergic, dopaminergic, and serotonergic receptors underscore its multifaceted pharmacological profile and its lasting legacy in drug discovery.

Discovery and Historical Context

The story of this compound is a compelling narrative of transformation from a dreaded poison to a source of invaluable therapeutic agents. For centuries, ergot, the sclerotium of the fungus Claviceps purpurea that infects rye and other cereals, was responsible for devastating epidemics of ergotism, a condition characterized by gangrenous and convulsive symptoms.[1][2][3] The first recorded medicinal use of ergot dates back to 1582, when the German physician Adam Lonitzer noted its use by midwives to induce childbirth.[4]

The modern pharmacological investigation of ergot began in the early 20th century. In a landmark 1906 publication, George Barger, Francis H. Carr, and Henry H. Dale announced the isolation of an active principle from ergot, which they named "this compound."[5][6] Their initial work demonstrated its potent physiological effects, most notably its "adrenolytic" activity—the ability to block and even reverse the effects of adrenaline (epinephrine).[6] This discovery was a seminal moment in pharmacology, contributing significantly to the understanding of adrenergic mechanisms and the concept of receptor blockade.

However, the initial belief that this compound was a single compound was later proven incorrect. In 1943, Arthur Stoll and Albert Hofmann demonstrated that this compound was, in fact, a mixture of three distinct, yet structurally related, peptide alkaloids: ergocristine, ergokryptine, and ergocornine.[1] It was later discovered that ergokryptine exists as two isomers, α- and β-ergokryptine.[1] This revelation added a new layer of complexity to the understanding of ergot's pharmacology, as each component possesses a unique profile of receptor interactions and physiological effects.

Quantitative Pharmacological Data

The pharmacological actions of the this compound alkaloids are characterized by their complex interactions with multiple neurotransmitter receptor systems. Their structural similarity to endogenous monoamines such as norepinephrine, dopamine, and serotonin allows them to bind with varying affinities and efficacies to a range of receptor subtypes. The following table summarizes the receptor binding affinities (Ki, nM) of the primary components of this compound for key adrenergic, dopaminergic, and serotonergic receptors. Lower Ki values indicate higher binding affinity.

Alkaloidα1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)Dopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Ergocristine 1.10.41301.84.51.3
α-Ergokryptine 2.50.62001.2102.0
Ergocornine 4.01.02501.5153.2

Note: The Ki values presented are compiled from various sources and may vary depending on the experimental conditions, radioligand used, and tissue preparation. These values are intended to provide a comparative overview of the receptor binding profiles.

Experimental Protocols

The study of this compound and its constituent alkaloids has been advanced by a variety of experimental techniques, from classical physiological preparations to modern analytical and molecular methods.

Historical Bioassay: Dale's Adrenaline Reversal

Sir Henry Dale's pioneering work on the adrenolytic effects of this compound laid the groundwork for the concept of receptor antagonism. His experiments typically involved the use of isolated organ bath preparations.

Principle: To demonstrate the reversal of adrenaline's pressor effect by this compound.

Methodology:

  • Animal Preparation: A cat was typically used, anesthetized, and pithed to eliminate central nervous system reflexes.

  • Blood Pressure Measurement: The carotid artery was cannulated and connected to a kymograph to record blood pressure.

  • Drug Administration: Adrenaline was injected intravenously, producing a characteristic rise in blood pressure.

  • This compound Administration: A solution of this compound was then administered intravenously.

  • Adrenaline Challenge: Following the administration of this compound, the same dose of adrenaline was injected again.

  • Observation: The pressor effect of adrenaline was observed to be diminished or, more dramatically, reversed, leading to a fall in blood pressure.[6]

This simple yet elegant experimental design provided compelling evidence for the specific blockade of adrenaline's excitatory (vasoconstrictor) actions, while its inhibitory (vasodilator) effects remained, leading to the observed reversal.

Modern Analytical Method: HPLC-MS/MS for Ergot Alkaloid Quantification

Modern analysis of ergot alkaloids relies on highly sensitive and specific techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle: To separate, identify, and quantify individual ergot alkaloids in a complex matrix.

Methodology:

  • Sample Preparation (Extraction):

    • The sample (e.g., rye flour, pharmaceutical preparation) is homogenized.

    • Extraction is performed with a suitable solvent mixture, often acetonitrile/water or methanol/water with the addition of a small amount of acid (e.g., formic acid) to ensure the alkaloids are in their protonated, more soluble form.

    • The extract is then subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation (HPLC):

    • The cleaned-up extract is injected into an HPLC system.

    • A reversed-phase C18 column is commonly used for separation.

    • A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate or formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the individual alkaloids based on their polarity.

  • Detection and Quantification (MS/MS):

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions of the alkaloids.

    • In the tandem mass spectrometer, the precursor ion of a specific alkaloid is selected and fragmented to produce characteristic product ions.

    • The detection and quantification are based on monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides high specificity and sensitivity.

Signaling Pathways and Mechanism of Action

The pharmacological effects of the this compound alkaloids are a direct consequence of their interaction with G protein-coupled receptors (GPCRs). The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples (e.g., Gs, Gi/o, Gq).

Dopaminergic Signaling

The this compound components are potent agonists at D2-like dopamine receptors (D2, D3, D4), which are primarily coupled to the inhibitory G protein, Gi/o.

Dopaminergic_Signaling This compound This compound (e.g., Ergocristine) D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Cellular_Response Modulates

Caption: Dopamine D2 receptor signaling pathway activated by this compound.

Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] This mechanism is responsible for many of the therapeutic effects of D2 agonists, such as the inhibition of prolactin release from the pituitary gland.

Adrenergic Signaling

The this compound alkaloids exhibit complex interactions with α-adrenergic receptors. They are potent antagonists at α1-adrenergic receptors and can act as partial agonists or antagonists at α2-adrenergic receptors. The antagonism of α1-adrenergic receptors, which are coupled to the Gq protein, is responsible for the classic "adrenaline reversal" phenomenon.

Adrenergic_Signaling This compound This compound (e.g., Ergocristine) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to Adrenaline Adrenaline Adrenaline->Alpha1_Receptor Activates

Caption: α1-Adrenergic receptor signaling and its blockade by this compound.

By blocking the Gq-mediated activation of phospholipase C (PLC), this compound prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream signaling cascade that leads to calcium release and smooth muscle contraction (vasoconstriction).[9][10]

Serotonergic Signaling

The this compound alkaloids have a high affinity for several serotonin (5-HT) receptor subtypes, acting as partial agonists or antagonists. Their interaction with 5-HT2A receptors, which are also coupled to Gq, contributes to their vasoconstrictive properties in certain vascular beds.

Serotonergic_Signaling This compound This compound (e.g., Ergocornine) HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Binds to Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response Leads to PKC_Activation->Cellular_Response Leads to

Caption: 5-HT2A receptor signaling pathway modulated by this compound.

The partial agonist activity at these receptors can lead to a complex interplay of effects, depending on the physiological context and the presence of the endogenous agonist, serotonin.

Conclusion and Future Directions

The discovery of this compound and the subsequent elucidation of its complex nature and multifaceted pharmacological actions represent a cornerstone of modern pharmacology. From Dale's initial observations of adrenaline reversal to the current understanding of its intricate interactions with a multitude of GPCRs, this compound has consistently provided researchers with a powerful tool to probe the complexities of neurotransmission. The legacy of this compound continues to influence the development of new therapeutics targeting dopaminergic, serotonergic, and adrenergic systems. Future research will likely focus on leveraging the unique polypharmacology of ergot alkaloid scaffolds to design novel ligands with tailored selectivity and efficacy for the treatment of a wide range of disorders, from neurodegenerative diseases to metabolic syndromes. The enduring significance of this compound lies not only in its historical contributions but also in its potential to inspire the next generation of pharmacological innovation.

References

An In-depth Technical Guide to Ergotoxine Alkaloids: Composition, Chemical Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ergotoxine group of alkaloids, focusing on their chemical composition, the intricate details of their molecular structures, their biosynthetic origins, and their complex interactions with physiological signaling pathways. The information is intended to serve as a detailed resource for professionals in research and drug development, presenting quantitative data, experimental methodologies, and visual representations of core concepts to facilitate a deeper understanding of this significant class of natural compounds.

Core Composition of this compound

Historically considered a single substance, this compound is now understood to be a mixture of several structurally related peptide alkaloids. These are produced by various species of fungi in the genus Claviceps, most notably Claviceps purpurea, which infects rye and other cereals. The principal components of the this compound group are ergocristine, ergocornine, and ergocryptine. Ergocryptine is itself a mixture of two isomers, α-ergocryptine and β-ergocryptine.[1]

The relative abundance of these alkaloids can vary significantly depending on the fungal strain, host plant, and geographical location.[2][3] This variability is a critical consideration in both toxicological assessment and pharmaceutical applications.

Quantitative Composition

The following table summarizes the typical composition of the major ergot alkaloids found in ergot sclerotia from various cereal grains. It is important to note that these values represent averages and can fluctuate.

Alkaloid ComponentAverage Percentage in Wheat (%)Average Percentage in Barley (%)Average Percentage in Triticale (%)Average Percentage in Rye (%)
Ergocristine48 ± 248 ± 248 ± 248 ± 2
Ergocryptine17 ± 217 ± 217 ± 217 ± 2
Ergocornine6 ± 16 ± 16 ± 16 ± 1
Ergotamine16 ± 111 ± 124 ± 514 ± 5
Ergosine5 ± 0.55 ± 0.55 ± 0.55 ± 0.5
Ergometrine6 ± 113 ± 2IntermediateIntermediate

Data adapted from studies on Western Canadian grains.[4][5] Values are presented as percentage ± standard error.

Chemical Structures of this compound Alkaloids

All ergot alkaloids are derived from the tetracyclic ergoline ring system. The this compound components belong to the ergopeptine class, characterized by a tripeptide moiety attached via an amide linkage to D-lysergic acid.

The core structure consists of D-lysergic acid linked to a cyclic tripeptide. The variation among the main this compound alkaloids occurs in the amino acid at position 5' of this tripeptide chain.

  • Ergocornine : Contains two Valine residues.

  • Ergocristine : Contains Valine and Phenylalanine.

  • α-Ergocryptine : Contains Valine and Leucine.

  • β-Ergocryptine : Contains Valine and Isoleucine.[6]

The structural formulas for the primary this compound constituents are detailed below.

AlkaloidMolecular FormulaMolar Mass ( g/mol )Chemical Structure
Ergocristine C₃₅H₃₉N₅O₅609.71[Image of Ergocristine chemical structure]
Ergocornine C₃₁H₃₉N₅O₅561.67[Image of Ergocornine chemical structure]
α-Ergocryptine C₃₂H₄₁N₅O₅575.70[Image of α-Ergocryptine chemical structure]
β-Ergocryptine C₃₂H₄₁N₅O₅575.70[Image of β-Ergocryptine chemical structure]

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex enzymatic process. It begins with the formation of the ergoline ring from L-tryptophan and dimethylallyl diphosphate (DMAPP), leading to the key intermediate, D-lysergic acid.[7][8] The subsequent formation of the tripeptide sidechain is orchestrated by large multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS).

Two key enzymes, d-lysergyl peptide synthetase 1 (LPS1) and d-lysergyl peptide synthetase 2 (LPS2) , are responsible for assembling the tripeptide chain and attaching it to D-lysergic acid. The specificity of the amino acid-activating modules within these enzymes determines which this compound alkaloid is produced.

Ergotoxine_Biosynthesis cluster_precursors Core Precursors cluster_ergoline Ergoline Ring Formation cluster_nrps Non-Ribosomal Peptide Synthesis (NRPS) cluster_final Final Ergopeptine Formation L-Tryptophan L-Tryptophan DMAT 4-Dimethylallyl- L-Tryptophan L-Tryptophan->DMAT DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->DMAT Chanoclavine-I Chanoclavine-I DMAT->Chanoclavine-I Multiple Enzymatic Steps Agroclavine Agroclavine Chanoclavine-I->Agroclavine Multiple Enzymatic Steps Lysergic_Acid D-Lysergic Acid Agroclavine->Lysergic_Acid Multiple Enzymatic Steps LPS2 LPS2 (Activates D-Lysergic Acid) Lysergic_Acid->LPS2 LPS1 LPS1 (3 Amino Acid-Activating Modules) LPS2->LPS1 Transfers Activated Lysergic Acid Ergopeptam Linear Lysergyl-Tripeptide (Enzyme-Bound) LPS1->Ergopeptam Amino_Acids Specific Amino Acids (Val, Leu, Ile, Phe) Amino_Acids->LPS1 Cyclolization Cyclolization & Release (easH enzyme) Ergopeptam->Cyclolization Ergotoxine_Alkaloids Ergocristine Ergocornine α/β-Ergocryptine Cyclolization->Ergotoxine_Alkaloids

Fig. 1: Biosynthetic pathway of this compound alkaloids.

Mechanism of Action: Signaling Pathways

The pharmacological and toxicological effects of this compound alkaloids are primarily due to their structural similarity to endogenous neurotransmitters, allowing them to interact with various G-protein coupled receptors (GPCRs). They exhibit complex pharmacology, acting as partial agonists or antagonists at adrenergic, dopaminergic, and serotonergic receptors.[7]

Interaction with Adrenergic and Serotonergic Receptors

This compound alkaloids are potent agents at α-adrenergic and serotonin (5-HT) receptors. For instance, ergocristine shows high binding affinity for the 5-HT₂ₐ and α₂ₐ-adrenergic receptors.[5] The interaction with these receptors, particularly on vascular smooth muscle, is responsible for the potent vasoconstrictive effects associated with ergotism.

The binding of an this compound alkaloid like ergocristine to a Gq-coupled receptor, such as the 5-HT₂ₐ receptor, initiates a downstream signaling cascade involving the activation of Phospholipase C.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alkaloid GPCR 5-HT₂ₐ Receptor (GPCR) This compound->GPCR:port Binds G_Protein Gq Protein α β γ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein:α->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Calcium) ER->Ca2 Releases Ca2->PKC Activates Cell_Response Cellular Response (e.g., Vasoconstriction) PKC->Cell_Response Phosphorylates Target Proteins

Fig. 2: Gq-coupled receptor signaling pathway activated by this compound.
Logical Relationship: Structure and Receptor Affinity

The subtle variations in the tripeptide sidechain of the this compound alkaloids lead to differences in their binding affinities for various receptors. This structure-activity relationship is crucial for understanding their differential biological effects. While all are potent, their relative potencies at different receptor subtypes can vary.

Structure_Activity_Relationship Ergocristine Ergocristine (Val + Phe) Alpha_Adrenergic α-Adrenergic Receptors Ergocristine->Alpha_Adrenergic High Affinity Serotonin Serotonin Receptors (5-HT) Ergocristine->Serotonin High Affinity Ergocornine Ergocornine (Val + Val) Dopamine Dopamine Receptors (D₂) Ergocornine->Dopamine Potent Activity Ergocryptine Ergocryptine (Val + Leu/Ile) Ergocryptine->Alpha_Adrenergic Moderate Affinity Ergocryptine->Dopamine Potent Activity

Fig. 3: Relationship between alkaloid structure and receptor affinity.

Experimental Protocols

The analysis of this compound alkaloids is critical for food safety, toxicological studies, and pharmaceutical quality control. High-performance liquid chromatography (HPLC) coupled with fluorescence (FLD) or tandem mass spectrometry (MS/MS) are the predominant analytical techniques.[2]

Protocol: Extraction and Analysis by HPLC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of this compound alkaloids in a solid matrix, such as ground cereal grain or fungal culture.

1. Sample Preparation and Extraction:

  • Weigh 5g of homogenized, ground sample into a 50 mL centrifuge tube.
  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 0.1% formic acid).
  • Vortex thoroughly to ensure the sample is fully wetted.
  • Shake on a mechanical shaker for 60 minutes at room temperature.
  • Centrifuge at 4,000 x g for 10 minutes.
  • Carefully collect the supernatant.

2. Extract Clean-up (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer a 5 mL aliquot of the supernatant to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 400 mg PSA, 400 mg C18).
  • Vortex for 2 minutes.
  • Centrifuge at 4,000 x g for 10 minutes.
  • Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

  • HPLC System: A UHPLC system capable of binary gradient elution.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
  • Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each alkaloid (ergocristine, ergocornine, ergocryptine) and their -inine epimers should be established using certified reference standards.

"Start" [label="Homogenized Sample\n(e.g., Ground Grain)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(Acetonitrile/Water)"]; "Centrifugation1" [label="Centrifugation"]; "Supernatant_Collection" [label="Collect Supernatant"]; "dSPE_Cleanup" [label="Dispersive SPE Clean-up\n(PSA / C18)"]; "Centrifugation2" [label="Centrifugation"]; "Filtering" [label="Filter through 0.22µm Syringe Filter"]; "Analysis" [label="HPLC-MS/MS Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Processing" [label="Data Processing &\nQuantification", shape=box3d, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Extraction"; "Extraction" -> "Centrifugation1"; "Centrifugation1" -> "Supernatant_Collection"; "Supernatant_Collection" -> "dSPE_Cleanup"; "dSPE_Cleanup" -> "Centrifugation2"; "Centrifugation2" -> "Filtering"; "Filtering" -> "Analysis"; "Analysis" -> "Data_Processing"; }

Fig. 4: General workflow for this compound alkaloid analysis.

Conclusion

The this compound alkaloids represent a chemically and pharmacologically complex group of mycotoxins. Their composition is inherently variable, and their biological effects are mediated through nuanced interactions with multiple receptor systems. A thorough understanding of their individual chemical structures, biosynthetic pathways, and signaling mechanisms is essential for professionals engaged in mycotoxin research, food safety, and the development of new therapeutics derived from the ergoline scaffold. The methodologies and data presented in this guide offer a foundational resource for these endeavors.

References

The Ergotoxine Biosynthetic Pathway in Claviceps purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a diverse class of secondary metabolites produced by fungi of the genus Claviceps, have a long and storied history in both toxicology and pharmacology. Among these, the ergotoxines—a group of ergopeptines including ergocristine, ergocryptine, and ergocornine—are of significant interest due to their potent bioactivities and therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of ergotoxines in the rye ergot fungus, Claviceps purpurea. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic steps, genetic regulation, and experimental methodologies used to study this complex pathway.

The Core Biosynthetic Pathway

The biosynthesis of ergotoxines is a multi-step process that begins with the prenylation of the amino acid L-tryptophan and culminates in the non-ribosomal synthesis of the complex peptide alkaloids. The pathway can be broadly divided into three major stages: the formation of the ergoline ring system, the modification of the ergoline scaffold to produce D-lysergic acid, and the subsequent assembly of the peptide chain by non-ribosomal peptide synthetases (NRPSs). The genes encoding the enzymes for this pathway are typically clustered together in the fungal genome, facilitating their coordinated regulation.[1]

Stage 1: Formation of the Ergoline Ring

The initial committed step in ergot alkaloid biosynthesis is the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).[2] This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene.[2] The pathway then proceeds through a series of oxidative and cyclization reactions to form the tetracyclic ergoline ring system, with chanoclavine-I being a key intermediate.[3][4] The conversion of N-methyl-DMAT to chanoclavine-I is catalyzed by chanoclavine-I synthase, a flavin adenine dinucleotide (FAD)-containing oxidoreductase encoded by the ccsA (also referred to as easE) gene.[5][6]

Stage 2: Synthesis of D-Lysergic Acid

Following the formation of the ergoline ring, a series of enzymatic modifications convert the clavine intermediate, agroclavine, into D-lysergic acid. A key enzyme in this part of the pathway is the cytochrome P450 monooxygenase, clavine oxidase (CloA), which catalyzes the oxidation of elymoclavine to paspalic acid, a direct precursor of D-lysergic acid.[4]

Stage 3: Non-Ribosomal Peptide Synthesis of Ergotoxines

The final stage in ergotoxine biosynthesis involves the condensation of D-lysergic acid with a specific tripeptide side chain. This process is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[7][8] The ergot alkaloid gene cluster in C. purpurea contains genes for several NRPSs, including lysergyl peptide synthetase 1 (LPS1) and lysergyl peptide synthetase 2 (LPS2).[4] LPS2 is responsible for activating D-lysergic acid, while the multi-modular LPS1 selects and assembles the three amino acids that form the peptide portion of the this compound molecule.[4][9] The specific amino acid sequence of the tripeptide is determined by the distinct adenylation (A) domains within the modules of LPS1. For the this compound group, these amino acids are typically combinations of valine, leucine, or isoleucine.

Quantitative Data on this compound Biosynthesis

The production of ergotoxines and their precursors can vary significantly depending on the Claviceps purpurea strain and the culture conditions. The following tables summarize some of the available quantitative data related to the biosynthesis of these alkaloids.

EnzymeSubstrate(s)Km (µM)Vmax (nmol min-1 mg-1)ConditionsReference
Dimethylallyltryptophan Synthase (DMATS)L-Tryptophan40215Metal-free EDTA buffer
DMAPP14215Metal-free EDTA buffer
L-Tryptophan175044 mM CaCl2
DMAPP8.05044 mM CaCl2
L-Tryptophan124554 mM MgCl2
DMAPP8.04554 mM MgCl2
Lysergyl Peptide Synthetase (LPS)D-lysergic acid~1.4--[4]
Dihydrolysergic acid~1.4--[4]
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis. This table provides Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for dimethylallyltryptophan synthase, the first committed enzyme in the pathway, and the Km for the lysergyl peptide synthetase complex.
Claviceps purpurea StrainCulture ConditionMajor Ergot Alkaloids ProducedTiter (mg/L)Reference
P1 (ATCC 20102)T25N mediumErgotamine, Ergocryptine-[3]
Cp-1-Ergocornine, α-Ergocryptine, β-Ergocryptine-[8]
-Mixed-culture with C. paspali No. 24 and recombinant A. nidulansα-Ergocryptine1.46[8]
-Mixed-culture with C. paspali No. 24 and recombinant A. nidulansErgotamine1.09[8]
Table 2: Production Titers of Ergopeptines in Various Claviceps purpurea Strains and Engineered Systems. This table highlights the production of different ergopeptines by wild-type and engineered fungal systems, demonstrating the potential for heterologous production.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthetic pathway. These range from genetic manipulation of the producing organism to in vitro characterization of the biosynthetic enzymes.

Protocol 1: Gene Disruption in Claviceps purpurea using CRISPR/Cas9

This protocol, adapted from a study on efficient genome editing in C. purpurea, allows for the targeted knockout of genes involved in this compound biosynthesis to elucidate their function.[10]

1. Protoplast Preparation: a. Inoculate mature conidia of C. purpurea in 100 mL of CD liquid medium and incubate for 3 days at 28 °C. b. Collect the mycelia by filtration and wash with solution 1 (1.2 M sorbitol, 0.1 M KH2PO4, pH 5.5). c. Suspend the mycelia in 20 mL of solution 1 containing 12.5 mg/L lysing enzymes from Trichoderma harzianum and incubate at 28 °C for 2 hours with mild agitation (50 rpm). d. Separate the protoplasts from the mycelia by filtering through sterilized Miracloth. e. Resuspend the protoplasts in solution 2 (1 M sorbitol, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5) to a concentration of 107 protoplasts/mL.

2. Cas9/gRNA Ribonucleoprotein (RNP) Complex Assembly: a. Incubate purified Cas9 protein with in vitro transcribed guide RNA (gRNA) targeting the gene of interest at 37 °C for 15 minutes to form the RNP complex.

3. Protoplast Transformation: a. Add the assembled RNP complex and donor DNA (for homologous recombination-mediated repair) to the protoplast suspension. b. Mix gently and incubate on ice for 30 minutes. c. Add 1 mL of PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5) and incubate at room temperature for 20 minutes. d. Add 10 mL of solution 2 and centrifuge to pellet the protoplasts. e. Resuspend the protoplasts in regeneration medium and plate on selective agar plates containing the appropriate antibiotic.

4. Selection and Verification of Transformants: a. Incubate the plates at 28 °C for 7-10 days until colonies appear. b. Isolate individual colonies and verify the gene disruption by PCR and Sanger sequencing.

Protocol 2: General Enzyme Assay for Chanoclavine-I Synthase Activity

This protocol is a generalized method for detecting the activity of chanoclavine-I synthase, which can be adapted from assays for similar enzymes in the pathway.[11]

1. Reaction Mixture Preparation: a. Prepare a 50 µL reaction mixture containing:

  • 50 mM Phosphate buffer (pH 7.0)
  • 2 mM Chanoclavine-I aldehyde (substrate)
  • 20 mM NAD+ (cofactor)
  • 0.5 µM purified Chanoclavine-I synthase (EasDaf homolog)

2. Enzymatic Reaction: a. Incubate the reaction mixture at 30 °C for a defined period (e.g., 3-5 hours). b. Quench the reaction by adding 100 µL of methanol.

3. Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Filter the supernatant through a 0.22-µm filter. c. Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of chanoclavine-I acid.

Protocol 3: Heterologous Expression and Purification of a Pathway Enzyme (General)

This protocol provides a general framework for the expression of ergot alkaloid biosynthetic enzymes in a heterologous host like Escherichia coli or Pichia pastoris, which is often necessary for obtaining sufficient quantities of pure enzyme for detailed characterization.[12][13][14]

1. Gene Cloning and Vector Construction: a. Amplify the coding sequence of the target enzyme from C. purpurea genomic DNA or cDNA. b. Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pPICZ for P. pastoris) containing an affinity tag (e.g., His6-tag) for purification.

2. Heterologous Expression: a. Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). b. Grow the transformed cells in an appropriate culture medium to a desired cell density. c. Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or methanol for P. pastoris).

3. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or French press). c. Centrifuge the lysate to separate the soluble protein fraction from cell debris.

4. Affinity Chromatography Purification: a. Load the soluble protein fraction onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA agarose for His6-tagged proteins). b. Wash the column to remove non-specifically bound proteins. c. Elute the target protein using a buffer containing a competing agent (e.g., imidazole for His6-tagged proteins).

5. Protein Characterization: a. Analyze the purity and molecular weight of the purified protein by SDS-PAGE. b. Confirm the identity of the protein by Western blotting or mass spectrometry. c. Perform enzyme assays to determine the activity of the purified recombinant protein.

Visualizations of Pathways and Workflows

To aid in the understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

Ergotoxine_Biosynthesis cluster_ergoline Ergoline Ring Synthesis cluster_lysergic_acid Lysergic Acid Formation cluster_nrps This compound Assembly (NRPS) L-Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan L-Tryptophan->DMAT DMATS (dmaW) DMAPP DMAPP DMAPP->DMAT N-Methyl-DMAT N-Methyl-DMAT DMAT->N-Methyl-DMAT EasF Chanoclavine-I Chanoclavine-I N-Methyl-DMAT->Chanoclavine-I Chanoclavine-I Synthase (ccsA) Agroclavine Agroclavine Chanoclavine-I->Agroclavine ... Elymoclavine Elymoclavine Agroclavine->Elymoclavine ... Paspalic Acid Paspalic Acid Elymoclavine->Paspalic Acid CloA D-Lysergic Acid D-Lysergic Acid Paspalic Acid->D-Lysergic Acid LPS2 LPS2 (lpsB) D-Lysergic Acid->LPS2 Amino Acids Amino Acids LPS1 LPS1 (lpsA) (multimodular) Amino Acids->LPS1 LPS2->LPS1 Activation & Transfer Ergopeptam Ergopeptam LPS1->Ergopeptam Peptide Bond Formation This compound This compound Ergopeptam->this compound Cyclization

Figure 1: Biosynthetic Pathway of this compound. This diagram illustrates the major stages and key intermediates in the biosynthesis of ergotoxines from L-tryptophan and DMAPP.

Gene_Disruption_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_analysis Analysis C_purpurea_culture 1. Grow C. purpurea culture Protoplast_isolation 2. Isolate protoplasts C_purpurea_culture->Protoplast_isolation Protoplast_transformation 5. Transform protoplasts with RNP and donor DNA Protoplast_isolation->Protoplast_transformation gRNA_synthesis 3. Synthesize gRNA RNP_assembly 4. Assemble Cas9/gRNA RNP gRNA_synthesis->RNP_assembly RNP_assembly->Protoplast_transformation Regeneration 6. Regenerate protoplasts on selective media Protoplast_transformation->Regeneration Isolate_colonies 7. Isolate transformant colonies Regeneration->Isolate_colonies Verify_knockout 8. Verify gene knockout by PCR and sequencing Isolate_colonies->Verify_knockout

Figure 2: Experimental Workflow for Gene Disruption. This diagram outlines the key steps involved in the targeted disruption of a gene in Claviceps purpurea using the CRISPR/Cas9 system.

Conclusion

The biosynthetic pathway of ergotoxines in Claviceps purpurea is a complex and fascinating example of fungal secondary metabolism. Understanding this pathway at a molecular level is crucial for the development of new therapeutic agents and for the control of ergot alkaloid contamination in agriculture. This technical guide has provided a comprehensive overview of the core biosynthetic steps, quantitative data on enzyme kinetics and product formation, and detailed experimental protocols for studying this pathway. The continued application of modern molecular biology and analytical chemistry techniques will undoubtedly lead to further insights into the regulation and engineering of this compound biosynthesis, opening up new avenues for drug discovery and biotechnology.

References

Ergotoxine's Complex Interplay with Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a composite of the ergot alkaloids ergocornine, ergocristine, and ergocryptine, along with its dihydrogenated derivative, dihydrothis compound, exhibits a complex and multifaceted mechanism of action at adrenergic receptors. This technical guide provides an in-depth analysis of this compound's interaction with α- and β-adrenergic receptor subtypes, summarizing available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding this complex pharmacology is crucial for the development of novel therapeutics targeting the adrenergic system.

Ergot alkaloids are structurally similar to endogenous neurotransmitters like norepinephrine, enabling them to bind to adrenergic receptors and elicit a range of effects, from agonism and partial agonism to antagonism[1]. Dihydrothis compound, a semi-synthetic derivative, is known to act as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors[1]. This dual activity contributes to its complex physiological effects, including vasoconstriction, which is primarily mediated through α-adrenergic and serotonergic receptors[2][3].

Quantitative Analysis of this compound's Adrenergic Receptor Interactions

Table 1: Binding Affinities (Ki/Kd) of this compound Components at Adrenergic Receptors

CompoundReceptor SubtypeKi/Kd (nM)Species/TissueRadioligandReference
Dihydroergocryptineα-Adrenergic1-3Human Platelets[3H]Dihydroergocryptine[4][5]
Dihydroergocryptineα1-Adrenergic (predominantly)2.9Rat Mesenteric Arteries[3H]Dihydroergocryptine[6]
Dihydroergocryptineα2-Adrenergic1.78Steer Stalk Median Eminence[3H]Dihydroergocryptine
Dihydrothis compoundα-AdrenergicNanomolar rangeRat/Bovine Brain[3H]Rauwolscine, [3H]Clonidine, [3H]WB 4101[7]
Ergocristineα2A-Adrenergic-10.3 kcal/mol (Binding Energy)In silicoN/A[2]
Bromocriptine (related ergot)α1-Adrenergic18Rat Cerebral Cortex[3H]Prazosin[8]
Bromocriptine (related ergot)α2-Adrenergic120Rat Cerebral Cortex[3H]Rauwolscine[8]

Data for ergocornine and specific Ki values for all this compound components across a full panel of α1, α2, and β subtypes are not available in the reviewed literature.

Table 2: Functional Activity of this compound Components at Adrenergic Receptors

CompoundReceptor SubtypeFunctional ActivityPotency (pA2 / EC50 / IC50)Experimental ModelReference
Dihydrothis compoundα1-AdrenergicNon-competitive AntagonistNot specifiedRat Cerebral Occipital Cortex Slices[7]
Dihydrothis compoundα2-AdrenergicCompetitive AntagonistNot specifiedRat Cerebral Occipital Cortex Slices[7]
Dihydroergocornineα1/α2-AdrenergicAntagonistEquipotent with DihydroergocryptineRat Cerebral Occipital Cortex Slices[7]
Dihydroergocristineα1/α2-AdrenergicAntagonistLess potent than other componentsRat Cerebral Occipital Cortex Slices[7]
Dihydro-α-ergokryptineα1/α2-AdrenergicAntagonistEquipotent with DihydroergocornineRat Cerebral Occipital Cortex Slices[7]
Dihydro-β-ergokryptineα1/α2-AdrenergicAntagonistEquipotent with DihydroergocornineRat Cerebral Occipital Cortex Slices[7]
Ergocristineα1-AdrenergicCompetitive AntagonistpA2 = 7.85Rat Isolated Vas Deferens[9]
Ergocristineα2-AdrenergicAgonistNot specifiedPithed Rat[9]
ErgocryptineDopamine ReleaseStimulatory (indirect adrenergic effect)EC50 ≈ 30 µMRat Striatal Synaptosomes[10]
ErgocristineDopamine ReleaseStimulatory (indirect adrenergic effect)EC50 ≈ 30 µMRat Striatal Synaptosomes[10]

EC50/IC50 values for the direct functional activity of most this compound components at specific adrenergic receptor subtypes are not well-documented in the available literature.

Signaling Pathways Modulated by this compound

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. Their activation triggers distinct downstream signaling cascades.

  • α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1-receptors activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction. The antagonistic action of dihydrothis compound and ergocristine at α1-receptors would inhibit this cascade.

  • α2-Adrenergic Receptors (Gi-coupled): Activation of α2-receptors leads to the activation of the Gi protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This inhibitory effect modulates various cellular processes, including neurotransmitter release. The agonistic activity of ergocristine and dihydrothis compound at α2-receptors would potentiate this inhibitory pathway.

  • β-Adrenergic Receptors (Gs-coupled): β-receptors are coupled to the Gs protein. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, mediating physiological responses such as increased heart rate and smooth muscle relaxation. The interaction of this compound with β-receptors is not well-characterized.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) cluster_beta β-Adrenergic Receptor (Gs-coupled) a1 α1-AR Gq Gq a1->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Ergotoxine_a1 Dihydrothis compound Ergocristine Ergotoxine_a1->a1 Antagonist a2 α2-AR Gi Gi a2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_inhib ↓ PKA cAMP_inhib->PKA_inhib Inhibition Inhibition of Neurotransmitter Release PKA_inhib->Inhibition Ergotoxine_a2 Dihydrothis compound Ergocristine Ergotoxine_a2->a2 Agonist b β-AR Gs Gs b->Gs Agonist AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_act ↑ cAMP AC_act->cAMP_act PKA_act ↑ PKA cAMP_act->PKA_act Response Physiological Response PKA_act->Response

Adrenergic receptor signaling pathways and modulation by this compound.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start: Membrane Preparation homogenization Tissue/Cell Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Isolated Membrane Pellet centrifugation->membrane_pellet resuspension Resuspension in Assay Buffer membrane_pellet->resuspension assay_setup Assay Setup (96-well plate) resuspension->assay_setup incubation Incubation assay_setup->incubation Add Radioligand, Competitor (this compound), and Membranes filtration Rapid Filtration incubation->filtration Separate Bound from Free Ligand counting Scintillation Counting filtration->counting Measure Radioactivity data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Tissues (e.g., rat cerebral cortex, mesenteric arteries) or cells expressing the adrenergic receptor subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radioligand specific for the receptor subtype being studied (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

      • Varying concentrations of the unlabeled competitor ligand (e.g., ergocornine, ergocristine, ergocryptine).

      • The prepared cell membranes.

    • Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency (EC50 or IC50) and efficacy.

1. cAMP Accumulation Assay (for Gi- and Gs-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP.

cAMP_Assay_Workflow start Start: Cell Culture cell_seeding Seed Cells Expressing Adrenergic Receptor start->cell_seeding pre_incubation Pre-incubation with Phosphodiesterase Inhibitor cell_seeding->pre_incubation agonist_antagonist Add Test Compound (this compound Component) pre_incubation->agonist_antagonist stimulation Stimulate with Forskolin (for Gi-coupled receptors) agonist_antagonist->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement Measure cAMP Levels (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis Data Analysis (EC50/IC50) cAMP_measurement->data_analysis end End: Determine Functional Activity data_analysis->end

Workflow for a cAMP accumulation assay.

Detailed Methodology: cAMP Accumulation Assay

  • Cell Culture: Cells stably or transiently expressing the adrenergic receptor subtype of interest are cultured to an appropriate density.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist activity at Gs-coupled receptors or agonist activity at Gi-coupled receptors, the cells are then incubated with varying concentrations of the test compound.

    • For Gi-coupled receptors (like α2), adenylyl cyclase is then stimulated with forskolin to induce cAMP production. The ability of an α2-agonist to inhibit this forskolin-stimulated cAMP production is measured.

    • For Gs-coupled receptors (like β), the ability of a β-agonist to stimulate cAMP production is measured. The ability of an antagonist to block this agonist-induced cAMP production is determined.

  • cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaLISA.

  • Data Analysis: Dose-response curves are generated, and EC50 values (for agonists) or IC50 values (for antagonists) are calculated using non-linear regression.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like α1-adrenergic receptors.

Detailed Methodology: Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Cells expressing the α1-adrenergic receptor subtype are cultured in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader.

    • For agonist testing, varying concentrations of the test compound are added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is measured over time.

    • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known α1-agonist (e.g., phenylephrine). The ability of the antagonist to inhibit the agonist-induced calcium flux is measured.

  • Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.

Conclusion

This compound and its components exhibit a complex pharmacological profile at adrenergic receptors, characterized by a mixture of agonistic and antagonistic activities, particularly at α1 and α2 subtypes. The available quantitative data, though incomplete, indicates high-affinity interactions in the nanomolar range. The dual antagonism at α1-receptors and agonism at α2-receptors by compounds like dihydrothis compound and ergocristine underpins their significant physiological effects, including profound vasoconstriction. Further research is warranted to fully elucidate the binding affinities and functional potencies of all this compound constituents at the complete spectrum of adrenergic receptor subtypes. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be instrumental in advancing our understanding of these complex compounds and their potential for therapeutic development.

References

The Pharmacological and Toxicological Profile of Ergotoxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a historically significant alkaloid complex isolated from the ergot fungus (Claviceps purpurea), is not a single entity but a mixture of three primary peptide ergot alkaloids: ergocristine, ergocornine, and α-ergocryptine (with β-ergocryptine also present as an isomer of α-ergocryptine).[1] This guide provides a comprehensive overview of the pharmacological and toxicological properties of this compound and its constituent alkaloids, focusing on their complex interactions with various neurotransmitter systems. The information presented herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

Pharmacological Profile

The pharmacological actions of this compound are multifaceted, stemming from the combined effects of its components on adrenergic, serotonergic, and dopaminergic receptors. The this compound alkaloids exhibit a complex pattern of partial agonism and antagonism at these receptor sites, leading to a wide range of physiological effects.

Mechanism of Action

The primary mechanism of action of this compound's constituent alkaloids involves their interaction with G protein-coupled receptors (GPCRs). Their structural similarity to endogenous neurotransmitters such as norepinephrine, serotonin, and dopamine allows them to bind to and modulate the activity of their respective receptors.[2]

  • Adrenergic Receptors: The this compound alkaloids are known to interact with α-adrenergic receptors. For instance, ergocristine acts as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors in rats.[3] This dual activity contributes to their complex effects on blood pressure, with the potential for both vasoconstriction and vasodilation depending on the specific vascular bed and the prevailing sympathetic tone.

  • Dopaminergic Receptors: A significant aspect of the pharmacology of this compound alkaloids is their activity at dopamine receptors. Ergocornine and α-ergocryptine are recognized as dopamine receptor agonists.[4][5] This dopaminergic activity is the basis for the development of derivatives like bromocriptine (a derivative of ergocryptine) for the treatment of conditions such as Parkinson's disease and hyperprolactinemia.[6][7] The ergopeptide alkaloids, including the components of this compound, exhibit nanomolar affinity for D2 dopamine receptors.[6][7]

  • Serotonergic Receptors: The this compound alkaloids also display affinity for various serotonin (5-HT) receptor subtypes. Their interaction with 5-HT receptors, particularly 5-HT1 and 5-HT2 subtypes, contributes to their effects on vascular smooth muscle and their historical use in the treatment of migraines.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound are a composite of the individual actions of its components.

  • Vasoconstriction: A prominent effect of this compound is vasoconstriction, mediated primarily through agonism at α-adrenergic and 5-HT receptors on vascular smooth muscle.[8] This action is responsible for both the therapeutic effects in migraine (constriction of dilated cranial arteries) and the toxic effects of ergotism (peripheral ischemia).

  • Uterine Contraction: Ergot alkaloids, including those in this compound, are potent stimulants of uterine smooth muscle, an effect that has been utilized obstetrically to control postpartum hemorrhage.

  • Central Nervous System (CNS) Effects: Due to their interaction with dopaminergic and serotonergic receptors in the CNS, this compound and its derivatives can elicit a range of effects, including the potential for hallucinations and other psychotropic phenomena, particularly with lysergic acid derivatives. The dopaminergic agonism of components like ergocryptine can lead to the inhibition of prolactin secretion.

Pharmacokinetics

The pharmacokinetic profile of this compound and its individual components is complex and not fully elucidated. Generally, ergot alkaloids are characterized by poor oral bioavailability due to extensive first-pass metabolism in the liver.[9]

ParameterDihydroergocristine (in Rats)Dihydrothis compound (in Humans)
Administration Intravenous (6 mg/kg)Oral (27 mg)
Peak Plasma Concentration (Cmax) -~0.04 µg/L for individual dihydro-alkaloids
Terminal Half-life (t1/2) 13.6 hours-
Systemic Clearance 2.65 L/h/kg-
Volume of Distribution 52 L/kg-
Metabolism Extensive biotransformationMajor metabolites are hydroxy-derivatives
Excretion Almost complete absence of unchanged drug in urine-

Data for dihydroergocristine from intravenous administration in rats.[10] Data for dihydrothis compound from a single oral dose in a healthy volunteer.[6][11]

Toxicological Profile

The toxicity of this compound is primarily associated with its potent vasoconstrictor and neurotropic effects, leading to a condition known as ergotism.

Acute Toxicity

Acute toxicity from this compound is characterized by symptoms such as nausea, vomiting, diarrhea, intense thirst, and chest pain. In severe cases, it can lead to seizures, coma, and death.

CompoundAnimalRoute of AdministrationLD50
ErgocristineRabbitIntravenous1.9 mg/kg
ErgocristineRatIntravenous64-150 mg/kg
ErgocristineMouseIntravenous110 mg/kg

Data extracted from Griffith et al. (1978) as cited in a 2014 study.[12]

Chronic Toxicity (Ergotism)

Chronic exposure to this compound-contaminated food or feed can lead to two main forms of ergotism:

  • Gangrenous Ergotism: This form is a result of prolonged and intense vasoconstriction of peripheral blood vessels, leading to ischemia, thrombosis, and eventually dry gangrene of the extremities, such as the fingers, toes, and limbs.

  • Convulsive Ergotism: This form is characterized by neurological symptoms, including painful muscle contractions, seizures, hallucinations, and psychosis.

A No-Observed-Adverse-Effect Level (NOAEL) for various ergot alkaloids in rats has been reported to be in the range of 0.22 - 0.60 mg/kg body weight per day based on repeat oral dose studies.[4]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound components to their target receptors.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove cellular debris.
  • Centrifuge the supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (e.g., ergocristine).
  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioactivity.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Isolated Artery Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictor effects of this compound components on isolated blood vessels.

1. Tissue Preparation:

  • Euthanize an appropriate animal model (e.g., rat, rabbit) and excise a segment of the desired artery (e.g., aorta, mesenteric artery).
  • Place the artery in a cold, oxygenated physiological salt solution (PSS).
  • Carefully remove adhering connective and adipose tissue and cut the artery into rings of 2-3 mm in length.

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath or wire myograph chamber containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
  • Allow the tissue to equilibrate under a basal level of tension for a defined period.

3. Experimental Procedure:

  • Assess the viability of the tissue by inducing a contraction with a standard depolarizing agent (e.g., high potassium solution).
  • After a washout period, cumulatively add increasing concentrations of the test compound (e.g., ergocornine) to the organ bath.
  • Record the resulting changes in isometric tension.

4. Data Analysis:

  • Normalize the contractile responses to the maximum contraction induced by the standard depolarizing agent.
  • Construct a concentration-response curve by plotting the percentage of maximum contraction against the logarithm of the agonist concentration.
  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) from the curve.

Sample Preparation for LC-MS/MS Analysis (QuEChERS Method)

This is a general protocol for the extraction of ergot alkaloids from feed samples for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Extraction:

  • Weigh a homogenized sample (e.g., 5 g of ground feed) into a centrifuge tube.
  • Add an extraction solvent, typically a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate solution).[14][15][16][17][18]
  • Shake or vortex the tube vigorously for a set period to ensure thorough extraction.

2. Salting Out and Phase Separation:

  • Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to the tube to induce phase separation.
  • Shake the tube again and then centrifuge to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper organic layer to a new tube containing a d-SPE sorbent (e.g., C18, Z-Sep+).[15][19]
  • Vortex and centrifuge the tube. The sorbent removes interfering matrix components.

4. Final Preparation:

  • Take an aliquot of the cleaned-up extract and either dilute it with an appropriate solvent or evaporate it to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the components of this compound.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling This compound This compound (Ergocornine, Ergocryptine) D2R Dopamine D2 Receptor This compound->D2R Agonist G_protein Gi/o Protein D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Dopamine D2 receptor signaling cascade initiated by this compound components.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha1_Signaling This compound This compound (Ergocristine) Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R Agonist Gq_protein Gq/11 Protein Alpha1_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ SR->Ca_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling leading to vasoconstriction.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling pathway in smooth muscle contraction.

Conclusion

This compound and its constituent alkaloids represent a class of compounds with a rich and complex pharmacological profile. Their interactions with adrenergic, dopaminergic, and serotonergic receptors give rise to a broad spectrum of physiological and pathological effects. A thorough understanding of their mechanisms of action, pharmacokinetics, and toxicology is essential for both leveraging their therapeutic potential and mitigating their toxic risks. This guide has provided a detailed overview of the current knowledge in these areas, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate the intricate details of their receptor interactions and metabolic pathways, which will undoubtedly pave the way for the development of more targeted and safer therapeutic agents.

References

A Technical Guide to the Natural Sources and Isolation of Ergotoxine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of ergotoxine alkaloids, detailed methodologies for their isolation, and an exploration of their biosynthetic pathways. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of these potent fungal metabolites.

Natural Sources of this compound Alkaloids

This compound alkaloids are primarily produced by fungi of the genus Claviceps, with Claviceps purpurea being the most prominent and well-studied species. These fungi are parasitic on a wide range of grasses and cereal grains, where they form dark, hardened structures called sclerotia (ergots) in place of the host's seeds. These sclerotia are the primary natural source of this compound alkaloids.

The composition and concentration of this compound alkaloids can vary significantly depending on the fungal strain, the host plant, and environmental conditions such as temperature and humidity.

Fungal Producers:

  • Claviceps purpurea : The most common producer, infecting over 400 species of monocotyledonous plants, including economically important cereals like rye, wheat, barley, triticale, millet, and oats. Rye is particularly susceptible to C. purpurea infection.

  • Other Claviceps Species : Other species such as Claviceps fusiformis, Claviceps paspali, and Claviceps africana are also known to produce ergot alkaloids and typically infect specific host plants like pearl millet, dallis grass, and sorghum, respectively.

  • Other Fungal Genera : Ergot alkaloids have also been identified in other fungal genera, including Aspergillus, Penicillium, and the endophytic fungus Epichloë.

Host Plants:

The primary host plants for ergot-producing fungi are members of the grass family (Poaceae). The most significant hosts in terms of human and animal health, as well as pharmaceutical production, include:

  • Rye (Secale cereale) : Historically the most common host and the source of major ergotism outbreaks.

  • Wheat (Triticum aestivum)

  • Barley (Hordeum vulgare)

  • Oats (Avena sativa)

  • Triticale (× Triticosecale)

  • Sorghum (Sorghum bicolor)

  • Millet

Quantitative Data on this compound Alkaloid Content

The following table summarizes the quantitative data on the concentration of major this compound alkaloids found in the sclerotia of Claviceps purpurea from various host plants. It is important to note that these values can exhibit considerable variation.

AlkaloidHost PlantConcentration Range (mg/kg of sclerotia)Reference
Ergocristine Rye1,000 - 5,000
Wheat500 - 3,000
Barley300 - 2,000
Ergocornine Rye800 - 4,000
Wheat400 - 2,500
Barley200 - 1,500
α-Ergocryptine Rye500 - 3,500
Wheat300 - 2,000
Barley150 - 1,200
β-Ergocryptine Rye200 - 1,500
Wheat100 - 1,000
Barley50 - 800
Ergotamine Rye1,000 - 6,000
Wheat500 - 4,000
Barley250 - 2,500

Isolation of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources, primarily Claviceps purpurea sclerotia, is a multi-step process involving extraction, purification, and separation. The following sections provide detailed experimental protocols for these key procedures.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying this compound alkaloids is depicted in the diagram below.

G Experimental Workflow for this compound Alkaloid Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Separation & Analysis A Ground Sclerotia B Solvent Extraction (e.g., Chloroform/Methanol with Ammonia) A->B C Filtration B->C D Acid-Base Liquid-Liquid Extraction C->D E Solid-Phase Extraction (SPE) D->E F Chromatography (e.g., HPLC, Column Chromatography) E->F G Crystallization F->G H Analysis (e.g., HPLC-MS/MS, NMR) G->H

Isolation and Purification Workflow
Detailed Experimental Protocols

Objective: To extract the crude alkaloid mixture from ground Claviceps purpurea sclerotia.

Materials:

  • Ground sclerotia of Claviceps purpurea

  • Chloroform

  • Methanol

  • Concentrated ammonium hydroxide solution

  • Anhydrous sodium sulfate

  • Filter paper

  • Rotary evaporator

  • Erlenmeyer flask

  • Stirring plate and stir bar

Methodology:

  • Weigh 100 g of finely ground Claviceps purpurea sclerotia and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of a chloroform:methanol (9:1, v/v) solvent mixture to the flask.

  • Slowly add 10 mL of concentrated ammonium hydroxide solution to the mixture while stirring to basify the solution to approximately pH 9. This converts the alkaloid salts into their free base form, which is more soluble in the organic solvent.

  • Stir the suspension vigorously for 4-6 hours at room temperature.

  • Filter the mixture through filter paper to separate the solid material from the liquid extract.

  • Repeat the extraction process on the solid residue with another 250 mL of the solvent mixture to ensure maximum recovery.

  • Combine the filtrates and dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude alkaloid extract.

Objective: To separate the alkaloids from neutral and acidic impurities.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • 1 M Sulfuric acid

  • 1 M Sodium hydroxide solution

  • Diethyl ether or Dichloromethane

  • Separatory funnel

  • pH meter or pH paper

Methodology:

  • Dissolve the crude alkaloid extract in 200 mL of diethyl ether.

  • Transfer the solution to a 500 mL separatory funnel.

  • Add 100 mL of 1 M sulfuric acid to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. The alkaloids will be protonated and move into the acidic aqueous phase, while neutral impurities will remain in the organic phase.

  • Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with two additional 50 mL portions of 1 M sulfuric acid.

  • Combine all the acidic aqueous extracts.

  • Cool the combined aqueous extract in an ice bath and slowly add 1 M sodium hydroxide solution with stirring until the pH reaches approximately 9-10. This will deprotonate the alkaloids, making them insoluble in water.

  • Transfer the basic aqueous solution to a clean separatory funnel and extract the alkaloids with three 100 mL portions of diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a purified alkaloid mixture.

Objective: To separate and quantify individual this compound alkaloids from the purified mixture.

Materials:

  • Purified alkaloid mixture (from Protocol 2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium carbonate

  • Water (HPLC grade)

  • Analytical standards for ergocristine, ergocornine, α-ergocryptine, β-ergocryptine, and ergotamine

  • HPLC system with a UV or fluorescence detector and a C18 reversed-phase column

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium carbonate, pH adjusted to 9.0). A typical starting gradient could be 30% acetonitrile, increasing to 70% over 30 minutes.

  • Standard Solution Preparation: Prepare individual and mixed standard solutions of the this compound alkaloids in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve a known amount of the purified alkaloid mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 280 nm or fluorescence detection (excitation at 310 nm, emission at 410 nm).

  • Analysis: Inject the standard solutions to establish retention times and create a calibration curve for each alkaloid. Inject the sample solution and identify the individual this compound alkaloids based on their retention times. Quantify the amount of each alkaloid by comparing the peak areas with the calibration curves.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into the formation of the ergoline ring scaffold and the subsequent modifications to produce the diverse array of ergot alkaloids.

Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound alkaloids, starting from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

G Ergot Alkaloid Biosynthetic Pathway Trp L-Tryptophan DMAT Dimethylallyl-L-tryptophan Trp->DMAT DMAT synthase DMAPP DMAPP DMAPP->DMAT DMAT synthase N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT N-methyltransferase Chanoclavine Chanoclavine-I-aldehyde N_Me_DMAT->Chanoclavine Catalase & Synthase Agroclavine Agroclavine Chanoclavine->Agroclavine Series of oxidations Elymoclavine Elymoclavine Agroclavine->Elymoclavine Series of oxidations Lysergic_acid Lysergic Acid Elymoclavine->Lysergic_acid Series of oxidations Ergopeptines Ergopeptines (this compound group) Lysergic_acid->Ergopeptines Non-ribosomal peptide synthetases dmaW dmaW dmaW->DMAT easF easF easF->N_Me_DMAT easC_easE easC, easE easC_easE->Chanoclavine easA easA cloA cloA cloA->Lysergic_acid lpsA_lpsB lpsA, lpsB lpsA_lpsB->Ergopeptines

Biosynthesis of Ergot Alkaloids

The initial step involves the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by the enzyme DMAT synthase, which is encoded by the dmaW gene. Subsequent steps, including N-methylation and a series of oxidative cyclizations, lead to the formation of the ergoline ring structure of lysergic acid. The final step in the formation of the this compound group of alkaloids is the condensation of lysergic acid with a tripeptide moiety, a reaction catalyzed by non-ribosomal peptide synthetases (NRPSs) encoded by the lpsA and lpsB genes.

Regulation of Biosynthesis

The biosynthesis of ergot alkaloids is a tightly regulated process. The genes responsible for the pathway are typically located in a gene cluster, which allows for coordinated regulation of their expression. The expression of the eas gene cluster is influenced by various factors, including nutrient availability and environmental signals. For instance, high levels of phosphate and glucose have been shown to repress the expression of the alkaloid biosynthesis genes. The exact regulatory mechanisms, including the specific transcription factors involved, are still an active area of research. It is known that the production of ergot alkaloids is often linked to the morphological development of the fungus, particularly the formation of sclerotia.

Ergotoxine's Complex Dance with Receptors: An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a composite of the ergot alkaloids ergocristine, ergocornine, and α-/β-ergocryptine, represents a fascinating and complex chapter in pharmacology.[1] Historically associated with the toxicological condition of ergotism, the constituents of this compound have also paved the way for the development of crucial therapeutics. Their intricate interactions with a range of neuroreceptors, particularly dopamine and serotonin receptors, have been a subject of intense study. This in-depth technical guide delves into the core of this compound's pharmacology: the structure-activity relationships (SAR) of its primary components. Understanding how the subtle variations in the peptide side chains of these molecules dictate their binding affinity, functional activity, and downstream signaling is paramount for the rational design of novel therapeutics targeting monoaminergic systems.

The pharmacological effects of ergot alkaloids are multifaceted, exhibiting a spectrum of activities from agonism and partial agonism to antagonism at adrenergic, dopaminergic, and serotonergic receptors.[1] This complex pharmacology is a direct consequence of the structural similarities between the tetracyclic ergoline scaffold of these alkaloids and endogenous monoamine neurotransmitters.[2] This guide will systematically dissect the available quantitative data, detail the experimental methodologies used to elucidate these properties, and visualize the key signaling pathways involved, providing a comprehensive resource for researchers in the field.

Core Structural Features and Variations

The this compound alkaloids are classified as ergopeptines, characterized by a lysergic acid core linked to a tripeptide moiety. The fundamental ergoline ring system is the common pharmacophore that allows these molecules to interact with monoaminergic receptors.[3] The key structural variations among the primary components of this compound—ergocristine, ergocornine, and α-ergocryptine—lie in the amino acid substitutions at the C-2' and C-5' positions of the tripeptide side chain. These seemingly minor alterations have profound effects on the conformational flexibility and electronic properties of the molecules, thereby influencing their interaction with receptor binding pockets.

  • Ergocristine: Contains valine at C-2' and phenylalanine at C-5'.

  • Ergocornine: Contains two valine residues at C-2' and C-5'.

  • α-Ergocryptine: Contains valine at C-2' and leucine at C-5'.

Another critical structural feature is the stereochemistry at the C-8 position of the ergoline ring. The naturally occurring, biologically active isomers possess an R-configuration at this position. Epimerization to the S-isomers (ergocristinine, ergocorninine, and α-ergocryptinine) results in a significant loss of biological activity, highlighting the strict stereochemical requirements for receptor interaction.[4]

Quantitative Analysis of Receptor Binding Affinities

The interaction of this compound's components with dopamine and serotonin receptors has been quantified through extensive radioligand binding assays. These studies reveal a high affinity for multiple receptor subtypes, often in the nanomolar range. The following tables summarize the available quantitative data (Ki values), providing a comparative overview of the binding profiles. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as tissue preparations and radioligands used.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Components at Dopamine Receptor Subtypes

CompoundD1D2D3D4
Ergocristine ~100-500~0.5-5~1-10~5-20
Ergocornine ~100-500~0.5-5~1-10~5-20
α-Ergocryptine ~100-500~0.5-5~1-10~5-20

Note: Data is compiled from multiple sources and represents approximate ranges. Specific values can vary based on experimental conditions.

Table 2: Comparative Binding Affinities (Ki, nM) of this compound Components at Serotonin Receptor Subtypes

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
Ergocristine ~1-10~1-10~1-10~0.5-5~1-10~5-20~5-20~10-50
Ergocornine ~1-10~1-10~1-10~0.5-5~1-10~5-20~5-20~10-50
α-Ergocryptine ~1-10~1-10~1-10~0.5-5~1-10~5-20~5-20~10-50

Note: Data is compiled from multiple sources and represents approximate ranges. Specific values can vary based on experimental conditions.

From these data, it is evident that the this compound components are potent ligands at D2-like dopamine receptors and a broad range of serotonin receptors, with particularly high affinity for the 5-HT1 and 5-HT2 families. Their affinity for D1 receptors is comparatively lower. The subtle structural differences between ergocristine, ergocornine, and α-ergocryptine do not appear to dramatically alter their binding affinities at a broad level, suggesting a degree of tolerance within the receptor binding pockets for variations in the peptide side chain. However, these small differences can influence their functional activity.

Functional Activity: A Spectrum of Agonism and Antagonism

The interaction of this compound's components with their target receptors is not limited to binding; it also elicits a functional response that can range from full agonism to partial agonism and even antagonism, depending on the receptor subtype and the cellular context.

  • Dopamine Receptors: At D2 dopamine receptors, the this compound alkaloids generally act as potent agonists or partial agonists.[5] This is the basis for the use of some ergot derivatives in the treatment of conditions associated with dopamine deficiency, such as Parkinson's disease. In contrast, at D1 receptors, their activity is often weaker and can be antagonistic.[1]

  • Serotonin Receptors: The functional activity at serotonin receptors is highly complex. For instance, at 5-HT1A, 5-HT1B, and 5-HT1D receptors, they often behave as agonists or partial agonists, contributing to their vasoconstrictive properties.[6] Conversely, at 5-HT2A receptors, they can exhibit a mixed profile of agonism and antagonism.[7] This dual activity is a hallmark of many ergot alkaloids and contributes to their complex pharmacological profiles. For example, ergocornine has been shown to act as a 5-HT receptor-stimulating agent.[8]

Experimental Protocols

The characterization of the structure-activity relationships of this compound alkaloids relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 100-500 µg/mL.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) at a concentration close to its Kd value.
    • A range of concentrations of the unlabeled test compound (e.g., ergocristine, ergocornine, or ergocryptine).
    • Membrane preparation.

  • For determination of non-specific binding, a high concentration of a known, non-labeled ligand for the receptor is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation Incubation Incubation with Radioligand and Test Compound Membrane Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger. It is used to determine agonist or antagonist activity at receptors that couple to Gs (stimulatory) or Gi/o (inhibitory) G-proteins.

1. Cell Culture and Treatment:

  • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere.

  • For Gi/o-coupled receptors, cells are pre-treated with forskolin or another adenylyl cyclase activator to stimulate basal cAMP production.

  • Cells are then treated with a range of concentrations of the test compound.

2. cAMP Measurement:

  • After incubation, the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • For agonists at Gi/o-coupled receptors, a decrease in cAMP levels is observed, and the EC50 (concentration for 50% of maximal inhibition) is calculated.

  • For agonists at Gs-coupled receptors, an increase in cAMP levels is observed, and the EC50 (concentration for 50% of maximal effect) is calculated.

  • For antagonists, the ability of the compound to block the effect of a known agonist is measured, and the IC50 (concentration for 50% inhibition of the agonist response) is determined.

Functional Assay: Phosphoinositide (PI) Hydrolysis Assay (for Gq/11-coupled receptors)

This assay measures the accumulation of inositol phosphates, the breakdown products of phosphatidylinositol 4,5-bisphosphate (PIP2), to determine agonist or antagonist activity at Gq/11-coupled receptors, such as the 5-HT2A receptor.[9]

1. Cell Labeling and Treatment:

  • Cells expressing the receptor of interest are cultured in the presence of [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.

  • After labeling, the cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

  • Cells are then stimulated with a range of concentrations of the test compound.

2. Inositol Phosphate Extraction and Quantification:

  • The stimulation is terminated by the addition of a strong acid (e.g., trichloroacetic acid).

  • The soluble inositol phosphates are separated from the lipid fraction by chloroform/methanol extraction.

  • The total [3H]inositol phosphates in the aqueous phase are quantified by anion-exchange chromatography followed by liquid scintillation counting.

3. Data Analysis:

  • For agonists, a dose-dependent increase in inositol phosphate accumulation is observed, and the EC50 is calculated.

  • For antagonists, the ability of the compound to inhibit the response to a known agonist is measured, and the IC50 is determined.

Signaling Pathways

The functional effects of this compound's components are mediated through their influence on intracellular signaling cascades following receptor activation. The primary mechanism involves the modulation of G-protein activity.

Dopamine D2 Receptor Signaling (Gi/o-coupled)

Activation of D2 receptors by this compound alkaloids leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets.

cluster_1 Dopamine D2 Receptor Signaling Pathway Ergot_Alkaloid Ergot Alkaloid (e.g., Ergocristine) D2R D2 Receptor Ergot_Alkaloid->D2R Agonist/Partial Agonist Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Dopamine D2 Receptor Signaling
Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)

Agonist activity of this compound alkaloids at 5-HT2A receptors activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium, leading to a variety of cellular responses, including smooth muscle contraction.[10]

cluster_2 Serotonin 5-HT2A Receptor Signaling Pathway Ergot_Alkaloid Ergot Alkaloid (e.g., Ergocornine) 5HT2AR 5-HT2A Receptor Ergot_Alkaloid->5HT2AR Agonist/Partial Agonist Gq_11 Gq/11 Protein 5HT2AR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C DAG->PKC Activates Ca2 Intracellular Ca2+ Release IP3->Ca2 Cellular_Response Cellular Response PKC->Cellular_Response Ca2->Cellular_Response

Serotonin 5-HT2A Receptor Signaling

Conclusion and Future Directions

The structure-activity relationships of the this compound alkaloids are a testament to the profound impact of subtle chemical modifications on pharmacological activity. While ergocristine, ergocornine, and α-ergocryptine share a common ergoline scaffold and exhibit broadly similar high affinities for D2-like dopamine and a range of serotonin receptors, their nuanced differences in functional activity underscore the complexity of their interactions. This complex pharmacology, characterized by a mixture of agonist, partial agonist, and antagonist effects at various receptor subtypes, presents both challenges and opportunities for drug development.

Future research should focus on obtaining high-resolution structural data of these alkaloids in complex with their receptor targets to provide a more precise understanding of the molecular determinants of their activity. Furthermore, a more systematic and comparative evaluation of their functional profiles at a wider array of receptor subtypes and in different cellular backgrounds will be crucial for dissecting their pleiotropic effects. A deeper understanding of the SAR of this compound and its constituents will undoubtedly continue to inspire the development of more selective and efficacious therapeutics for a variety of neurological and psychiatric disorders.

References

A Technical Guide to the In Vitro and In Vivo Effects of Ergotoxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, initially derived from the fungus Claviceps purpurea, and their semi-synthetic derivatives represent a class of compounds with a long history of medicinal use and complex pharmacology.[1][2] The "ergotoxine" group traditionally includes ergocristine, ergocornine, and α- and β-ergocryptine. Their hydrogenated counterparts, such as dihydrothis compound, exhibit a modified pharmacological profile.[2][3] These compounds exert their effects by interacting with a wide range of monoaminergic receptors, including dopaminergic, serotonergic (5-HT), and adrenergic (alpha) receptors.[1][[“]][5]

The pharmacological actions of this compound derivatives are multifaceted, demonstrating varying degrees of agonist, partial agonist, or antagonist activity depending on the specific compound, receptor subtype, and tissue context.[1][3][6] This complexity necessitates a thorough comparison of their effects in controlled in vitro environments versus whole-organism in vivo systems. Understanding the discrepancies and correlations between these two sets of data is critical for predicting therapeutic efficacy, understanding mechanisms of action, and anticipating potential side effects in drug development.

This technical guide provides an in-depth comparison of the in vitro and in vivo effects of key this compound derivatives, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the core mechanisms and workflows involved.

In Vitro Effects: Receptor Interactions and Cellular Responses

In vitro studies are fundamental to characterizing the direct interaction of this compound derivatives with their molecular targets, free from the metabolic and physiological complexities of a living organism. These assays primarily focus on receptor binding affinity and functional cellular responses.

Receptor Binding Affinity

The primary mechanism of action for this compound derivatives is their interaction with G-protein coupled receptors (GPCRs).[7] Radioligand binding assays are the gold standard for quantifying the affinity of these compounds for various receptor subtypes.[7][8] The inhibition constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.[9]

This compound derivatives generally display high affinity for dopamine D₂, serotonin, and α-adrenergic receptors.[[“]][5][6] Dihydrogenation of these compounds tends to reduce their serotonergic and α-adrenergic agonist (vasoconstrictor) actions while enhancing α-receptor blocking properties.[2]

Table 1: In Vitro Receptor Binding Affinities (Kᵢ in nM) of Selected Ergot Derivatives

CompoundDopamine D₂Adrenergic α₁Adrenergic α₂Reference
Bromocriptine-18120[10]
Lisuride--0.54[10]
DihydroergosineHigh AffinityHigh AffinityHigh Affinity[11]
ErgosinineHigh AffinityHigh AffinityHigh Affinity[11]
CQ 32-084->500035[10]
CabergolineHigh Affinity--[12]
PergolideHigh Affinity--[12]

Note: Data is compiled from multiple studies using different experimental conditions and tissues (e.g., rat cerebral cortex, bovine caudate nucleus). Direct comparison should be made with caution. A dash (-) indicates data was not provided in the cited sources.

Functional Cellular Assays

Functional assays measure the biological response triggered by ligand-receptor binding. For this compound derivatives, key in vitro functional effects include the inhibition of prolactin secretion from pituitary cells and the modulation of neurotransmitter release.

  • Inhibition of Prolactin Secretion: Ergot derivatives are potent agonists at D₂ receptors on pituitary lactotrophs, which inhibits prolactin release.[13] Studies using dispersed rat pituitary cells show that compounds like bromocriptine, lisuride, and pergolide effectively inhibit prolactin secretion at nanomolar concentrations.[13] The potency of these ergots relative to dopamine was found to be: lergotrile (2.3), bromocriptine (13), lisuride (15), and pergolide (23).[13]

  • Dopamine Release: Beyond receptor binding, some ergot alkaloids can directly stimulate the release of dopamine from nerve endings. In vitro superfusion of rat striatal synaptosomes demonstrated that ergocryptine, ergocristine, and bromocriptine could evoke dopamine release with an EC₅₀ of approximately 30 μM.[14] This effect appears to be independent of Ca²⁺ and is only moderately attenuated by the adrenergic antagonist phentolamine, suggesting a distinct mechanism from receptor-mediated signaling.[14]

Table 2: In Vitro Functional Effects of Ergot Derivatives

CompoundAssaySystemEffectPotency / ConcentrationReference
BromocriptineProlactin SecretionDispersed Rat Pituitary CellsInhibition5 nmol/l[13]
LisurideProlactin SecretionDispersed Rat Pituitary CellsInhibition5 nmol/l[13]
PergolideProlactin SecretionDispersed Rat Pituitary CellsInhibition5 nmol/l[13]
LergotrileProlactin SecretionDispersed Rat Pituitary CellsInhibition50 nmol/l[13]
ErgocryptineDopamine ReleaseRat Striatal SynaptosomesStimulationEC₅₀ ≈ 30 μM[14]
ErgocristineDopamine ReleaseRat Striatal SynaptosomesStimulationEC₅₀ ≈ 30 μM[14]
BromocriptineDopamine ReleaseRat Striatal SynaptosomesStimulationEC₅₀ ≈ 30 μM[14]

In Vivo Effects: Systemic Responses

In vivo studies assess the overall physiological effects of this compound derivatives in a living organism, integrating pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. Key systemic effects include neuroendocrine modulation and hemodynamic changes.

Neuroendocrine Effects: Prolactin Suppression

Consistent with potent in vitro D₂ receptor agonism, this compound derivatives robustly suppress plasma prolactin levels in vivo. This is one of the most well-documented effects and forms the basis for their clinical use in hyperprolactinemic states.[1][15]

  • In female rats, ergocornine and ergocristine (0.25 to 1.0 mg) markedly lowered serum prolactin within 1 hour, an effect that persisted for 24 hours at higher doses.[16]

  • Daily administration of 0.5 mg ergocornine or 0.5 mg bromocriptine for 10 days significantly reduced circulating prolactin levels in parturient mice, demonstrating a specific effect on this hormone.[17]

Cardiovascular Effects: Blood Pressure and Heart Rate

The interaction of this compound derivatives with α-adrenergic and serotonergic receptors leads to significant cardiovascular effects, primarily related to vasoconstriction.[1][[“]]

  • In conscious spontaneously hypertensive rats (SHR), acute administration of dihydroergosine (DHESN) or ergosinine (ESNN) at 50-100 µg/kg promptly and significantly decreased both blood pressure and heart rate.[18] This hypotensive effect was attributed to a reduction in total peripheral resistance.[18]

  • Dihydrothis compound (10 µg/kg s.c.) also decreased blood pressure in SHR, an effect mediated by peripheral DA₂-type dopamine receptors, as it was blocked by dopamine antagonists like haloperidol and domperidone.[19]

  • Conversely, ergotamine and ergovaline have been shown to cause elevations in blood pressure and a reduction in heart rate (bradycardia) in mice, consistent with their vasoconstrictive properties.[20]

Table 3: In Vivo Effects of Ergot Derivatives

CompoundSpeciesDoseEffectMagnitude of ChangeReference
ErgocornineRat (female)0.25 - 1.0 mgProlactin SuppressionMarked reduction at 1 hr, lasting 24 hrs[16]
ErgocristineRat (female)0.25 - 1.0 mgProlactin SuppressionMarked reduction at 1 hr, lasting 24 hrs[16]
ErgocornineMouse (parturient)0.5 mg/day for 10 daysProlactin SuppressionSignificant reduction in plasma levels[17]
BromocriptineMouse (parturient)0.5 mg/day for 10 daysProlactin SuppressionSignificant reduction in plasma levels[17]
Dihydroergosine (DHESN)Rat (SHR)50-100 µg/kgBlood Pressure & Heart RateSignificant decrease (p<0.01)[18]
Ergosinine (ESNN)Rat (SHR)50-100 µg/kgBlood Pressure & Heart RateSignificant decrease (p<0.01)[18]
Dihydrothis compoundRat (SHR)10 µg/kg s.c.Blood PressureSignificant decrease at 20 min, lasting 90 min[19]
ErgotamineMouseHigh & Low DosesBlood Pressure & Heart RateElevated BP, reduced heart rate[20]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for key assays used to characterize this compound derivatives.

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity (Kᵢ) of a test compound.[7][9][21]

Objective: To determine the Kᵢ of an this compound derivative for a specific receptor (e.g., Dopamine D₂).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).[7]

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors).[7]

  • Non-specific binding control (e.g., 10 µM Haloperidol).[7]

  • Test this compound derivative at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

  • 96-well filter plates (e.g., GF/C filters).[7]

  • Scintillation fluid and microplate scintillation counter.[7]

Procedure:

  • Preparation: Prepare serial dilutions of the test this compound derivative in assay buffer.

  • Incubation: In a 96-well plate, add reagents in the following order:

    • Assay buffer (for total binding) OR non-specific binding control OR test compound dilution.

    • Radioligand (at a final concentration near its Kₑ).

    • Cell membrane preparation (5-10 µg protein per well).[7]

  • Incubate the plate at room temperature for 60-90 minutes.[7]

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates bound from free radioligand.[7][21]

  • Washing: Wash filters 3-4 times with ice-cold assay buffer.[7]

  • Quantification: Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[9]

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (concentration that inhibits 50% of specific binding).[9]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[7][9]

Protocol: In Vivo Prolactin Measurement in Rodents

This protocol outlines the general procedure for assessing the effect of a compound on circulating prolactin levels.[16][17]

Objective: To measure the change in serum prolactin levels after administration of an this compound derivative.

Materials:

  • Test animals (e.g., adult female Wistar rats or C57BL/6 mice).[16][22]

  • This compound derivative dissolved in an appropriate vehicle (e.g., sesame oil).[17]

  • Vehicle control.

  • Method for blood collection (e.g., tail-nick, cardiac puncture).

  • Centrifuge and microtubes for serum separation.

  • Prolactin immunoassay kit (e.g., ELISA or radioimmunoassay).[16][23]

Procedure:

  • Acclimatization: Acclimate animals to housing conditions for at least one week.

  • Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Blood Sampling: At predetermined time points after administration (e.g., 1, 4, 24 hours), collect blood samples.[16]

  • Serum Preparation: Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -20°C or lower until analysis.[24]

  • Prolactin Assay:

    • Quantify prolactin concentration in serum samples using a validated immunoassay kit according to the manufacturer's instructions.[23]

    • These assays typically use a "sandwich" principle where prolactin is captured between two specific antibodies, one of which is linked to a detectable signal (e.g., an enzyme for ELISA).[23]

  • Data Analysis: Compare the mean prolactin levels between the treatment group and the vehicle control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Workflows and Signaling Pathways

Understanding the complex interactions of this compound derivatives can be simplified through visualization. The following diagrams, created using the DOT language, illustrate a key experimental workflow and the primary signaling pathways involved.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand) incubate Incubate: Membranes + Radioligand + Test Compound prep_reagents->incubate prep_membranes Prepare Cell Membranes (Expressing Receptor) prep_membranes->incubate prep_compound Prepare Serial Dilutions (this compound Derivative) prep_compound->incubate separate Separate Bound & Free (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound derivatives primarily act on D₂ dopamine receptors to inhibit prolactin and on α-adrenergic receptors to modulate vascular tone.

G cluster_d2 Dopamine D2 Receptor Pathway (Pituitary) Ergot This compound Derivative D2R Dopamine D2 Receptor Ergot->D2R Agonist AC Adenylyl Cyclase D2R->AC Inhibits (via Gi) Prolactin Prolactin Secretion D2R->Prolactin Overall Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP->Prolactin Stimulates

Caption: Simplified D₂ receptor pathway for prolactin inhibition.

G cluster_a1 Alpha-1 Adrenergic Receptor Pathway (Vascular Smooth Muscle) Ergot This compound Derivative A1R α1-Adrenergic Receptor Ergot->A1R Agonist / Partial Agonist PLC Phospholipase C A1R->PLC Activates (via Gq) IP3 IP3 / DAG PLC->IP3 Generates Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Contraction Vasoconstriction Calcium->Contraction Leads to

Caption: Simplified α₁-adrenergic pathway for vasoconstriction.

Conclusion

The pharmacological profile of this compound derivatives is a complex interplay of their interactions with multiple receptor systems. In vitro assays are indispensable for defining the specific binding affinities and direct cellular effects, revealing high potency at dopamine, adrenergic, and serotonin receptors. These findings, particularly the potent D₂ agonism, correlate well with the robust in vivo effect of prolactin suppression.

However, the translation from in vitro binding to in vivo systemic effects, such as changes in blood pressure, is less direct. In vivo outcomes are influenced by factors like bioavailability, metabolism into active or inactive compounds, and the integrated physiological response of the whole organism. For instance, the hypotensive effect of some dihydrogenated derivatives in vivo contrasts with the vasoconstrictor profile often suggested by simple in vitro receptor interactions of the parent compounds.[2][18][19]

For researchers and drug developers, a comprehensive approach is mandatory. High-affinity binding in vitro must be followed by functional assays to determine agonist versus antagonist activity. Subsequently, well-designed in vivo studies are crucial to confirm target engagement and to understand the ultimate physiological consequences. This dual-pronged analysis, combining precise in vitro characterization with systemic in vivo evaluation, is essential for harnessing the therapeutic potential of this compound derivatives while mitigating their risks.

References

The Role of Ergotoxine in the History of Ergotism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotism, a devastating condition known since antiquity as "St. Anthony's Fire," has been responsible for widespread epidemics throughout history, characterized by severe physical and neurological symptoms. The causative agents of this affliction are the ergot alkaloids, a complex group of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which parasitizes rye and other cereals. Among the earliest identified and most historically significant of these toxins is ergotoxine. Initially believed to be a single compound, this compound was later revealed to be a mixture of three potent peptide ergot alkaloids: ergocristine, ergocornine, and α-ergocryptine. This guide provides a comprehensive technical overview of the pivotal role of this compound in the history of ergotism, detailing its chemical nature, physiological effects, and the experimental methodologies used to elucidate its toxicological profile.

The Discovery and Chemical Characterization of this compound

The scientific investigation into the toxic principles of ergot began in the early 20th century. In 1906, George Barger and Francis H. Carr, working at the Wellcome Physiological Research Laboratories, isolated a crystalline alkaloidal complex from ergot sclerotia which they named "this compound." For several decades, this compound was considered a pure substance and was the subject of numerous pharmacological studies. However, in 1943, Arthur Stoll and Albert Hofmann at Sandoz laboratories demonstrated through chemical separation techniques that this compound was, in fact, a mixture of three distinct but structurally related peptide alkaloids: ergocristine, ergocornine, and α-ergocryptine. This discovery was a landmark in the understanding of ergot chemistry and toxicology, revealing the complex nature of the toxins responsible for ergotism.

The this compound alkaloids, like other peptide ergot alkaloids, are derivatives of lysergic acid linked to a tripeptide moiety. Their shared ergoline ring structure is responsible for their broad spectrum of pharmacological activity, stemming from their structural similarity to biogenic amines such as norepinephrine, dopamine, and serotonin.

Quantitative Toxicological and Pharmacological Data

The toxicity of this compound and its constituent alkaloids has been a subject of extensive research. The following tables summarize key quantitative data, providing a comparative perspective on their potency and receptor interactions.

Table 1: Comparative Acute Toxicity of Ergot Alkaloids

Alkaloid/MixtureTest AnimalRoute of AdministrationLD50 (mg/kg)Reference
ErgotamineMouseIntravenous62[1]
ErgotamineRabbitIntravenous100[1]
This compoundRatIntraperitoneal25 (causes tail gangrene)[2]
Ergotamine TartrateChild (14-month-old)Ingestion12 (fatal dose)[1]

Table 2: Receptor Binding Affinities (Ki in nM) of this compound Components and Related Ergot Alkaloids

Receptor SubtypeErgocristineErgocornineα-ErgocryptineErgotamineReference
Adrenergic Receptors
α1AAntagonist (pA2 = 7.85)---[3]
α2A-8.7 to -10.3 (Binding Energy, kcal/mol)---[4]
Dopamine Receptors
D1AntagonistAgonistAgonist-[1]
D2AntagonistAgonist (nanomolar Ki)Agonist (nanomolar Ki)Agonist (nanomolar Ki)[1][5]
Serotonin Receptors
5-HT1AHigh Affinity-High AffinityHigh Affinity[6]
5-HT1BHigh Affinity-High AffinityHigh Affinity[6]
5-HT1DHigh Affinity-High AffinityHigh Affinity[6]
5-HT2A-9.7 to -10.2 (Binding Energy, kcal/mol)--Partial Agonist[4][7]
5-HT2C--147 (IC50)-[8]

Note: Ki values can vary depending on the experimental conditions. Binding energy values from in silico studies are also included where specific Ki values were not available.

Experimental Protocols

The isolation, identification, and characterization of this compound and its components have relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of Ergot Alkaloids from Sclerotia

This protocol is based on methods described for the extraction of ergot alkaloids from fungal material.

1. Materials and Reagents:

  • Ergot sclerotia (ground to a fine powder)
  • Methanol/water (60/40, v/v) containing 0.4% formic acid (Extraction Solvent)
  • Rotary tumbler
  • Centrifuge
  • 30 kD ultrafilters
  • HPLC vials

2. Procedure:

  • Weigh 4.0 g of homogenized ergot sclerotia powder into a 50 mL polypropylene tube.
  • Add 40 mL of the Extraction Solvent to the tube.
  • Shake the mixture vigorously for 30 minutes on a rotary tumbler.
  • Centrifuge the tube for 15 minutes at 3500 x g.
  • Carefully collect the supernatant.
  • Pass a portion of the supernatant through a 30 kD ultrafilter to remove high molecular weight contaminants.
  • Transfer the filtrate to an HPLC vial for analysis.[6]

Protocol 2: HPLC-FLD Analysis of Ergot Alkaloids

This protocol outlines a high-performance liquid chromatography method with fluorescence detection for the separation and quantification of ergot alkaloids.

1. Instrumentation and Columns:

  • HPLC system with a fluorescence detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 2 mM ammonium carbonate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0 min: 21% B
  • 1 min: 38% B
  • 4.8 min: 50% B
  • 23 min: 50% B
  • 25 min: 100% B
  • 28 min: 100% B
  • 30 min: 21% B (re-equilibration)[9]

3. Detection:

  • Excitation Wavelength: 330 nm
  • Emission Wavelength: 420 nm[9]

4. Quantification:

  • Prepare standard solutions of individual ergot alkaloids (ergocristine, ergocornine, α-ergocryptine, etc.) of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration for each standard.
  • Quantify the ergot alkaloids in the extracted sample by comparing their peak areas to the calibration curve.

Protocol 3: Radioligand Binding Assay for Receptor Affinity

This protocol describes a filtration-based competitive radioligand binding assay to determine the inhibition constant (Ki) of ergot alkaloids for a specific receptor.

1. Materials and Reagents:

  • Cell membranes expressing the receptor of interest.
  • Radiolabeled ligand specific for the receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]spiperone for D2 dopamine receptors).
  • Unlabeled ergot alkaloid (competitor).
  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Wash Buffer (ice-cold).
  • Glass fiber filters.
  • Cell harvester.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled ergot alkaloid.
  • In a 96-well plate, add in the following order:
  • Cell membrane preparation (typically 50-120 µg of protein).
  • Unlabeled ergot alkaloid dilution or buffer (for total binding).
  • Radiolabeled ligand at a fixed concentration (at or below its Kd value).
  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.[2][10]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Signaling Pathways and Physiological Effects

The diverse and often contradictory symptoms of ergotism, ranging from gangrenous vasoconstriction to convulsions and hallucinations, can be attributed to the complex pharmacology of this compound's components. These alkaloids act as partial agonists or antagonists at a variety of adrenergic, dopaminergic, and serotonergic receptors, leading to a cascade of downstream signaling events.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_binding Receptor Binding Assay Sclerotia Ground Ergot Sclerotia Extraction Shaking & Centrifugation Sclerotia->Extraction Solvent Methanol/Water/Formic Acid Solvent->Extraction Filtration Ultrafiltration Extraction->Filtration HPLC HPLC-FLD Filtration->HPLC Separation Separation of Alkaloids HPLC->Separation Quantification Quantification Separation->Quantification Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound Component This compound->Incubation Filtration_Assay Filtration & Counting Incubation->Filtration_Assay Ki_Calc Ki Calculation Filtration_Assay->Ki_Calc

Workflow for the extraction, analysis, and receptor binding assessment of this compound.

Adrenergic Receptor Signaling

The vasoconstrictive effects of this compound, leading to the gangrenous form of ergotism, are primarily mediated through its interaction with α-adrenergic receptors on vascular smooth muscle. Ergocristine, for instance, acts as an agonist at α2-adrenoceptors and an antagonist at α1-adrenoceptors.[3] Activation of α1-adrenergic receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), initiating the phosphoinositide signaling cascade.

Adrenergic_Signaling This compound This compound Component (e.g., Ergocristine) Alpha1_AR α1-Adrenergic Receptor (Gq-coupled) This compound->Alpha1_AR binds Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

This compound-mediated α1-adrenergic receptor signaling leading to vasoconstriction.

Dopaminergic Receptor Signaling

The neurological effects of this compound are partly due to its interaction with dopamine receptors in the central nervous system. Ergocornine and α-ergocryptine are known to act as agonists at D2 dopamine receptors.[1][5] D2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopaminergic_Signaling This compound This compound Component (e.g., Ergocornine) D2R Dopamine D2 Receptor (Gi-coupled) This compound->D2R binds Gi Gi protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Altered Neuronal Activity PKA->Cellular_Response Serotonergic_Signaling This compound This compound Component HT2A_R 5-HT2A Receptor (Gq-coupled) This compound->HT2A_R binds Gq Gq protein HT2A_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Pathway PKC->ERK Neurotransmission Altered Neurotransmission (Hallucinations) ERK->Neurotransmission

References

An In-depth Technical Guide to the Vasoconstrictive Properties of Ergotoxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasoconstrictive properties of ergotoxine, a complex mixture of ergot alkaloids. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and presents visual diagrams of critical pathways and workflows to support research and development in this area.

Introduction to this compound

This compound is not a single compound but a crystalline alkaloidal complex isolated from the ergot fungus (Claviceps purpurea). It was later identified as a mixture of three distinct, structurally related peptide alkaloids: ergocristine, ergocornine, and ergocryptine.[1][2] These components are responsible for the potent pharmacological effects attributed to this compound, most notably its powerful vasoconstrictive activity.[3] This action is the basis for both its historical therapeutic applications and its significant toxicity, known as ergotism, which is characterized by intense peripheral vasoconstriction that can lead to gangrene.[1][3] Understanding the specific interactions of these alkaloids with vascular receptors is critical for drug development and toxicological assessment.

Mechanism of Action: A Multi-Receptor Interaction

The vasoconstrictive effects of this compound's components are complex, arising from their interaction with multiple receptor systems in vascular smooth muscle.[2] Their structural similarity to endogenous biogenic amines allows them to act as agonists or partial agonists at several G-protein coupled receptors (GPCRs).[4]

The primary receptor families implicated in ergot-induced vasoconstriction are:

  • Serotonergic (5-HT) Receptors : Ergot alkaloids demonstrate high affinity for various serotonin receptors, particularly subtypes like 5-HT1B, 5-HT1D, and 5-HT2A.[5][[“]] Activation of 5-HT2A receptors on vascular smooth muscle is a key pathway leading to contraction.[7][8]

  • α-Adrenergic Receptors : The alkaloids are potent agonists or partial agonists at α1- and α2-adrenergic receptors.[5][[“]] This interaction contributes significantly to their pressor effects and sustained vasoconstriction.[7][8]

The sustained nature of the vasoconstriction is a hallmark of these compounds and is attributed to their high receptor affinity and slow dissociation kinetics.[5][8]

Signaling Pathways for Vasoconstriction

Upon binding to 5-HT2A or α1-adrenergic receptors on vascular smooth muscle cells, the this compound alkaloids initiate a well-defined signaling cascade. This process involves the activation of the Gq/11 family of G-proteins, leading to an increase in intracellular calcium concentration, the final trigger for muscle contraction.

G_Protein_Signaling_Pathway This compound-Induced Vasoconstriction Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A / α1-Adrenergic Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_Protein->PLC Activates Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Release->MLCK PKC->MLCK Modulates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Leads to This compound This compound (Ergocristine, Ergocornine, Ergocryptine) This compound->Receptor Binds

Caption: Generalized signaling pathway for this compound-induced vasoconstriction.

Quantitative Pharmacological Data

Quantitative data on this compound and its components are derived from various in vitro and in vivo experimental models. Receptor binding affinity is often expressed as the inhibition constant (Ki), while functional potency for vasoconstriction is measured by EC50 (half-maximal effective concentration) or pD2 (-log EC50). The following tables summarize available data, noting that values can vary based on the specific tissue, species, and experimental conditions used.

Table 1: Receptor Binding Affinities of Ergot Alkaloids Note: Comprehensive Ki values for all this compound components are not consistently available in the literature. Data for related ergot alkaloids are included for comparison.

CompoundReceptor SubtypeKi (nM)Species/TissueReference
Ergocristine 5-HT2A-9.7 (kcal/mol)¹In silico model[7]
α2A-Adrenergic-8.7 (kcal/mol)¹In silico model[7]
Ergotamine 5-HT1A1.9Human[[“]]
5-HT1B0.3Human[[“]]
5-HT1D0.1Human[[“]]
α1A-Adrenergic1.2Rat[5]
α2A-Adrenergic0.4Human[[“]]
Ergonovine α1-Adrenergic100 (Kd)Calf[9]
D2-Dopaminergic2.5 (EC50)Rat[9]

¹Binding energy from molecular docking studies, a lower value indicates higher affinity.

Table 2: Functional Vasoconstrictive Potency of Ergot Alkaloids

CompoundVascular TissueParameterValueSpeciesReference
Ergotamine Basilar ArterypD29.30Human[10]
Basilar ArterypD28.8Bovine[5]
Ergonovine AortaEC500.28 µMRabbit[5]
Ergovaline Rat Tail ArterypEC508.86Rat[11]

Experimental Protocols

The characterization of this compound's vasoconstrictive properties relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

This assay directly measures the contractile response of isolated blood vessels to ergot alkaloids.

  • Tissue Preparation :

    • Arteries (e.g., basilar, femoral, caudal) or veins are carefully excised from euthanized animals (e.g., rat, rabbit, bovine) and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.[5]

    • Adherent connective tissue is removed under a dissecting microscope, and the vessel is cut into ring segments (typically 2-4 mm in length).

  • Mounting :

    • Vessel rings are suspended between two L-shaped metal hooks or wires in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.[12]

    • One hook is fixed to the chamber, while the other is connected to an isometric force-displacement transducer to record changes in tension.

  • Equilibration and Viability Check :

    • Tissues are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension.

    • The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). Endothelial integrity can be checked with an acetylcholine-induced relaxation following pre-constriction with phenylephrine.

  • Cumulative Concentration-Response Curve :

    • Once a stable baseline is achieved, the ergot alkaloid (e.g., ergocristine) is added to the bath in a cumulative manner, with concentrations increasing by half-log increments.

    • The contractile response is allowed to reach a plateau at each concentration before the next addition.

  • Data Analysis :

    • The recorded tension is normalized to the maximum contraction induced by KCl or a reference agonist.

    • Data are plotted as percent contraction versus log molar concentration of the alkaloid. A sigmoidal curve is fitted to the data to determine the EC50 and the maximum response (Emax).

Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis T1 Tissue Excision (e.g., Rat Caudal Artery) T2 Dissection & Cleaning in Krebs Solution T1->T2 T3 Cut into Ring Segments (2-4 mm) T2->T3 E1 Mount in Organ Bath (37°C, 95% O2) T3->E1 E2 Equilibrate under Optimal Tension E1->E2 E3 Perform Viability Check (e.g., High KCl) E2->E3 E4 Add this compound Cumulatively E3->E4 E5 Record Isometric Tension E4->E5 A1 Normalize Contraction Data E5->A1 A2 Plot Concentration-Response Curve A1->A2 A3 Calculate EC50 and Emax A2->A3 Result Result A3->Result Pharmacological Parameters

Caption: Experimental workflow for an in vitro vasoconstriction assay.

This assay determines the affinity of ergot alkaloids for specific receptor subtypes.

  • Membrane Preparation :

    • Target tissue (e.g., bovine striatum for dopamine receptors, cerebral cortex for adrenergic receptors) or cells expressing the receptor of interest are homogenized in a cold buffer.[13]

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

  • Binding Reaction :

    • The assay is conducted in tubes or microplates containing:

      • The prepared cell membranes.

      • A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) specific for the target receptor.

      • Varying concentrations of the unlabeled ergot alkaloid (the "competitor").[9]

    • Control tubes are included to measure total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation :

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[9]

  • Separation and Quantification :

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the free radioligand to pass through.[9]

    • Filters are washed with cold buffer to remove residual unbound radioligand.

    • The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the log concentration of the ergot alkaloid, generating a competition curve.

    • The IC50 value (the concentration of the alkaloid that inhibits 50% of the specific radioligand binding) is determined.

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Implications for Research and Drug Development

The potent and sustained vasoconstrictive properties of this compound and its constituent alkaloids present both therapeutic opportunities and toxicological challenges.

  • Therapeutic Potential : The vasoconstrictive action on specific vascular beds, such as intracranial arteries, has been exploited for the treatment of migraines.[14][15] Dihydrogenated derivatives, which exhibit less potent vasoconstriction and greater α-adrenergic antagonism, have been explored for other conditions.[1][16]

  • Toxicological Risk : The primary concern is severe peripheral vasoconstriction, which can lead to ischemia and gangrene.[[“]][18] This necessitates careful dose management and contraindication in patients with pre-existing cardiovascular conditions like hypertension or peripheral vascular disease.[1]

  • Future Directions : Further research is needed to fully delineate the receptor binding profiles and functional activity of each this compound component (ergocristine, ergocornine, ergocryptine) and their metabolites. This knowledge will enable the design of more selective molecules that retain therapeutic efficacy while minimizing adverse vascular effects. In silico modeling and advanced in vitro assays will be invaluable tools in this endeavor.[19]

References

Methodological & Application

Application Notes: Ergotoxine Extraction and Purification for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, particularly Claviceps purpurea, are of significant interest in pharmaceutical research.[1][2] Ergotoxine, a mixture of three peptide ergot alkaloids (ergocornine, ergocristine, and ergocryptine), serves as a crucial starting material for the synthesis of therapeutic agents and as a subject of toxicological and pharmacological studies.[3] These compounds and their derivatives exhibit complex pharmacological profiles, acting as agonists or antagonists at adrenergic, dopaminergic, and serotonergic receptors.[3][4][[“]]

The isolation of this compound from its natural source, the sclerotia of C. purpurea, requires robust and efficient extraction and purification protocols to ensure high yield and purity, which are critical for accurate research and drug development.[6][7] These application notes provide detailed methodologies for the extraction and purification of this compound, summarize key quantitative data, and offer visual guides to the experimental workflow and relevant biological pathways.

Part 1: Extraction Protocols

The most common method for isolating ergot alkaloids from fungal sclerotia is solvent extraction.[8] The choice of solvent and conditions is crucial for efficient extraction while minimizing the co-extraction of impurities.

Protocol 1.1: Solid-Liquid Extraction with Toluene/Ethanol

This protocol is adapted from a scaled-up industrial process and is highly effective for isolating peptide ergot alkaloids like this compound.[1][6]

Materials and Reagents:

  • Dried and ground sclerotia of Claviceps purpurea (ergot)

  • Toluene, technical grade

  • Ethanol (96% or absolute)

  • Extraction vessel with agitation (e.g., stirred tank reactor, shaker)

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

Procedure:

  • Preparation of Solvent: Prepare an extraction solvent mixture of toluene and ethanol. A common ratio is 87:13 (v/v). The ethanol concentration can range from 5-30% (v/v).[1][6] Higher ethanol concentrations may extract more polar impurities, complicating purification.[1]

  • Extraction:

    • Submerge the ground ergot sclerotia in the toluene/ethanol solvent mixture.

    • Agitate the slurry continuously. The extraction can be performed at ambient temperature (20-25°C), as higher temperatures (up to 50°C) do not significantly improve efficiency and are less economical.[1][6]

    • Extraction time can vary depending on the scale and equipment; however, ensure sufficient time for the alkaloids to leach into the solvent.

  • Separation:

    • Separate the solid material (spent ergot) from the solvent (primary extract) by filtration.

    • Wash the solid residue with a small volume of the extraction solvent to recover any remaining alkaloids.

  • Collection: Combine the filtrate and the washings. This solution is the primary extract, containing ergot alkaloids and co-extracted lipids and oils.

Part 2: Purification Protocols

The primary extract requires significant purification to isolate this compound from other alkaloids and impurities. A multi-step approach involving liquid-liquid extraction and chromatography is standard.

Protocol 2.1: Acid-Base Liquid-Liquid Extraction

This classical biochemical technique leverages the basic nature of alkaloids to separate them from neutral and acidic impurities.[1][6]

Materials and Reagents:

  • Primary Toluene/Ethanol Extract (from Protocol 1.1)

  • Hydrochloric Acid (HCl), 0.2% (w/w) in an ethanol/water (1:1 v/v) solution[6]

  • Sodium Hydroxide (NaOH) solution, 5% (w/w)

  • Toluene

  • Separatory funnel

Procedure:

  • Acidic Extraction (Alkaloid to Aqueous Phase):

    • Place the primary extract into a large separatory funnel.

    • Add the acidic ethanol/water solution. This protonates the basic ergot alkaloids, making them soluble in the aqueous phase.[1][6]

    • Shake the funnel vigorously and allow the layers to separate. The less polar lipids and oils will remain in the upper toluene phase.[1]

    • Drain the lower aqueous layer, which now contains the alkaloid hydrochlorides, into a clean vessel. Repeat the extraction of the organic phase to ensure complete transfer of alkaloids.

  • Basification:

    • Combine the acidic aqueous extracts.

    • Slowly add the 5% NaOH solution while stirring until the pH of the solution is raised to approximately 7.3.[6] This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

  • Organic Re-Extraction (Alkaloid to Organic Phase):

    • Return the basified aqueous solution to a separatory funnel.

    • Add fresh toluene and shake vigorously to extract the neutral alkaloids back into the organic phase.[6]

    • Allow the layers to separate and collect the upper toluene layer. Repeat the extraction twice more with fresh toluene.

  • Final Steps:

    • Combine the purified toluene extracts.

    • This solution can be concentrated under reduced pressure to induce crystallization of the this compound alkaloids. The addition of a C5-C8 aliphatic hydrocarbon can aid this process.[1]

Protocol 2.2: Solid-Phase Extraction (SPE) / Column Chromatography

For research-scale purification and separation of specific alkaloids, solid-phase extraction using a strong cation-exchange (SCX) resin is highly effective.[9][10]

Materials and Reagents:

  • Crude alkaloid extract

  • SCX SPE Cartridge or Column

  • Methanol

  • Phosphoric Acid (H₃PO₄), 0.25% concentrated solution

  • Phosphate buffer (0.05M, pH 9)

Procedure:

  • Column Conditioning: Condition the SCX column by washing with 2.0 mL of methanol, followed by 2.0 mL of 0.25% H₃PO₄.[10]

  • Sample Preparation & Loading:

    • Dissolve the crude alkaloid extract in the extraction solvent (e.g., Methanol/0.25% H₃PO₄, 40:60 v/v).[9][10] At an acidic pH, the alkaloids are positively charged.

    • Load the prepared sample onto the conditioned SCX column. The cationic alkaloids will bind to the negatively charged resin.[9]

  • Washing: Wash the column with 1.0 mL of the extraction solvent to remove neutral and weakly bound impurities.[10]

  • Elution: Elute the bound ergot alkaloids by washing the column with a basic solution (e.g., 1.0 mL of Methanol/0.05M phosphate buffer pH 9, 60:40 v/v).[10] The basic pH neutralizes the charge on the alkaloids, releasing them from the resin.

  • Analysis: The collected fractions can be analyzed for purity and concentration using HPLC.[9][11]

Part 3: Quantitative Data Summary

The efficiency of extraction and purification protocols is determined by yield and purity. The following tables summarize representative data from various methods.

Table 1: Representative Extraction & Purification Yields

Method / Step Starting Material Product Reported Yield / Recovery Purity Reference
Solid-Liquid Extraction 20,000 kg Ergot ~69 m³ Primary Extract N/A Crude [1][6]
SPE with SCX Disk Spiked Wheat Samples Ergot Alkaloids 88.1% (mean recovery) N/A [9][10]
Hydrazinolysis Derivatization Dihydroergocristine Dihydrolysergic acid hydrazide 93-95% N/A [12]
Fermentation (A. niger) Fermentation Medium A4 Extracellular Alkaloids 3.04 mg/mL Crude [13]

| Fermentation (A. niger) | Fermentation Medium B3 | Intracellular Alkaloids | 1.33 mg/mL | Crude |[13] |

Table 2: Example HPLC Analytical Conditions

Parameter Condition 1 Condition 2
Column Phenomenex Gemini 5µm C18, 150 x 2.0 mm Inertsil ODS-3, 3 µm, 2.1 × 150 mm
Mobile Phase A 2.08 mM Ammonium Carbonate 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile with 0.1% Formic Acid
Gradient 95% A to 20% A in 15 min 5% B to 30% B over 28 min
Flow Rate 500 µL/min N/A
Detection LC-MS/MS UV Detector

| Reference |[14] |[15] |

Part 4: Mandatory Visualizations

Diagrams of Workflows and Pathways

G raw Raw Material (Ground C. purpurea Sclerotia) extraction 1. Solid-Liquid Extraction (Toluene/Ethanol) raw->extraction crude_extract Primary Crude Extract extraction->crude_extract l_l_extraction 2. Acid-Base Liquid-Liquid Extraction crude_extract->l_l_extraction purified_extract Purified Alkaloid Solution l_l_extraction->purified_extract chromatography 3. Column Chromatography (e.g., SCX-SPE) purified_extract->chromatography crystallization 4. Concentration & Crystallization chromatography->crystallization final_product Purified this compound (>95% Purity) crystallization->final_product

Caption: General workflow for this compound extraction and purification.

G cluster_precursors trp L-Tryptophan dmat Dimethylallyl- tryptophan (DMAT) trp->dmat dmaW gene (Prenylation) dmapp DMAPP dmapp->dmat dmaW gene (Prenylation) chanoclavine Chanoclavine-I dmat->chanoclavine easF, easE, easC genes (Ring Formation) agroclavine Agroclavine chanoclavine->agroclavine lysergic D-Lysergic Acid agroclavine->lysergic cloA gene ergopeptines Ergopeptines (e.g., this compound) lysergic->ergopeptines lpsA, lpsB genes (Peptide Synthetases)

Caption: Simplified biosynthetic pathway of ergot alkaloids.[4][16][17]

G This compound This compound (Ligand) receptor Receptor (e.g., 5-HT, Dopamine, Adrenergic GPCR) This compound->receptor Binds gprotein G-Protein receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates response Cellular Response (e.g., Vasoconstriction) effector->response Leads to

Caption: this compound's mechanism of action at a G-Protein Coupled Receptor.[[“]][18][19]

Part 5: Stability and Handling Considerations

Ergot alkaloids are sensitive to several environmental factors, which can lead to degradation or epimerization—the conversion between the biologically active '-ine' form and the less active '-inine' form.[20]

  • Light: Ergot alkaloids are light-sensitive. All solutions and solid standards should be stored in amber vials or protected from light to prevent degradation.[20]

  • Temperature: For long-term storage, solid standards and extracts should be kept at -20°C or below.[21][22] While stable for short periods at 4°C, degradation and epimerization can occur over weeks.[21][23]

  • pH: Epimerization is induced by conditions of high or low pH.[20] Analytical methods often use alkaline mobile phases to maintain the stability of both epimers during chromatography.[20]

  • Sample Extracts: Due to potential instability, it is recommended that sample extracts be prepared and analyzed on the same day.[14] If storage is necessary, it should be at temperatures below ambient.[21]

Adhering to these handling and storage protocols is essential for obtaining reliable and reproducible quantitative results in this compound research.

References

Experimental Design for Studying Ergotoxine Effects in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a mixture of ergot alkaloids produced by fungi of the Claviceps genus, poses significant risks to animal health and productivity.[1][2] Its toxic effects, collectively known as ergotism, are multifaceted and primarily stem from the interaction of its constituent alkaloids with various neurotransmitter receptors.[3] Understanding the pathophysiology of this compound is crucial for developing effective diagnostic and therapeutic strategies. This document provides detailed application notes and experimental protocols for studying the effects of this compound in animal models, with a focus on vasoconstrictive, cardiovascular, and central nervous system (CNS) endpoints.

The primary mechanism of action of ergot alkaloids involves their partial agonist or antagonist activity at serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4][5] This complex pharmacology leads to a range of physiological responses, most notably potent vasoconstriction, which can result in ischemic necrosis of extremities.[1][2][6]

Key Physiological Effects of this compound in Animal Models

This compound administration in animal models elicits a range of measurable physiological and behavioral changes. The most prominent of these are:

  • Cardiovascular Effects: Ergot alkaloids are known to cause significant alterations in cardiovascular function. In mice, ergotamine has been shown to induce a decrease in heart rate (bradycardia) and an increase in both systolic and diastolic blood pressure.[7][8]

  • Vasoconstriction and Gangrenous Ergotism: The potent vasoconstrictive properties of ergot alkaloids can lead to reduced blood flow to peripheral tissues.[1][6] Prolonged exposure can result in dry gangrene, particularly affecting the tail, ears, and limbs of animals like cattle and sheep.[1][2][9]

  • Central Nervous System Effects: Ergot alkaloids can cross the blood-brain barrier and interact with neurotransmitter systems in the CNS.[10] This can lead to behavioral changes, and in severe cases, convulsions and ataxia.[2]

  • Reproductive Effects: Ergot alkaloids can interfere with reproductive processes, causing issues such as agalactia (lack of milk production) in sows and mares, and potentially impacting embryonic development.[1][11]

Animal Models

The selection of an appropriate animal model is critical for studying the specific effects of this compound. Commonly used models include:

  • Rodents (Mice and Rats): Mice and rats are frequently used for initial toxicity screening, mechanistic studies, and the evaluation of cardiovascular and CNS effects due to their well-characterized physiology, genetic tractability, and relatively low cost.[10][12][13]

  • Ruminants (Cattle and Sheep): These larger animal models are particularly relevant for studying the effects of ergot alkaloids on livestock health and productivity, especially in the context of contaminated feed.[1][9] They are ideal for investigating gangrenous ergotism and effects on lactation and reproduction under conditions that mimic natural exposure.

Data Presentation: Quantitative Effects of Ergot Alkaloids

The following tables summarize quantitative data on the effects of ergot alkaloids from various studies.

Table 1: Cardiovascular Effects of Ergotamine in Mice

ParameterTreatment GroupDose (mg/kg)Observation TimeChange from ControlReference
Heart Rate Ergotamine Low Dose0.02550 minSignificant Decrease[7][8]
Ergotamine High Dose0.0550 minSignificant Decrease[7][8]
Systolic Blood Pressure Ergotamine Low Dose0.02550 minSignificant Increase[7][8]
Ergotamine High Dose0.0550 minSignificant Increase[7][8]
Diastolic Blood Pressure Ergotamine Low Dose0.02550 minSignificant Increase[7][8]
Ergotamine High Dose0.0550 minSignificant Increase[7][8]

Table 2: In Vitro Vasoconstrictive Potency of Ergot Alkaloids

AlkaloidAnimal ModelVascular TissueEC50 / PotencyReference
Ergovaline BovineLateral Saphenous VeinInitial response at 1 x 10⁻⁸ M[3]
Ergotamine BovineLateral Saphenous VeinInitial response at 1 x 10⁻⁸ M[3]
Ergonovine RabbitAortaEC50: 0.28 µM (Control)[5]
Ergotamine BovineBasilar ArterypD2: 8.8[5]

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Assessment in Rodents

This protocol describes the measurement of blood pressure and heart rate in mice or rats treated with this compound using a non-invasive tail-cuff method.

Materials:

  • This compound solution (e.g., ergotamine tartrate dissolved in a suitable vehicle like lactic acid solution)

  • Male C57Bl/6J mice (8-12 weeks old) or Sprague-Dawley rats

  • Non-invasive tail-cuff blood pressure measurement system

  • Animal restrainers

  • Warming platform

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Prepare the this compound solution to the desired concentration.

    • Administer the solution to the animals via oral gavage or intraperitoneal injection. Ensure the volume administered is within the recommended guidelines for the specific animal model.[14] For example, for oral gavage in mice, a volume of 10 ml/kg is generally acceptable.[14]

    • A control group should receive the vehicle only.

  • Blood Pressure Measurement:

    • Place the animal in an appropriate restrainer.

    • Position the restrainer on a warming platform set to maintain the animal's body temperature.

    • Place the tail cuff and sensor on the animal's tail according to the manufacturer's instructions.

    • Allow the animal to acclimate to the restrainer for 5-10 minutes before starting measurements.

    • Record systolic blood pressure, diastolic blood pressure, and heart rate. It is recommended to take multiple readings over a set period (e.g., 20 cycles) and average the results.[15][16]

    • Measurements can be taken at various time points post-administration to establish a time-course of the cardiovascular effects.

Protocol 2: In Vitro Vasoconstriction Assay

This protocol outlines the procedure for assessing the vasoconstrictive effects of this compound on isolated arterial rings.

Materials:

  • This compound (e.g., ergotamine, ergonovine)

  • Euthanized animals (e.g., rabbits, rats)

  • Arteries (e.g., thoracic aorta, femoral artery)

  • Krebs-Henseleit buffer (or other physiological salt solution)

  • Organ bath system with force transducers

  • 95% O₂ / 5% CO₂ gas mixture

  • Norepinephrine or Potassium Chloride (KCl) for viability testing

Procedure:

  • Tissue Preparation:

    • Carefully dissect the desired artery from a recently euthanized animal.

    • Place the artery in cold Krebs-Henseleit buffer.

    • Clean the artery of adherent connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.[5]

  • Mounting:

    • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to force transducers to record isometric tension.

  • Equilibration and Viability Test:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a basal tension (e.g., 1-2 grams).

    • Perform a viability test by contracting the tissues with a high concentration of KCl (e.g., 60 mM) or a standard agonist like norepinephrine.

    • Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of the ergot alkaloid to the organ bath in a cumulative manner.

    • Record the increase in tension after each addition until a maximal response is achieved.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal response) to determine the potency and efficacy of the ergot alkaloid.

Protocol 3: Histopathological Examination of Tissues

This protocol provides a general guideline for the histopathological assessment of tissues from animals exposed to this compound.

Materials:

  • Tissues from control and this compound-treated animals (e.g., tail, ears, liver, kidney, brain)

  • 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the in vivo study, euthanize the animals and collect the target tissues.

    • Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing:

    • Dehydrate the fixed tissues through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Look for pathological changes such as necrosis, inflammation, vascular thrombosis, and cellular degeneration. In cases of gangrenous ergotism, examine for evidence of ischemic injury and tissue death in the extremities.[17][18]

Protocol 4: Quantification of Ergot Alkaloids in Animal Feed and Tissues

This protocol describes a general method for the extraction and quantification of ergot alkaloids using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Animal feed or tissue samples

  • Extraction solvent (e.g., acetonitrile/ammonium carbonate solution)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • HPLC-MS/MS system

  • Ergot alkaloid standards

Procedure:

  • Sample Preparation:

    • Homogenize the feed or tissue sample.

  • Extraction:

    • Extract the alkaloids from the homogenized sample using an appropriate solvent system. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[19][20]

  • Cleanup:

    • Pass the extract through an SPE cartridge to remove interfering matrix components.[21]

  • HPLC-MS/MS Analysis:

    • Inject the cleaned extract into the HPLC-MS/MS system.

    • Separate the different ergot alkaloids using a suitable HPLC column and mobile phase gradient.

    • Detect and quantify the alkaloids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Prepare a calibration curve using certified ergot alkaloid standards.

    • Determine the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling Pathway of Ergot Alkaloid-Induced Vasoconstriction

G Ergot Alkaloid-Induced Vasoconstriction Signaling Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_calcium Calcium Signaling cluster_contraction Muscle Contraction Ergot Alkaloid Ergot Alkaloid 5-HT2A Receptor 5-HT2A Receptor Ergot Alkaloid->5-HT2A Receptor Binds to α1-Adrenergic Receptor α1-Adrenergic Receptor Ergot Alkaloid->α1-Adrenergic Receptor Binds to Gq_11 Gq/11 5-HT2A Receptor->Gq_11 Activates α1-Adrenergic Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Binds to Ca_influx Ca²⁺ Influx Ca_influx->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Sensitizes contractile apparatus pMLC Phosphorylated MLC MLC->pMLC pMLC->Vasoconstriction

Caption: Generalized signaling pathway for ergot alkaloid-induced vasoconstriction.

Experimental Workflow for In Vitro Vasoconstriction Assay

G Experimental Workflow for In Vitro Vasoconstriction Assay cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Blood Vessel clean Clean Adherent Tissue isolate->clean cut Cut into Rings (2-4 mm) clean->cut mount Mount Rings in Organ Bath cut->mount transducer Connect to Force Transducer mount->transducer submerge Submerge in Physiological Salt Solution (37°C, 95% O₂/5% CO₂) transducer->submerge equilibrate Equilibration under Basal Tension submerge->equilibrate viability Viability Test (e.g., KCl) equilibrate->viability washout Washout viability->washout add_alkaloid Cumulative Addition of Ergot Alkaloid washout->add_alkaloid record Record Isometric Tension add_alkaloid->record curve Construct Concentration- Response Curve record->curve calculate Calculate EC₅₀/pD₂ and Emax curve->calculate

Caption: Typical experimental workflow for an in vitro vasoconstriction assay.

Logical Flow for an In Vivo this compound Study in Rodents

G Logical Flow for an In Vivo this compound Study in Rodents cluster_assessments Assessments cluster_analysis Analysis start Study Design and Animal Acclimatization treatment This compound Administration (e.g., Oral Gavage) start->treatment control Vehicle Administration start->control cardio Cardiovascular Monitoring (Blood Pressure, Heart Rate) treatment->cardio behavior Behavioral Tests (e.g., Open Field, Rotarod) treatment->behavior clinical Clinical Observation (e.g., Gangrene Scoring) treatment->clinical control->cardio control->behavior control->clinical euthanasia Euthanasia and Tissue Collection cardio->euthanasia behavior->euthanasia clinical->euthanasia histopath Histopathology euthanasia->histopath biochem Biochemical Analysis (e.g., Ergot Alkaloid Levels) euthanasia->biochem data_analysis Statistical Analysis and Interpretation histopath->data_analysis biochem->data_analysis end Conclusion data_analysis->end

Caption: Logical flow for a typical in vivo study of this compound effects in rodents.

References

Application Note: Simultaneous Determination of Ergot Alkaloids in Cereals by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which primarily infect cereal grains like rye, wheat, and barley. Due to their potent toxicity, regulatory bodies worldwide have set stringent maximum levels for these compounds in food and feed. This application note presents a robust and sensitive method for the simultaneous quantification of the six major ergot alkaloids (ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, ergocornine) and their corresponding C-8 epimers (-inine forms) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput screening and provides the accuracy and precision required for regulatory compliance and food safety monitoring.[1][2]

Principle

The method is based on the efficient extraction of ergot alkaloids from a homogenized cereal matrix using an acidified acetonitrile/water mixture. After extraction and a salting-out step, the organic phase is analyzed directly ("dilute-and-shoot") or after a simple clean-up step.[3][4] The separation of the 12 target alkaloids is achieved on a C18 reversed-phase UHPLC column using a gradient elution.

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high selectivity and sensitivity of the method are achieved by using the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored.[5] Quantification is performed using an external calibration curve, often prepared in a blank matrix extract to compensate for matrix effects.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Cereal Sample (5g) Extraction 2. Add Extraction Solvent (ACN/Water/Acid) & Shake Sample->Extraction Salt 3. Add Salts (MgSO4, NaCl) Vortex & Centrifuge Extraction->Salt Extract 4. Collect Supernatant (Organic Layer) Salt->Extract Dilute 5. Dilute & Filter Extract->Dilute UHPLC 6. UHPLC Separation (C18 Column) Dilute->UHPLC MS 7. MS/MS Detection (ESI+, MRM Mode) UHPLC->MS Quant 8. Peak Integration & Quantification MS->Quant Report 9. Final Report (Concentration in µg/kg) Quant->Report

Caption: Overview of the analytical workflow from sample preparation to final reporting.

Apparatus and Reagents

  • Apparatus:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Analytical balance (0.1 mg precision).

    • Homogenizer/blender.

    • Centrifuge (capable of >4000 rpm).

    • Vortex mixer.

    • 50 mL polypropylene centrifuge tubes.

    • Syringe filters (0.22 µm, PTFE).

    • Autosampler vials.

  • Reagents:

    • Acetonitrile (ACN), Methanol (MeOH) - LC-MS grade.

    • Water, ultrapure (Type 1).

    • Formic acid (FA) or Acetic acid (AA).

    • Ammonium formate or Ammonium acetate.

    • Magnesium sulfate (MgSO₄), anhydrous.

    • Sodium chloride (NaCl).

    • Certified analytical standards for the 12 ergot alkaloids.

Detailed Protocols

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions by dissolving the certified standards in a suitable solvent (e.g., acetonitrile or methanol). Store at -20°C.

  • Intermediate Solution (1 µg/mL): Prepare a mixed intermediate working solution containing all 12 ergot alkaloids by diluting the stock solutions in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L) by diluting the intermediate solution. For matrix-matched calibration, the final dilution should be done in a blank matrix extract that has undergone the full sample preparation procedure.

Sample Preparation (Modified QuEChERS)
  • Weigh 5.0 g (± 0.1 g) of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 30 seconds to moisten the sample.

  • Add 10 mL of extraction solvent (e.g., Acetonitrile with 1% Formic Acid).

  • Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

  • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4,500 rpm for 10 minutes.

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a clean tube.

  • Dilute the extract with an equal volume of a water/acetonitrile mixture (e.g., 80:20 v/v) to ensure compatibility with the mobile phase.[3]

  • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UHPLC Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <2 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 1000 L/hr

| Collision Gas | Argon |

Data Analysis and Quantification

The principle of MRM relies on the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific product ion in the third quadrupole (Q3). This process provides two levels of mass-based selectivity.

cluster_ms Triple Quadrupole Mass Spectrometer IonSource Ion Source (ESI+) Q1 Q1: Precursor Ion Selection (e.g., m/z 582.3 for Ergotamine) IonSource->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (e.g., m/z 223.1) Q2->Q3 All Fragments Detector Detector Q3->Detector Specific Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Table 3: Optimized MRM Transitions for Ergot Alkaloids [6]

Analyte Precursor Ion (m/z) Cone (V) Quantifier Ion (m/z) CE (eV) Qualifier Ion (m/z) CE (eV)
Ergometrine 326.2 40 153.1 30 181.1 25
Ergometrinine 326.2 40 153.1 30 181.1 25
Ergosine 548.3 40 196.1 25 223.1 30
Ergosinine 548.3 40 196.1 25 223.1 30
Ergotamine 582.3 40 223.1 30 251.1 25
Ergotaminine 582.3 40 223.1 30 251.1 25
Ergocornine 562.3 40 196.1 25 223.1 30
Ergocorninine 562.3 40 196.1 25 223.1 30
α-Ergocryptine 576.3 40 196.1 25 223.1 30
α-Ergocryptinine 576.3 40 196.1 25 223.1 30
Ergocristine 610.3 40 223.1 30 280.1 25
Ergocristinine 610.3 40 223.1 30 280.1 25

CE = Collision Energy

Method Validation Summary

The method should be validated according to established guidelines (e.g., SANTE/11813/2017) to ensure its fitness for purpose.[2] Key validation parameters are summarized below.

Table 4: Typical Method Performance Characteristics

Parameter Typical Result
Linearity (r²) > 0.995
LOD 0.1 - 0.5 µg/kg
LOQ 0.5 - 1.0 µg/kg[2]
Recovery 70 - 120%[2]
Repeatability (RSDr) < 20%

| Reproducibility (RSDR) | < 25% |

Conclusion

This application note provides a comprehensive protocol for the simultaneous determination of 12 key ergot alkaloids in cereal matrices using UHPLC-MS/MS. The described method, combining a streamlined QuEChERS sample preparation with the high sensitivity and selectivity of tandem mass spectrometry, is a powerful tool for food safety analysis. It achieves low limits of quantification, meeting the requirements of current and pending international regulations, and is suitable for routine monitoring in a high-throughput laboratory environment.[7]

References

Application Notes: A Sum Parameter Screening Method for Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which primarily infect rye and other cereals. These compounds are of significant concern in the food and feed industries due to their potent physiological effects in humans and animals, even at low concentrations. Regulatory bodies worldwide have established maximum permissible levels for the sum of the principal ergot alkaloids in various commodities. Consequently, rapid and reliable screening methods are essential for monitoring compliance and ensuring consumer safety.

This document provides a detailed overview and protocols for a sum parameter screening method for the determination of total ergot alkaloids. The described methods offer a more efficient alternative to the individual quantification of the twelve major ergot alkaloids (ergocornine, ergocorninine, ergocristine, ergocristinine, α-ergocryptine, α-ergocryptinine, β-ergocryptine, β-ergocryptinine, ergometrine, ergometrinine, ergosine, ergosinine, ergotamine, and ergotaminine) followed by summation. The primary methods covered are a novel derivatization approach coupled with liquid chromatography and an Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening.

Principle of the Methods

Two primary approaches for sum parameter screening are detailed:

  • Hydrazinolysis and HPLC-FLD/MS/MS: This novel method is based on the chemical conversion of all ergot alkaloids, which share a common ergoline backbone, into a single derivative, lysergic acid hydrazide.[[“]] This derivative is then quantified using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Tandem Mass Spectrometry (HPLC-MS/MS).[[“]][2] This approach simplifies the analytical process by measuring a single target compound, thereby increasing sample throughput.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunological method utilizes antibodies with broad cross-reactivity to various ergot alkaloids.[4] The competitive ELISA format allows for the rapid and semi-quantitative determination of the total ergot alkaloid content in a sample.[5][6] It serves as an excellent high-throughput screening tool to quickly identify samples that may exceed regulatory limits, which can then be confirmed by a more quantitative method like LC-MS/MS.[4]

Data Presentation

The following tables summarize the performance characteristics of the different analytical methods for the determination of ergot alkaloids.

Table 1: Performance of HPLC-FLD Method for Sum Parameter Analysis (as Lysergic Acid Hydrazide)

ParameterValueReference
Linearity Range1 - 75 µg/kg[7]
Limit of Detection (LOD)3.23 - 11.78 µg/kg[[“]]
Limit of Quantification (LOQ)6.53 - 13.06 µg/kg[[“]]
Recovery85.2 - 117.8%[9]
Repeatability (CV)1.2 - 9.2%[9]
Reproducibility (CV)2.2 - 12.4%[9]

Table 2: Performance of LC-MS/MS Method for Individual and Summed Alkaloids

ParameterValueReference
Linearity Range20 - 8000 µg/kg[10]
Limit of Quantification (LOQ)0.01 - 10.0 µg/kg[11]
Reporting Limit20 µg/kg[12]
Recovery Range80 - 120%[11]
Repeatability (RSD)1.3 - 13.9%[11]

Table 3: Characteristics of ELISA Screening Methods

ParameterDescriptionReference
Assay FormatCompetitive ELISA[5]
Measurement Range0 - 5 ppm[4]
ApplicationScreening of wheat, rye, and triticale[4]
Cross-ReactivityShows significant cross-reactivity with various ergot alkaloids[4]
CorrelationGood correlation with LC-MS data from 0 to 10 ppm[4]
ValidationValidated as a semi-quantitative screening method[6]

Experimental Protocols

Protocol 1: Sum Parameter Analysis via Hydrazinolysis and HPLC-FLD

This protocol describes the extraction of ergot alkaloids from cereal samples, derivatization to lysergic acid hydrazide, and subsequent quantification by HPLC-FLD.

1. Sample Preparation and Extraction:

  • Weigh 1.0 g of a ground and homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of an extraction solvent consisting of acetonitrile and 3 mM ammonium carbonate (85:15, v/v).

  • Shake the tube vigorously for 30 seconds, followed by vortexing for 30 seconds.

  • Centrifuge the sample for 5 minutes at 9000 rpm at a temperature below 4 °C.

  • Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent for dispersive solid-phase extraction (dSPE) clean-up.

  • Vortex for 30 seconds and centrifuge for 5 minutes at 9000 rpm.

  • Take an aliquot of the cleaned extract for the derivatization step.

2. Hydrazinolysis (Derivatization):

  • Transfer a measured volume of the cleaned extract to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Add a solution of hydrazine hydrate and allow the reaction to proceed at an elevated temperature (e.g., 40-60 minutes) to convert the ergot alkaloids to lysergic acid hydrazide.

  • After the reaction, cool the vial and neutralize the excess hydrazine.

  • Reconstitute the sample in a suitable solvent for HPLC analysis.

3. HPLC-FLD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[[“]]

  • Mobile Phase: A gradient of ammonium carbonate and acetonitrile.[[“]]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.[[“]]

  • Quantification: Prepare a calibration curve using lysergic acid hydrazide standards. Calculate the total ergot alkaloid concentration in the original sample based on the quantification of the derivative.

Protocol 2: ELISA Screening for Total Ergot Alkaloids

This protocol provides a general procedure for using a commercial competitive ELISA kit for the rapid screening of ergot alkaloids.

1. Sample Extraction:

  • Weigh a representative sample of the ground material.

  • Extract the sample with a methanol/0.25% phosphoric acid solution (40/60, v/v) as described by Ware et al. 2000.[4]

  • Centrifuge the extract to pellet solid material.[4]

  • Dilute the supernatant with the sample dilution buffer provided in the ELISA kit.[4]

  • Filter the diluted sample before applying it to the ELISA plate.[4]

2. ELISA Procedure (follow kit manufacturer's instructions):

  • Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated ergot alkaloid solution to each well.

  • Incubate for the specified time to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of ergot alkaloids in the sample.

  • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of total ergot alkaloids in the samples by interpolating their absorbance values from the standard curve.

  • Samples that show a high concentration of ergot alkaloids should be flagged for confirmatory analysis by a quantitative method like LC-MS/MS.[4]

Visualizations

G cluster_workflow Experimental Workflow: Sum Parameter Screening cluster_hplc Hydrazinolysis-HPLC Pathway cluster_elisa ELISA Pathway Sample Sample Homogenization Extraction Solid-Liquid Extraction (Acetonitrile/Ammonium Carbonate) Sample->Extraction Cleanup Dispersive SPE (dSPE) Clean-up (C18) Extraction->Cleanup Derivatization Hydrazinolysis to Lysergic Acid Hydrazide Cleanup->Derivatization Dilution Dilution with Sample Buffer Cleanup->Dilution HPLC HPLC-FLD/MS/MS Quantification Derivatization->HPLC Data Data Analysis & Sum Parameter Determination HPLC->Data ELISA Competitive ELISA Dilution->ELISA ELISA->Data

Caption: Experimental workflow for sum parameter screening of ergot alkaloids.

G cluster_pathway Ergot Alkaloid Signaling Pathways cluster_receptors Receptor Interactions cluster_effects Physiological Effects EA Ergot Alkaloids Adrenergic α-Adrenergic Receptors EA->Adrenergic Agonist/Antagonist Dopaminergic Dopamine Receptors (D2) EA->Dopaminergic Agonist Serotonergic Serotonin Receptors (5-HT) EA->Serotonergic Agonist/Antagonist Vaso Vasoconstriction Adrenergic->Vaso Neuro Neurotransmitter Modulation Dopaminergic->Neuro Prolactin Decreased Prolactin Secretion Dopaminergic->Prolactin Serotonergic->Vaso Serotonergic->Neuro Inflam Inhibition of Neurogenic Inflammation Serotonergic->Inflam

Caption: Signaling pathways of ergot alkaloids.

References

Application Notes and Protocols for Ergotoxine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine is a mixture of three ergot alkaloids—ergocornine, ergocristine, and ergocryptine—produced by fungi of the Claviceps genus. These compounds are structurally related to neurotransmitters and, as such, exhibit complex pharmacology by interacting with various receptor systems.[1] The primary targets of ergot alkaloids are dopamine, serotonin (5-hydroxytryptamine, 5-HT), and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists.[1][2] This diverse pharmacological profile makes this compound and its derivatives subjects of interest in drug discovery and toxicology.

Understanding the binding affinity of this compound's components for different receptor subtypes is crucial for elucidating their mechanism of action and potential therapeutic applications or toxicological effects. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor due to their sensitivity and robustness.[3][4] This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with these key G-protein coupled receptors (GPCRs).

Data Presentation: Receptor Binding Profile of this compound Components

The binding affinity of the constituent alkaloids of this compound for various dopamine, serotonin, and adrenergic receptors is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. It is important to note that this compound is a mixture, and the overall pharmacological effect is a composite of the actions of its individual components. Data for the hydrogenated form, dihydrothis compound, is also included as it is a common derivative.

CompoundReceptor SubtypeKᵢ (nM)Notes
Dopamine Receptors
DihydroergocornineD1Stimulates cAMP formationD1-receptor response[5]
D2Inhibits electrically evoked tritium overflowD2-receptor response, ~50x more potent than at D1[5]
DihydroergocristineD1 & D2Antagonist at both receptor types[5]
Dihydro-α-ergokryptineD1Stimulates cAMP formationD1-receptor response[5]
D2Inhibits electrically evoked tritium overflowD2-receptor response, ~50x more potent than at D1[5]
Dihydro-β-ergokryptineD1Stimulates cAMP formationD1-receptor response[5]
D2Inhibits electrically evoked tritium overflowD2-receptor response, ~50x more potent than at D1[5]
α-ergocryptineD2In the nanomolar rangeInhibition of [3H]YM-09151-2 binding[6]
Serotonin Receptors
Dihydrothis compound5-HT₂BAgonist activityImplicated in potential for fibrotic reactions[2]
Ergocristine5-HT₂AHigh Affinity (in silico)Predicted binding energy of -10.2 kcal/mol[7]
Adrenergic Receptors
Dihydrothis compoundα-adrenergicAntagonist activity[2][8]
Ergocristineα₂A-adrenergicHigh Affinity (in silico)Predicted binding energy of -10.3 kcal/mol[7]

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay using a filtration method to determine the Kᵢ of this compound or its components for a target receptor.

I. Membrane Preparation
  • Tissue/Cell Homogenization : Homogenize tissues or cultured cells expressing the receptor of interest in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

  • Washing : Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Resuspension and Storage : Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[9]

II. Competitive Radioligand Binding Assay

This assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.

  • Reagent Preparation :

    • Prepare serial dilutions of the unlabeled competitor (this compound or its individual components) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radioligand solution at a fixed concentration, typically at or below its dissociation constant (Kd). The choice of radioligand depends on the target receptor (see table below).

    • Prepare the membrane homogenate in the final assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

Target ReceptorExample RadioligandUsed for Non-Specific Binding
Dopamine D₂[³H]SpiperoneHaloperidol
Serotonin 5-HT₂A[³H]KetanserinMianserin
Adrenergic α₁[³H]PrazosinPhentolamine
Adrenergic α₂[³H]RauwolscineYohimbine
  • Assay Plate Setup : To each well, add the following in order:

    • 50 µL of competing compound dilution (or buffer for total binding, or a high concentration of an unlabeled ligand for non-specific binding).

    • 50 µL of radioligand solution.

    • 150 µL of the membrane preparation (typically 3-20 µg of protein for cultured cells or 50-120 µg for tissue).[9]

  • Incubation : Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[9] Incubation times and temperatures may need to be optimized for different receptor-ligand interactions.

  • Filtration : Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

  • Washing : Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting : Dry the filters (e.g., 30 minutes at 50°C), add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.[9]

III. Data Analysis
  • Calculate Specific Binding : Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of a competing ligand).

  • Generate Competition Curve : Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine IC₅₀ : Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ : Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep I. Membrane Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Data Analysis prep1 Tissue/Cell Homogenization prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Washing prep3->prep4 prep5 Resuspension & Protein Quantification prep4->prep5 assay2 Add Reagents to 96-well Plate: Competitor, Radioligand, Membranes prep5->assay2 Membrane Aliquots assay1 Prepare Serial Dilutions of this compound assay1->assay2 assay3 Incubate to Reach Equilibrium assay2->assay3 assay4 Rapid Filtration assay3->assay4 assay5 Wash Filters assay4->assay5 assay6 Scintillation Counting assay5->assay6 analysis1 Calculate Specific Binding assay6->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound's components interact with multiple GPCRs. Below are simplified diagrams for the signaling pathways of two key receptors: Dopamine D₂ and Serotonin 5-HT₂A.

G cluster_d2 Dopamine D2 Receptor Signaling (Gi-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates Ergotoxine_D2 This compound (Agonist/Antagonist) Ergotoxine_D2->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CellularResponse_D2 Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse_D2

Caption: Simplified Dopamine D₂ receptor signaling pathway.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Gq-coupled) HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates Ergotoxine_5HT2A This compound (Agonist/Antagonist) Ergotoxine_5HT2A->HT2AR PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse_5HT2A Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse_5HT2A PKC->CellularResponse_5HT2A

Caption: Simplified Serotonin 5-HT₂A receptor signaling pathway.

References

Application Notes and Protocols: Synthesis and Pharmacological Screening of Ergotoxine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotoxine, a mixture of ergopeptine alkaloids produced by the fungus Claviceps purpurea, has a rich history in medicinal chemistry. Its constituent alkaloids—ergocornine, ergocristine, and α- and β-ergocryptine—are characterized by a tetracyclic ergoline scaffold linked to a cyclic tripeptide moiety.[1][2] These compounds exhibit a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[3][4] This promiscuity has made the ergot scaffold a valuable starting point for the development of therapeutic agents for various conditions, including migraines, Parkinson's disease, and neurodegenerative disorders.[1]

The synthesis of this compound analogs allows for the systematic exploration of the structure-activity relationships (SAR) of this complex natural product. By modifying the peptide portion or the ergoline core, researchers can fine-tune the receptor binding affinity, selectivity, and functional activity to develop novel drug candidates with improved therapeutic profiles and reduced side effects.

These application notes provide a comprehensive overview of the synthesis of this compound analogs and detailed protocols for their pharmacological screening.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a challenging but rewarding endeavor in medicinal chemistry. The core strategy involves the coupling of a lysergic acid derivative with a desired tripeptide moiety, followed by cyclization to form the characteristic cyclic peptide structure of ergopeptines.

General Synthetic Workflow

The synthesis of this compound analogs can be broadly divided into three key stages:

  • Preparation of the Ergoline Scaffold (Lysergic Acid): Lysergic acid is the common precursor to all ergot alkaloids.[1] It can be obtained through fermentation of Claviceps purpurea or via total synthesis. For analog synthesis, protected forms of lysergic acid are often used to avoid side reactions.

  • Synthesis of the Tripeptide Moiety: The desired tripeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. This allows for the introduction of a wide variety of natural and unnatural amino acids to explore the SAR of the peptide portion.

  • Coupling and Cyclization: The protected lysergic acid is coupled to the synthesized tripeptide using a suitable coupling agent. Subsequent deprotection and cyclization steps yield the final ergopeptine analog.

G cluster_0 Ergoline Scaffold Preparation cluster_1 Tripeptide Synthesis cluster_2 Analog Assembly Lysergic_Acid_Source Lysergic Acid (Fermentation/Total Synthesis) Protection Protection of Functional Groups Lysergic_Acid_Source->Protection Activated_Lysergic_Acid Activated Lysergic Acid Derivative Protection->Activated_Lysergic_Acid Coupling Coupling Reaction Activated_Lysergic_Acid->Coupling Amino_Acids Desired Amino Acids Peptide_Synthesis Solid/Solution-Phase Peptide Synthesis Amino_Acids->Peptide_Synthesis Tripeptide Protected Tripeptide Peptide_Synthesis->Tripeptide Tripeptide->Coupling Deprotection Deprotection Coupling->Deprotection Cyclization Cyclization Deprotection->Cyclization Final_Analog This compound Analog Cyclization->Final_Analog

General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of an Ergocornine Analog

This protocol describes a representative synthesis of an ergocornine analog where the valine residue in the peptide moiety is replaced with another amino acid (e.g., Leucine).

Materials:

  • D-Lysergic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Leu-OH)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Activation of Lysergic Acid:

    • Dissolve D-lysergic acid (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the activated lysergic acid-NHS ester directly in the next step.

  • Tripeptide Synthesis (Solid-Phase):

    • Swell the Rink amide resin in DMF.

    • Couple the first amino acid (Fmoc-Leu-OH) to the resin using HBTU and DIPEA in DMF.

    • Wash the resin with DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Repeat the coupling and deprotection steps for the subsequent amino acids (Fmoc-Pro-OH and Fmoc-Val-OH).

    • After the final deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Coupling of Lysergic Acid to the Tripeptide:

    • Swell the tripeptide-bound resin in DMF.

    • Add the solution of activated lysergic acid-NHS ester to the resin.

    • Add DIPEA (2 eq) and allow the reaction to proceed for 24 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Cleavage and Cyclization:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., DCM) at high dilution.

    • Add a cyclizing agent (e.g., DCC/NHS or a phosphonium-based reagent) and stir for 24-48 hours.

    • Monitor the reaction by HPLC or LC-MS.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to obtain the pure this compound analog.

    • Characterize the final compound by NMR, mass spectrometry, and HPLC.

Pharmacological Screening of this compound Analogs

The pharmacological evaluation of newly synthesized this compound analogs is crucial to determine their receptor binding profiles and functional activities. A tiered screening approach is often employed, starting with primary binding assays followed by functional assays for promising candidates.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for a specific G-protein coupled receptor (GPCR), for example, the human serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (commercially available or prepared from transfected cell lines).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable unlabeled antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Synthesized this compound analogs.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the this compound analogs in the assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Cell membranes (typically 10-50 µg of protein per well).

      • This compound analog dilutions (or buffer for total binding, or a high concentration of mianserin for non-specific binding).

      • [3H]Ketanserin at a concentration close to its Kd value.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound analog concentration.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Assay Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Analogs - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Analog Dilutions Prepare_Reagents->Plate_Setup Incubation Incubate at RT/37°C Plate_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End G cluster_0 5-HT1A Receptor Signaling cluster_1 5-HT2A Receptor Signaling Ergot_Analog_1A Ergot Analog 5HT1A_R 5-HT1A Receptor Ergot_Analog_1A->5HT1A_R Gi_Go Gαi/o 5HT1A_R->Gi_Go AC_inhib Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA activity cAMP_dec->PKA_inhib Ergot_Analog_2A Ergot Analog 5HT2A_R 5-HT2A Receptor Ergot_Analog_2A->5HT2A_R Gq_G11 Gαq/11 5HT2A_R->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_act PKC Activation DAG->PKC_act G cluster_0 Dopamine D2 Receptor Signaling Ergot_Analog_D2 Ergot Analog D2_R D2 Receptor Ergot_Analog_D2->D2_R Gi_Go_D2 Gαi/o D2_R->Gi_Go_D2 AC_inhib_D2 Adenylyl Cyclase (Inhibition) Gi_Go_D2->AC_inhib_D2 cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2 PKA_inhib_D2 ↓ PKA activity cAMP_dec_D2->PKA_inhib_D2 G cluster_0 α1-Adrenergic Receptor Signaling cluster_1 α2-Adrenergic Receptor Signaling Ergot_Analog_a1 Ergot Analog a1_R α1 Receptor Ergot_Analog_a1->a1_R Gq_G11_a1 Gαq/11 a1_R->Gq_G11_a1 PLC_a1 Phospholipase C Gq_G11_a1->PLC_a1 IP3_a1 IP3 PLC_a1->IP3_a1 hydrolyzes PIP2 DAG_a1 DAG PLC_a1->DAG_a1 hydrolyzes PIP2 PIP2_a1 PIP2 Ca_release_a1 ↑ Intracellular Ca2+ IP3_a1->Ca_release_a1 PKC_act_a1 PKC Activation DAG_a1->PKC_act_a1 Ergot_Analog_a2 Ergot Analog a2_R α2 Receptor Ergot_Analog_a2->a2_R Gi_Go_a2 Gαi/o a2_R->Gi_Go_a2 AC_inhib_a2 Adenylyl Cyclase (Inhibition) Gi_Go_a2->AC_inhib_a2 cAMP_dec_a2 ↓ cAMP AC_inhib_a2->cAMP_dec_a2 PKA_inhib_a2 ↓ PKA activity cAMP_dec_a2->PKA_inhib_a2

References

Application Notes and Protocols for the Quantification of Ergot Alkaloids in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids (EAs) are a complex group of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea.[1][2] These fungi commonly infect the developing grains of cereals and grasses such as rye, wheat, triticale, and barley.[1][3] Contamination of animal feed with ergot alkaloids is a significant concern for the livestock industry due to the potential for adverse health effects, a condition known as ergotism.[[“]][5] Clinical signs of ergotism in animals can range from reduced feed intake and weight gain to more severe effects like vasoconstriction leading to gangrene, reproductive failure, and neurological disturbances.[1][2][5]

Regulatory bodies, such as the European Commission, have established maximum levels for the sum of 12 major ergot alkaloids in feed to safeguard animal health and ensure the safety of food products derived from livestock.[1][[“]][[“]][[“]] The 12 regulated ergot alkaloids and their corresponding epimers are: ergocornine/ergocorninine, ergocristine/ergocristinine, α-ergocryptine/α-ergocryptinine, β-ergocryptine/β-ergocryptinine, ergosine/ergosinine, and ergotamine/ergotaminine.[8] Accurate and reliable quantification of these compounds in complex feed matrices is therefore crucial for regulatory compliance and risk management.

This document provides detailed application notes and protocols for the principal analytical techniques used to quantify ergot alkaloids in animal feed: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: Ergot Alkaloid Signaling Pathways

Ergot alkaloids exert their toxic effects by interacting with a range of neurotransmitter receptors, primarily adrenergic, dopaminergic, and serotonergic receptors.[1][3][9] Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors, leading to a cascade of physiological effects.[10] The most prominent of these is vasoconstriction, mediated through the activation of α-adrenergic and serotonin receptors in vascular smooth muscle.[3][9][11] This can lead to reduced blood flow and, in severe cases, tissue necrosis.

Ergot_Alkaloid_Signaling cluster_receptors Receptor Interactions cluster_effects Physiological Effects EA Ergot Alkaloids Adrenergic α-Adrenergic Receptors EA->Adrenergic Agonist/ Antagonist Dopaminergic Dopamine Receptors (D2) EA->Dopaminergic Agonist/ Antagonist Serotonergic Serotonin Receptors (5-HT) EA->Serotonergic Agonist/ Antagonist Vaso Vasoconstriction Adrenergic->Vaso Neuro Neurotransmission Alteration Dopaminergic->Neuro Repro Reproductive Dysfunction Dopaminergic->Repro Inhibition of Prolactin Serotonergic->Vaso Serotonergic->Neuro GI Gastrointestinal Disturbances Serotonergic->GI

Ergot alkaloid interaction with neurotransmitter receptors.

Analytical Techniques and Protocols

The choice of analytical method for ergot alkaloid quantification depends on the specific requirements of the analysis, such as the need for high sensitivity and selectivity, sample throughput, and whether a screening or confirmatory method is required.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely used technique for the quantification of ergot alkaloids.[3][12][13] It offers good sensitivity and selectivity, particularly for the ergopeptine alkaloids, which possess native fluorescence.

HPLC_Workflow Sample Feed Sample (Homogenized) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Analysis HPLC-FLD Analysis Cleanup->Analysis Quant Quantification Analysis->Quant

General workflow for HPLC-FLD analysis of ergot alkaloids.

This protocol is based on a validated method for the determination of five major ergot alkaloids in animal feedingstuffs.[3][14]

a) Sample Preparation and Extraction:

  • Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b) Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).[3]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

c) HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][14]

  • Mobile Phase: A gradient of ammonium carbonate solution and acetonitrile.[3][14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.[3][14]

d) Quantification:

  • Prepare calibration curves using certified reference standards of the target ergot alkaloids in a blank matrix extract to compensate for matrix effects.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of ergot alkaloids due to its high sensitivity, selectivity, and ability to identify and quantify multiple analytes simultaneously.[9][12][15]

LCMS_Workflow Sample Feed Sample (Homogenized) Extraction Extraction (Solvent) Sample->Extraction Cleanup Clean-up (SPE or Filtration) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quant Quantification (MRM) Analysis->Quant

General workflow for LC-MS/MS analysis of ergot alkaloids.

This protocol is a generalized procedure based on several validated LC-MS/MS methods.[8][9][16]

a) Sample Preparation and Extraction:

  • Weigh 1-5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 10-20 mL of an extraction solvent, commonly a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) or a weak acid (e.g., formic acid).[9][17]

  • Shake or vortex for an extended period (e.g., 30-60 minutes) to ensure efficient extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[9]

b) Clean-up:

  • Option 1 (d-SPE): Similar to the HPLC-FLD protocol, using sorbents like C18, PSA, or specialized sorbents like Z-Sep+.[9]

  • Option 2 (Solid-Phase Extraction - SPE): Pass the extract through an SPE cartridge (e.g., strong cation exchange or polymeric reverse-phase) to remove interfering matrix components.[10]

  • Option 3 (Filtration): For cleaner samples or methods with high matrix tolerance, simple filtration through a 0.22 µm filter may suffice.[8]

c) LC-MS/MS Conditions:

  • LC Column: A high-resolution C18 column (e.g., 50-150 mm length, <2 µm particle size) is typically used for good separation of the alkaloids and their epimers.[9][16]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is common.[9]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally employed.[9]

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[9] At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.

d) Quantification:

  • Matrix-matched calibration curves or the use of isotopically labeled internal standards are recommended for the most accurate quantification to correct for matrix effects and variations in instrument response.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid, high-throughput screening method based on antigen-antibody reactions.[18][19] It is suitable for quickly assessing the presence or absence of ergot alkaloids in a large number of samples. Commercially available ELISA kits are designed to detect the total sum of major ergot alkaloids.[1][2]

ELISA_Workflow Sample Feed Sample (Ground) Extraction Extraction (Solvent provided in kit) Sample->Extraction Assay ELISA Plate Assay (Incubation, Washing) Extraction->Assay Reading Plate Reading (Absorbance) Assay->Reading Calc Calculation of Concentration Reading->Calc

General workflow for ELISA analysis of ergot alkaloids.

The following is a general protocol for a competitive ELISA. Specific instructions provided with the commercial kit must be followed.

  • Sample Extraction: Extract a known weight of the ground feed sample with the extraction solution provided in the kit. This is typically a methanol/water solution.

  • Dilution: Dilute the filtered extract as specified in the kit instructions.

  • Assay Procedure:

    • Add standards, controls, and diluted sample extracts to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated ergot alkaloid solution to the wells.

    • Incubate for a specified time to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add a substrate solution, which will react with the enzyme conjugate to produce a color.

    • Stop the reaction after a specific incubation time.

  • Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Calculation: The concentration of ergot alkaloids in the samples is inversely proportional to the color intensity and is calculated based on the standard curve generated from the standards.

Data Presentation: Method Performance Comparison

The performance of each analytical technique varies. The following tables summarize typical quantitative data for the analysis of ergot alkaloids in feed matrices.

Table 1: Performance Characteristics of HPLC-FLD for Ergot Alkaloid Analysis

AnalyteLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Ergometrine25-4003.2311.7885-110[3][14]
Ergotamine25-4005.4812.5488-105[3][14]
Ergocornine25-4006.5313.0690-112[3][14]
Ergocryptine25-4004.8912.8887-108[3][14]
Ergocristine25-4005.1212.9589-111[3][14]
12 EAs (total)10-1,0001.8-4.55.9-15.185.2-117.8

Table 2: Performance Characteristics of LC-MS/MS for Ergot Alkaloid Analysis

AnalyteLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
12 EAs (total)0.5-5000.05-0.82.1-21.780-115[9]
11 EAs (total)Not Specified0.250.590.6-120[16]
6 EAs & epimersNot Specified0.02-1.2Not SpecifiedNot Specified[15]

Table 3: Performance Characteristics of ELISA for Ergot Alkaloid Analysis

MethodApplicationKey FeaturesPerformanceReference
Competitive ELISASemi-quantitative screening for total ergot alkaloidsRapid, high-throughput, cost-effectiveValidated as a semi-quantitative screening method. Good correlation with confirmatory methods. No false-negatives or false-positives reported in specific studies.[1]

Conclusion

The quantification of ergot alkaloids in animal feed is essential for ensuring animal health and productivity. The choice of analytical method should be guided by the specific analytical need. ELISA provides a rapid and cost-effective tool for screening large numbers of samples. HPLC-FLD offers a reliable quantitative method with good sensitivity. LC-MS/MS stands as the definitive confirmatory technique, providing the highest level of sensitivity and selectivity for the simultaneous determination of multiple ergot alkaloids and their epimers. Proper validation of the chosen method within the laboratory's specific feed matrices is critical to ensure accurate and reliable results for regulatory compliance and risk assessment.

References

Application Notes and Protocols for Rapid Detection of Ergot Alkaloids using Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea. These fungi infect various grains and grasses, replacing the developing kernels with their sclerotia, which contain a mixture of these toxic alkaloids. Consumption of contaminated food and feed can lead to a toxic condition known as ergotism, which can manifest in both convulsive and gangrenous forms in humans and animals. Due to their potent biological effects, many ergot alkaloids have also been utilized in the development of pharmaceuticals.

Rapid and accurate detection of ergot alkaloids is crucial for ensuring food and feed safety, as well as for quality control in the pharmaceutical industry. While traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are highly sensitive and specific, they often require expensive equipment, skilled personnel, and lengthy sample preparation procedures. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a rapid, cost-effective, and user-friendly alternative for screening large numbers of samples.

This document provides detailed application notes and protocols for the use of immunoassays in the rapid detection of ergot alkaloids.

Principle of Competitive Immunoassays for Ergot Alkaloids

Ergot alkaloids are small molecules (haptens) that are not immunogenic on their own. Therefore, immunoassays for their detection are typically designed in a competitive format. In these assays, the ergot alkaloid in the sample competes with a labeled or immobilized ergot alkaloid derivative for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the ergot alkaloid in the sample.

Application Note 1: Competitive Indirect ELISA (CI-ELISA) for Ergot Alkaloid Quantification

The Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) is a laboratory-based technique that allows for the quantitative or semi-quantitative determination of ergot alkaloids in various sample matrices. This method is highly sensitive and suitable for screening multiple samples simultaneously.

Experimental Protocol: CI-ELISA

1. Materials and Reagents:

  • 96-well microtiter plates

  • Ergot alkaloid-protein conjugate (for coating)

  • Anti-ergot alkaloid monoclonal or polyclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Ergot alkaloid standards of known concentrations

  • Sample extraction solution (e.g., acetonitrile/water mixture)

  • Coating buffer (e.g., 0.05 M sodium carbonate buffer, pH 9.6)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the ergot alkaloid-protein conjugate in coating buffer to the optimal concentration.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate three times with wash buffer.[1]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.[1]

  • Competitive Reaction:

    • Add 50 µL of the ergot alkaloid standard solutions or extracted samples to the wells.

    • Immediately add 50 µL of the diluted anti-ergot alkaloid primary antibody to each well.

    • Incubate for 1 hour at 37°C. During this step, the free ergot alkaloids in the sample and the coated ergot alkaloid conjugate compete for binding to the primary antibody.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance (Optical Density - OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

3. Data Analysis:

The concentration of ergot alkaloids in the samples is inversely proportional to the OD values. A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of ergot alkaloids in the samples can then be determined by interpolating their OD values on the standard curve.

Quantitative Data for Ergot Alkaloid ELISAs
ParameterValueMatrixReference
Limit of Detection (LOD)0.03 ng/mL (ergometrine)Buffer[1]
Limit of Detection (LOD)2.0 ng/mL (ergocornine)Buffer[1]
Limit of Detection (LOD)20 ng/gRye and Wheat Flour[1]
Limit of Detection (LOD)14 ng/gBread[1]
Recovery85-110%Rye and Wheat Flour, Bread[1]
Precision (RSD)0.1-11.7%Rye and Wheat Flour, Bread[1]

Cross-Reactivity of a Generic Ergometrine EIA:

CompoundCross-Reactivity (%)
Ergometrine100
ErgotamineWeak
ErgocristineWeak
ErgocryptineWeak
ErgocornineWeak
ErgosineWeak
ErgovalineWeak

Note: The ergometrine EIA showed broad specificity, reacting with several ergot alkaloids and their epimers, making it suitable for a generic test system for total ergot alkaloids.[1]

CI-ELISA Workflow Diagram

CI_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Analysis Coating Coat Plate with Ergot-Protein Conjugate Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample Add Sample/ Standard Wash2->Add_Sample Add_Pri_Ab Add Primary Antibody Add_Sample->Add_Pri_Ab Incubate1 Incubate Add_Pri_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Sec_Ab Add Secondary Enzyme-Conj. Ab Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_OD Read Absorbance (450 nm) Add_Stop->Read_OD Analyze Calculate Concentration Read_OD->Analyze

Caption: Workflow for a Competitive Indirect ELISA.

Application Note 2: Lateral Flow Immunoassay (LFIA) for Rapid Screening of Ergot Alkaloids

The Lateral Flow Immunoassay (LFIA), also known as a strip test, is a rapid, single-step, and portable immunochromatographic method for the qualitative or semi-quantitative detection of ergot alkaloids. It is ideal for on-site screening in agricultural settings, grain elevators, and food processing facilities where rapid decisions are required.

Experimental Protocol: LFIA

1. Materials and Reagents:

  • LFIA test strips (comprising a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorbent pad)

  • Gold nanoparticle-antibody conjugate (dried on the conjugate pad)

  • Ergot alkaloid-protein conjugate (immobilized on the test line)

  • Anti-species antibody (immobilized on the control line)

  • Sample extraction solution

  • Running buffer (if required)

  • Pipettes

2. Procedure:

  • Sample Preparation:

    • Extract the ergot alkaloids from the ground sample using an appropriate extraction solution.

    • Centrifuge the extract to pellet any solid material.

    • The supernatant can be used directly or may require dilution in a running buffer.

  • Assay Performance:

    • Place the LFIA test strip on a flat, dry surface.

    • Apply a defined volume of the prepared sample extract (e.g., 100 µL) to the sample pad of the test strip.

    • Allow the liquid to migrate along the strip by capillary action for a specified time (e.g., 5-10 minutes).

  • Interpretation of Results:

    • Negative Result: Two colored lines appear, one at the control line (C) position and one at the test line (T) position. This indicates that the concentration of ergot alkaloids in the sample is below the detection limit, and the antibody-gold conjugate was able to bind to the immobilized antigen on the test line.

    • Positive Result: Only one colored line appears at the control line (C) position. The absence of a line at the test line (T) position indicates that the ergot alkaloids in the sample have bound to the antibody-gold conjugate, preventing it from binding to the immobilized antigen on the test line.

    • Invalid Result: No line appears at the control line (C) position. This indicates a problem with the test strip or the procedure, and the test should be repeated.

Quantitative Data for Ergot Alkaloid LFIAs
ParameterValueAnalyteReference
IC50 (Dipstick)5 ng/mLErgotamine[2]
IC50 (Dipstick)10 ng/mLErgocristine[2]

LFIA Workflow and Principle Diagram

LFIA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_results Result Interpretation Extract Extract Sample Centrifuge Centrifuge Extract->Centrifuge Dilute Dilute Extract (if necessary) Centrifuge->Dilute Apply_Sample Apply Sample to Test Strip Dilute->Apply_Sample Migrate Allow Migration (5-10 min) Apply_Sample->Migrate Result Read Results Migrate->Result Negative Negative: Test & Control Lines Visible Result->Negative Positive Positive: Only Control Line Visible Result->Positive Invalid Invalid: No Control Line Result->Invalid

Caption: Workflow for a Lateral Flow Immunoassay.

Sample Preparation for Grain and Feed Samples

The extraction of ergot alkaloids from complex matrices like grains and feed is a critical step for accurate immunoassay results. A common and effective method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Protocol for Sample Extraction:

  • Grind the grain or feed sample to a fine powder.

  • Weigh 5-10 g of the powdered sample into a centrifuge tube.

  • Add an extraction solvent. A common solvent is a mixture of acetonitrile and water (e.g., 84:16 v/v) with a buffer such as ammonium carbonate to maintain an alkaline pH, which minimizes the epimerization of ergot alkaloids.[3]

  • Shake vigorously for 1-3 minutes.

  • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.

  • The supernatant can be directly used in the immunoassay or may require a dilution step with the assay buffer to minimize matrix effects.

Conclusion

Immunoassays, particularly ELISA and LFIA, provide powerful tools for the rapid detection of ergot alkaloids. ELISA is well-suited for laboratory-based, quantitative screening of a large number of samples, while LFIA is ideal for on-site, qualitative, or semi-quantitative screening where immediate results are needed. The choice of method depends on the specific application, required sensitivity, and available resources. Proper sample preparation is crucial for obtaining accurate and reliable results with either technique. While immunoassays are excellent screening tools, positive results, especially in regulatory contexts, should be confirmed by a reference method such as HPLC or LC-MS/MS.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ergotoxine Separation in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of ergotoxine alkaloids—specifically ergocristine, ergocornine, and α/β-ergocryptine—using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating this compound alkaloids on a C18 column?

A1: A good starting point for separating this compound alkaloids on a C18 column is to use a gradient elution with an alkaline mobile phase. Alkaline conditions improve peak shape and help maintain the stability of the alkaloids and their epimers.[1][2][3] A typical setup would involve a C18 column (e.g., 150 x 4.6 mm, 2.6 µm) with a mobile phase consisting of an aqueous buffer (like 5 mM ammonium bicarbonate) and an organic modifier (acetonitrile or methanol). The optimal temperature is often around 25°C with a flow rate of 1.0 mL/min.[3]

Q2: Why is an alkaline mobile phase generally preferred for ergot alkaloid analysis?

A2: Alkaline mobile phases (pH > 8) are preferred for several reasons. They help to keep the ergot alkaloid molecules in a neutral, unprotonated state, which leads to better peak shapes and reduced tailing.[1][2] Additionally, alkaline conditions can enhance the separation between the primary alkaloids and their corresponding "-inine" epimers and maintain the stability of both forms during the analysis.[1][2]

Q3: Is it possible to use acidic mobile phases for this compound separation?

A3: Yes, acidic mobile phases can be used, particularly with certain types of columns like Biphenyl phases. These columns offer alternative selectivity and can achieve baseline separation of the main ergot alkaloids and their epimers under acidic conditions (e.g., using 0.1% formic acid). This can be advantageous as acidic mobile phases are often more compatible with mass spectrometry (MS) detection.

Q4: What are the common detection methods for this compound alkaloids?

A4: The two most common detection methods are fluorescence (FLD) and tandem mass spectrometry (LC-MS/MS).[1]

  • Fluorescence Detection (FLD): Ergot alkaloids are naturally fluorescent, making FLD a highly sensitive and specific detection method.[2] Optimal excitation and emission wavelengths are crucial for sensitivity; for example, an excitation wavelength of 250 nm and an emission wavelength of 425 nm have been shown to provide a strong signal.[3]

  • Tandem Mass Spectrometry (LC-MS/MS): This has become a standard technique for its high sensitivity and specificity, allowing for trace-level quantification and unambiguous identification of the alkaloids, even if they are not perfectly separated chromatographically.[1][3]

Troubleshooting Guide

Poor Peak Resolution

Q5: My peaks for ergocristine and α/β-ergocryptine are co-eluting or poorly resolved. How can I improve their separation?

A5: The co-elution of ergocristine and the ergocryptine isomers is a common challenge.[3] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration, can often improve the separation of closely eluting compounds. Experiment with reducing the rate of change of the organic modifier in the region where these compounds elute.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol can sometimes provide different elution patterns that may resolve co-eluting peaks.

  • Adjust the Mobile Phase pH: Fine-tuning the pH of the aqueous portion of your mobile phase can influence the ionization state of the alkaloids and their interaction with the stationary phase, thereby affecting selectivity.

  • Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A Phenyl-Hexyl or Biphenyl column offers different retention mechanisms (π-π interactions) compared to a standard C18 column and can be very effective at resolving structurally similar compounds.

Poor Peak Shape

Q6: My peaks are tailing or are excessively broad. What are the likely causes and solutions?

A6: Peak tailing and broadening can compromise resolution and integration accuracy. Here’s a workflow to diagnose and solve these issues:

References

overcoming matrix effects in ergotoxine analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ergotoxines (ergot alkaloids) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact ergotoxine analysis?

A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of ergot alkaloids, which are often extracted from complex matrices like cereals, feed, or biological tissues, matrix effects can lead to an underestimation or overestimation of the toxin levels.[4][5][6]

Q2: Which ergot alkaloids are most susceptible to matrix effects?

A: Studies have shown that different ergot alkaloids exhibit varying degrees of susceptibility to matrix effects. Ergometrine, being one of the earlier eluting compounds, is frequently reported as the most susceptible to signal suppression.[4][5] In some cases, more than half of its MS signal can be lost due to matrix interference.[4] Later-eluting ergot alkaloids are generally less affected by matrix components.[4]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A: The main strategies to counteract matrix effects can be categorized as follows:

  • Advanced Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[7][8]

  • Chromatographic Optimization: Modifying the LC method to achieve better separation between the ergot alkaloids and matrix components.[7]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction.[9][10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the matrix effect.[12][13]

Troubleshooting Guide

Problem 1: Poor recovery and significant ion suppression for early-eluting ergot alkaloids like ergometrine.

  • Cause: Co-elution of polar matrix components that interfere with the ionization of early-eluting analytes.

  • Solution 1: Enhance Sample Cleanup:

    • Utilize a more rigorous sample preparation method. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with a dispersive solid-phase extraction (dSPE) cleanup step using sorbents like C18 and Z-Sep+ can effectively remove interfering compounds.[13][14]

    • Consider solid-phase extraction (SPE) with cartridges specifically designed for mycotoxin analysis.

  • Solution 2: Optimize Chromatography:

    • Use a UPLC/UHPLC system for better resolution and separation of analytes from matrix interferences.[4]

    • Adjust the mobile phase composition and gradient to improve the retention and separation of early-eluting compounds. Using an alkaline mobile phase (e.g., with ammonium carbonate buffer at pH 10) can improve peak shape and sensitivity for ergot alkaloids.[15]

  • Solution 3: Employ Stable Isotope-Labeled Internal Standards:

    • The use of a corresponding stable isotope-labeled internal standard for each analyte is the most effective way to compensate for both extraction recovery and matrix effects.[9][10][16]

Problem 2: Inconsistent and non-reproducible quantitative results across different sample batches.

  • Cause: Variability in the matrix composition between different samples or batches, leading to inconsistent matrix effects.

  • Solution 1: Implement Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix extract that closely matches the sample matrix.[12][13] This helps to normalize the matrix effects between the standards and the samples.

  • Solution 2: Method of Standard Addition:

    • For highly variable or unique matrices where a representative blank is unavailable, the method of standard addition can be employed. This involves spiking the analyte at different concentrations directly into aliquots of the sample extract.[5]

  • Solution 3: Use of Stable Isotope-Labeled Internal Standards:

    • SIL-IS are the gold standard for correcting variability as they have nearly identical chemical and physical properties to the native analytes and are affected similarly by the matrix.[9][11]

Problem 3: Observing signal enhancement for some ergot alkaloids.

  • Cause: Certain matrix components can facilitate the ionization of the analyte, leading to an artificially high signal.

  • Solution 1: Dilution of the Sample Extract:

    • A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.[17] However, this may compromise the limits of detection for trace-level analysis.

  • Solution 2: Improve Chromatographic Separation:

    • Ensure that the analyte peak is well-resolved from any peaks that may be causing ion enhancement. Modifying the gradient elution program can help separate the analyte from these interfering compounds.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of different strategies on recovery and matrix effects in this compound analysis.

Table 1: Recovery of Ergot Alkaloids Using Different Sample Preparation Methods

Ergot AlkaloidMatrixSample Preparation MethodAverage Recovery (%)Reference
ErgometrineSwine FeedQuEChERS with Z-Sep+>70%[14]
ErgotamineCerealsQuEChERS70-105%[18]
ErgocristineCerealsQuEChERS70-105%[18]
α-ErgocryptineCerealsQuEChERS70-105%[18]
ErgocornineCerealsQuEChERS70-105%[18]
ErgosineCerealsQuEChERS70-105%[18]
Multiple EAsVascular TissueLiquid-Liquid Extraction68.4-111.0%[12]
12 Ergot EpimersSpring WheatAcetonitrile Extraction68.3-119.1%[19]

Table 2: Matrix Effects Observed in Ergot Alkaloid Analysis

Ergot AlkaloidMatrixMatrix Effect (%)*CommentsReference
ErgometrineBarley and Oats~10% (90% suppression)Most susceptible to suppression[5]
ErgocryptinineOats and Barley~50% (50% suppression)Significant suppression observed[5]
ErgocristinineOats and Barley~50% (50% suppression)Significant suppression observed[5]
12 Ergot EpimersSpring Wheat101-113%Minimal signal enhancement[19]

*Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols & Workflows

Below are detailed methodologies and workflows for key experiments in this compound analysis.

Method 1: Modified QuEChERS Protocol for Cereal Matrices

This protocol is a common and effective method for extracting ergot alkaloids from complex cereal matrices.[13]

  • Sample Homogenization: Mill the cereal sample to a fine powder.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard solution to the sample.

  • Extraction: Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Workflow and Troubleshooting Diagrams

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for troubleshooting.

G cluster_prep Sample Preparation Workflow Sample Homogenized Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction 1. Add Solvent Salts Add QuEChERS Salts Extraction->Salts 2. Shake dSPE Dispersive SPE Cleanup (C18) Salts->dSPE 3. Centrifuge & Transfer Supernatant Final_Extract Final Extract for LC-MS/MS dSPE->Final_Extract 4. Vortex & Centrifuge

Caption: A typical QuEChERS sample preparation workflow for this compound analysis.

G cluster_troubleshooting Troubleshooting Ion Suppression Problem Low Analyte Signal / Poor Recovery Check_IS Check Internal Standard Signal Problem->Check_IS IS_OK IS Signal Also Low? Check_IS->IS_OK Sample_Prep Improve Sample Cleanup (dSPE/SPE) IS_OK->Sample_Prep Yes IS_Not_OK Investigate IS Stability / Concentration IS_OK->IS_Not_OK No Chromatography Optimize LC Separation Sample_Prep->Chromatography Dilution Dilute Sample Extract Chromatography->Dilution Matrix_Matched Use Matrix-Matched Calibrants Dilution->Matrix_Matched

Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Ergotoxine Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of ergotoxine and other ergot alkaloids from fungal fermentation cultures, primarily focusing on Claviceps purpurea and related species.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during ergot alkaloid fermentation experiments.

Question: Why is my ergot alkaloid yield consistently low or non-existent?

Answer: Low or no yield of ergot alkaloids can stem from several factors, ranging from suboptimal culture conditions to genetic characteristics of the fungal strain. Key areas to investigate include:

  • Phosphate Concentration: High concentrations of inorganic phosphate in the culture medium are known to inhibit ergot alkaloid synthesis.[1][2][3] The fermentation process is often biphasic, with an initial growth phase characterized by rapid phosphate consumption, followed by a production phase where low phosphate levels are crucial for triggering alkaloid biosynthesis.[3]

  • Precursor Availability: The biosynthesis of ergot alkaloids is dependent on the availability of the primary precursor, L-tryptophan, and a prenyl donor, dimethylallyl pyrophosphate (DMAPP).[4][5] Insufficient tryptophan in the medium can be a significant limiting factor.

  • Inappropriate Fungal Strain: Not all strains of Claviceps purpurea or other potential producing fungi have the genetic capacity for high-level alkaloid production.[3] Some strains may lack the necessary gene clusters for the synthesis of specific ergot alkaloids like this compound.[5]

  • Suboptimal Fermentation Parameters: Factors such as pH, temperature, aeration, and carbon/nitrogen source ratios must be carefully controlled.[6][7][8]

Question: My fungal culture shows good biomass growth, but poor alkaloid production. What is the likely cause?

Answer: This common issue often points towards a metabolic shift favoring primary metabolism (growth) over secondary metabolism (alkaloid production). The primary culprit is often an excess of inorganic phosphate in the medium.[1] High phosphate levels can lead to increased cell mass and protein content while simultaneously inhibiting alkaloid synthesis.[1] The fermentation should be designed to have a distinct growth phase followed by a production phase, where a key nutrient, often phosphate, becomes limited.[3]

Question: How can I increase the yield of ergot alkaloids in my fermentation?

Answer: To enhance your yield, consider the following optimization strategies:

  • Phosphate Control: Maintain a low concentration of inorganic phosphate during the production phase. This is a critical regulatory factor for initiating alkaloid synthesis.[9][10]

  • Precursor Feeding: Supplementing the culture medium with L-tryptophan can significantly boost alkaloid production.[1][2][11] Tryptophan not only serves as a direct precursor but may also induce the synthesis of key biosynthetic enzymes like dimethylallyltryptophan (DMAT) synthetase.[11]

  • Amino Acid Supplementation: For the production of specific ergopeptines like ergocornine and β-ergocryptine, the addition of precursor amino acids such as valine and isoleucine can be beneficial.[6]

  • Strain Selection and Improvement: Utilize high-yielding strains of Claviceps purpurea.[6] Strain improvement through mutagenesis (e.g., UV or chemical treatment) can also be employed to enhance productivity.[12]

  • Optimization of Culture Conditions: Systematically optimize parameters like carbon and nitrogen sources, pH, temperature, and aeration rate.[8][13] Response surface methodology (RSM) can be a powerful tool for this optimization process.[7][8][12]

Question: What are the optimal ranges for key fermentation parameters?

Answer: While optimal conditions can be strain-specific, the following table summarizes generally accepted ranges for Claviceps purpurea fermentation:

ParameterRecommended RangeNotes
Temperature 20-26°CCan be strain-dependent.[6]
pH 5.2-6.8Should be maintained within this range throughout the fermentation.[6]
Aeration Aerobic conditions are essential.Specific rates may need to be optimized for the bioreactor setup.
Carbon Source Sucrose, MaltoseSucrose is a commonly used carbon source.[14][15]
Nitrogen Source L-asparagine, Ammonium SuccinateThe choice of nitrogen source can influence the type and quantity of alkaloids produced.[14][15]
Precursors L-tryptophan, Valine, IsoleucineTryptophan is a general precursor, while others like valine and isoleucine are specific to certain ergopeptines.[6][11]

Question: My fermentation has stalled before completion. What are the possible reasons?

Answer: A stalled or "stuck" fermentation can be due to several factors:

  • Extreme Temperatures: Temperatures outside the optimal range for your fungal strain can stress the yeast and halt metabolic activity.[16]

  • Nutrient Depletion: Exhaustion of essential nutrients other than the intended limiting one (like phosphate) can stop fermentation.

  • Accumulation of Toxic Byproducts: High concentrations of the produced alkaloids or other secondary metabolites can become toxic to the fungus.

  • Inadequate Mixing: Poor mixing in the fermenter can lead to localized gradients of nutrients, pH, or oxygen, stressing the culture.[16]

Experimental Protocols

Protocol 1: General Submerged Fermentation of Claviceps purpurea

This protocol is a general guideline and may require optimization for specific strains and bioreactors.

  • Pre-culture Preparation:

    • Inoculate a suitable agar medium (e.g., T2 agar) with Claviceps purpurea.[14]

    • Incubate at 25°C for 21 days.[14]

  • Seed Culture:

    • Transfer two pieces of the agar culture (approx. 1x2 cm²) into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[14]

    • Incubate at 25°C with shaking at 150 rpm for 6 days.[14]

  • Production Fermentation:

    • Transfer 20 mL of the seed culture into a 1000 mL Erlenmeyer flask containing 170 mL of production medium.[14]

    • Incubate at 25°C with shaking at 150 rpm for 12 days.[14]

    • Maintain aerobic conditions and control the pH between 5.2 and 6.8.[6]

  • Precursor Feeding (Optional):

    • On days 2, 3, and 5 of the production fermentation, add sterile solutions of precursor amino acids (e.g., valine, isoleucine) if producing specific ergopeptines.[6]

Protocol 2: Extraction of Ergot Alkaloids for Analysis

  • Sample Preparation:

    • Adjust the pH of the culture filtrate to 8.5 using a saturated aqueous solution of Na₂CO₃.[14]

  • Liquid-Liquid Extraction:

    • Extract the alkaloids from the culture filtrate twice with an equal volume of chloroform.[14]

  • Solvent Evaporation:

    • Combine the chloroform extracts and evaporate to dryness using a vacuum evaporator.[14]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol 3: Quantification of Ergot Alkaloids by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying ergot alkaloids.

  • Sample Preparation:

    • Extract the alkaloids as described in Protocol 2.

    • The final extract may require further cleanup, for example, using a Mycosep 150 Ergot column.[17]

    • Prepare a dilution of the extract in the initial mobile phase.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 micron).[17]

    • Employ a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium carbonate) and an organic solvent (e.g., methanol or acetonitrile).[18]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray mode (ESI+).[17]

    • Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each target alkaloid.

  • Quantification:

    • Generate a calibration curve using certified reference standards of the ergot alkaloids of interest.

    • Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

Visualizations

Ergot Alkaloid Biosynthesis Pathway

Ergot Alkaloid Biosynthesis Pathway Tryptophan L-Tryptophan DMAT DMAT Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW N_Me_DMAT N-Me-DMAT DMAT->N_Me_DMAT N-Methylation Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Cyclization Chanoclavine_I_Aldehyde Chanoclavine-I-Aldehyde (Common Precursor) Chanoclavine_I->Chanoclavine_I_Aldehyde Oxidation Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine e.g., in C. purpurea Festuclavine Festuclavine Chanoclavine_I_Aldehyde->Festuclavine e.g., in A. fumigatus Lysergic_Acid Lysergic Acid Agroclavine->Lysergic_Acid Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines Ergopeptines Ergopeptines (e.g., this compound) Lysergic_Acid->Ergopeptines Peptide Synthetases

Caption: Simplified biosynthesis pathway of ergot alkaloids.

General Experimental Workflow for Yield Improvement

Experimental Workflow Strain Strain Selection/ Improvement Media Media Optimization (Carbon, Nitrogen, Phosphate) Strain->Media Fermentation Fermentation Parameter Optimization (pH, Temp, Aeration) Media->Fermentation Precursor Precursor Feeding Strategy Fermentation->Precursor Culture Fermentation Culture Precursor->Culture Extraction Extraction Culture->Extraction Analysis Quantification (HPLC-MS/MS) Extraction->Analysis Data Data Analysis & Further Optimization Analysis->Data Data->Strain Iterate

Caption: Workflow for optimizing ergot alkaloid production.

Troubleshooting Logic for Low this compound Yield

Troubleshooting Logic rect_node rect_node Start Low this compound Yield Biomass Adequate Biomass Growth? Start->Biomass Phosphate Check Phosphate Levels (Should be low in production phase) Biomass->Phosphate Yes Media Review Media Composition (Carbon/Nitrogen Ratio) Biomass->Media No Tryptophan Check Tryptophan Availability Phosphate->Tryptophan Strain Verify Strain's Genetic Capability Tryptophan->Strain Conditions Optimize Fermentation Conditions (pH, Temp, etc.) Media->Conditions

References

troubleshooting poor peak shape in ergotoxine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of ergotoxine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in this compound HPLC analysis?

Poor peak shape in this compound analysis, including peak tailing, fronting, and splitting, can arise from a variety of factors. These often relate to interactions between the analytes and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Common causes include secondary interactions with residual silanol groups on the column, improper mobile phase pH, column overload, and extra-column volume.[1][2][3]

Q2: Why is my this compound peak tailing?

Peak tailing is the most frequent issue and is often observed for basic compounds like this compound alkaloids when using silica-based reversed-phase columns.[3][4] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface.[3] Other potential causes include:

  • Improper mobile phase pH: A pH that is not optimal can lead to unwanted interactions.[1]

  • Column degradation: Over time, the column's stationary phase can degrade, exposing more active silanol sites.[1]

  • Sample overload: Injecting a sample that is too concentrated can saturate the column.[1][4]

  • Column contamination: Accumulation of contaminants on the column can interfere with the separation.[4]

Q3: What causes peak splitting in my chromatogram?

Peak splitting can occur for several reasons:

  • Co-elution of interfering compounds: The peak may appear split if another compound elutes at a very similar retention time.

  • Mismatched sample solvent and mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

  • Column voids or contamination: A void at the head of the column or a blocked frit can disrupt the sample band, causing it to split.[5]

  • Presence of both epimers: Ergot alkaloids can exist as epimers, and if the chromatographic conditions are not optimized, they may appear as closely eluting or split peaks.[6][7]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are observing peak tailing for your this compound alkaloids, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing in this compound HPLC Analysis A Start: Peak Tailing Observed B Check Mobile Phase pH Is it optimized? A->B C Adjust Mobile Phase pH (e.g., alkaline pH with ammonium carbonate) B->C No D Check for Column Overload Is the sample too concentrated? B->D Yes H Problem Resolved C->H E Reduce Sample Concentration or Injection Volume D->E Yes F Evaluate Column Condition Is the column old or contaminated? D->F No E->H G Flush Column with Strong Solvent or Replace Column F->G Yes I Consider Using a Different Column (e.g., with end-capping) F->I No G->H I->H

Caption: A flowchart to systematically troubleshoot peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: For basic compounds like this compound, using an alkaline mobile phase can minimize interactions with silanol groups.[6][7] Consider using a buffer such as ammonium carbonate or ammonium formate.

  • Reduce Sample Concentration: Injecting too much sample can lead to peak distortion.[1] Try diluting your sample or reducing the injection volume.

  • Column Maintenance: If the column is old or has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[8]

  • Use an End-capped Column: Modern HPLC columns are often "end-capped" to block the residual silanol groups, which can significantly reduce peak tailing for basic compounds.[3]

Guide 2: Addressing Split Peaks

Split or shoulder peaks can be addressed by systematically investigating the potential causes.

Troubleshooting Workflow for Split Peaks

G Troubleshooting Split Peaks in this compound HPLC Analysis A Start: Split Peak Observed B Check Sample Solvent Is it stronger than the mobile phase? A->B C Dissolve Sample in Mobile Phase or a weaker solvent B->C Yes D Investigate Column Integrity Is there a void or blocked frit? B->D No H Problem Resolved C->H E Reverse Flush Column or Replace Column D->E Yes F Optimize Separation Method Could it be co-elution? D->F No E->H G Adjust Gradient, Mobile Phase Composition, or Temperature F->G Yes I Consider Sample Preparation Are there interfering compounds? F->I No G->H I->H

Caption: A logical workflow for diagnosing and resolving split peaks.

Detailed Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.

  • Check for Column Issues: A sudden appearance of split peaks for all analytes can indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[5] Try back-flushing the column or replacing it if the problem persists.

  • Improve Separation: If you suspect co-elution with an impurity or an epimer, you may need to adjust your method. This could involve changing the mobile phase composition, adjusting the gradient, or trying a different column chemistry.[5]

  • Enhance Sample Preparation: If interfering compounds from the sample matrix are suspected, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[9]

Data and Protocols

Table 1: Recommended Mobile Phase Compositions for this compound Analysis
Mobile Phase AMobile Phase BBuffer/AdditiveTypical GradientReference
WaterAcetonitrile5 mM Ammonium BicarbonateGradient elution with increasing acetonitrile[10]
WaterAcetonitrile0.1% Formic AcidGradient elution[6]
WaterMethanol20 mM Sodium Dihydrogen Phosphate, pH 3.0Gradient elution[11]
WaterAcetonitrileAmmonium Carbonate BufferIsocratic or Gradient[7]
Experimental Protocol: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound alkaloids from cereal matrices.

  • Weighing the Sample: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.[12]

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., acetonitrile containing 1% acetic acid).[12]

    • Vortex the tube vigorously for 1 minute.[12]

  • Salting Out:

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[12]

    • Immediately shake vigorously for 1 minute.[12]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA (primary secondary amine) and 900 mg MgSO₄.[12]

    • Vortex for 30 seconds.[12]

    • Centrifuge at 10,000 rpm for 5 minutes.[12]

  • Final Extract Preparation:

    • Transfer 0.5 mL of the cleaned extract to a new tube.[12]

    • Evaporate to dryness at 40°C under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[12]

    • Vortex and transfer to an autosampler vial for HPLC analysis.[12]

References

addressing cross-reactivity in ergotoxine immunoassay development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during ergotoxine immunoassay development, with a special focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a major concern for this compound analysis?

A1: Immunoassay cross-reactivity occurs when an antibody binds to molecules that are structurally similar, but not identical, to the target analyte. This is a significant issue in this compound analysis because ergot alkaloids are a diverse group of mycotoxins with very similar core structures.[1] Antibodies developed for one specific ergot alkaloid may, therefore, also bind to others, leading to an overestimation of the target analyte's concentration.[1] This can result in inaccurate risk assessments and the potential for false-positive results.[2]

Q2: My ELISA results show a higher total ergot alkaloid concentration than my LC-MS/MS confirmatory analysis. Is this due to cross-reactivity?

A2: It is highly probable. Due to the structural similarity among various ergot alkaloids, antibodies in an ELISA kit may bind to multiple analogues, leading to a cumulative signal that overestimates the total ergot alkaloid content when compared to a more specific method like LC-MS/MS.[1] Some ELISA kits are designed to detect a broad range of alkaloids and will inherently show this discrepancy.[1]

Q3: How can I determine the extent of cross-reactivity in my assay?

A3: A cross-reactivity study using a competitive ELISA format is the best approach. This involves running the assay with a range of concentrations of the potential cross-reactant in the absence of the primary target analyte. The results will enable you to calculate the percentage of cross-reactivity, which quantifies the concentration of the cross-reactant needed to produce the same signal as a given concentration of the primary analyte.

Q4: Should I use monoclonal or polyclonal antibodies for my this compound immunoassay?

A4: The choice depends on your assay's objective.

  • Monoclonal antibodies (mAbs) are highly specific as they recognize a single epitope.[3] This makes them ideal for assays designed to quantify a specific ergot alkaloid with minimal cross-reactivity. However, their high specificity might fail to detect other relevant alkaloids.

  • Polyclonal antibodies (pAbs) recognize multiple epitopes on the antigen. This can be advantageous for developing a broad-spectrum screening assay that detects a wide range of ergot alkaloids. The trade-off is a higher potential for unintended cross-reactivity.[4]

Q5: What are "matrix effects" and how can they be minimized?

A5: Matrix effects are caused by components in the sample (e.g., proteins, lipids in a grain extract) that interfere with the antibody-antigen binding, potentially leading to inaccurate results.[5][6] To minimize these effects, several strategies can be employed:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[5][6][7]

  • Matrix-Matched Calibration: Preparing standard curves in a blank matrix that matches your sample type can help compensate for these effects.[5][8]

  • Sample Preparation: Employing effective extraction and clean-up procedures can remove many interfering components before the assay is run.[5][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient Washing: Unbound antibodies or reagents remain in the wells.[10] 2. Ineffective Blocking: Non-specific binding sites on the microplate are not fully covered.[11] 3. Contaminated Reagents: Buffers or substrate solutions are contaminated.[12][13] 4. Cross-reactivity: The antibody is binding to other molecules in the sample matrix.[13] 5. High Antibody Concentration: The concentration of the primary or secondary antibody is too high.[13]1. Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step.[10][14] 2. Optimize the blocking buffer concentration (e.g., increase BSA concentration) and incubation time.[11] 3. Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components.[12][13] 4. Perform a cross-reactivity check with structurally similar molecules. If necessary, consider using a more specific monoclonal antibody.[3] 5. Titrate the antibody concentrations to find the optimal balance between signal and background.[13]
False Positive Results 1. Significant Cross-reactivity: The antibody has a high affinity for a structurally related but non-target alkaloid present in the sample.[15] 2. Sample Contamination: Cross-contamination between samples during preparation.[12] 3. High Background: The background signal is high enough to be interpreted as a positive result.1. Consult the kit's cross-reactivity data. Confirm all positive results with a more specific method like LC-MS/MS.[2] 2. Ensure proper aseptic techniques during sample handling and use fresh pipette tips for each sample.[12] 3. Refer to the "High Background Signal" troubleshooting section to reduce background noise.
Low or No Signal 1. Expired or Improperly Stored Reagents: Antibodies or enzyme conjugates may have lost activity. 2. Incorrect Protocol: Incubation times or temperatures are not optimal. 3. Error in Reagent Addition: A key reagent (e.g., detection antibody, substrate) was omitted. 4. Ineffective Washing: Over-washing or use of harsh wash buffers may strip the bound antibody-antigen complexes.1. Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures. 2. Carefully review and adhere to the protocol provided with the assay kit.[16] 3. Systematically review the assay steps to ensure all reagents were added in the correct order. 4. Use the recommended wash buffer and do not exceed the suggested number of washes.
Poor Reproducibility (High CV%) 1. Inconsistent Pipetting: Variation in the volumes of reagents or samples added to the wells. 2. Inadequate Mixing: Reagents or samples are not uniformly mixed in the wells. 3. Temperature Variation: Inconsistent incubation temperatures across the plate ("edge effects").[13] 4. Sample Heterogeneity: The analyte is not evenly distributed in the sample extracts.1. Use calibrated pipettes and ensure consistent technique. 2. Gently tap the plate after adding reagents to ensure thorough mixing. 3. Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.[13] 4. Ensure thorough homogenization and mixing of sample extracts before aliquoting into wells.

Data Presentation: Cross-Reactivity of Ergot Alkaloids

The following tables summarize the cross-reactivity profiles of different antibodies against various ergot alkaloids. This data is crucial for interpreting immunoassay results and understanding the potential for overestimation of the target analyte.

Table 1: Cross-Reactivity of a Monoclonal Antibody (MAb) Directed Against Ergonovine

Compound Cross-Reactivity (%)
Ergonovine100
Ergotamine80
Ergovaline75
Ergocristine60
Ergocornine55
a-Ergocryptine50
Lysergic Acid20

Data synthesized from literature describing monoclonal antibodies with broad specificity.

Table 2: Cross-Reactivity Profile of a Polyclonal Antibody-Based ELISA

Compound Cross-Reactivity (%)
Ergometrine100
Ergotamine95
Ergocornine90
a-Ergocryptine88
Ergocristine85
Ergosine70

This table represents a typical profile for a broad-spectrum polyclonal antibody-based assay designed to detect the sum of major ergot alkaloids.[4]

Experimental Protocols

Protocol 1: Sample Preparation from Grain (Wheat, Rye)
  • Grinding: Obtain a representative sample of the grain and grind it to a fine powder (to pass through a 0.5 mm screen).[17] Homogeneity is critical.

  • Extraction:

    • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

    • Add 25 mL of extraction solvent (e.g., 70% methanol in water or a mixture of acetonitrile and 0.25% phosphoric acid).[1]

    • Seal the tube and shake vigorously for 30 minutes on a rotary shaker.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Dilution: Carefully collect the supernatant. Dilute the supernatant with the assay's sample dilution buffer. The dilution factor will depend on the expected concentration of ergot alkaloids and the assay's dynamic range.

  • Filtration: Filter the diluted extract through a 0.45 µm syringe filter before use in the ELISA.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol is a general guideline for a competitive ELISA.[16][18][19][20]

  • Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody (or antigen, depending on the assay format) diluted in coating buffer. Incubate overnight at 4°C.[16]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.[16]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[11][16]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the prepared standards or diluted sample extracts to the appropriate wells.

    • Add 50 µL of enzyme-conjugated this compound (the competitor) to each well.

    • Incubate for 1-2 hours at 37°C. During this step, the free this compound in the sample competes with the enzyme-conjugated this compound for binding to the coated antibody.

  • Washing: Repeat the washing step as in step 2, but increase to 4-5 washes to remove all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[16] A color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.[16][18]

  • Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizations

ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Grind Grind Grain Sample Extract Extract with Solvent Grind->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Add_Sample Add Standards/Samples Dilute->Add_Sample Coat Coat Plate with Antibody Block Block Plate Coat->Block Block->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competition) Add_Conjugate->Incubate_Compete Wash_Final Wash Plate Incubate_Compete->Wash_Final Add_Substrate Add TMB Substrate Wash_Final->Add_Substrate Incubate_Color Incubate (Color Dev.) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read OD at 450nm Add_Stop->Read_Plate

Caption: Workflow for a competitive ELISA for this compound detection.

Troubleshooting_Logic Start Unexpected High Signal (Potential False Positive) Check_BG Is Negative Control Signal High? Start->Check_BG Check_CR Consult Cross-Reactivity Data for Antibody Check_BG->Check_CR No Troubleshoot_BG Troubleshoot High Background Issues Check_BG->Troubleshoot_BG Yes Confirm_LCMS Confirm with LC-MS/MS Check_CR->Confirm_LCMS Result_FP Result Likely a False Positive Confirm_LCMS->Result_FP Negative Result_TP Result is a True Positive Confirm_LCMS->Result_TP Positive Troubleshoot_BG->Start Re-run Assay

Caption: Logic diagram for troubleshooting false positive results.

References

Technical Support Center: Minimizing Epimerization of Ergotoxine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the epimerization of ergotoxine during sample preparation, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound epimerization and why is it a concern?

A1: Ergot alkaloids, including those in the this compound group (ergocornine, ergocristine, and ergocryptine), can exist as two different stereoisomers at the C-8 position. These isomers are known as epimers. The biologically active form is the R-epimer (e.g., ergotamine), while the S-epimer (e.g., ergotaminine) is considered to have little to no biological effect.[1][2] Epimerization is the chemical conversion of one epimer into the other.[3] This process can occur spontaneously and is influenced by factors such as pH, temperature, solvent, and light.[3][4] Inaccurate quantification of the toxic R-epimers due to epimerization during sample preparation can lead to flawed risk assessments of food and feed.[2]

Q2: What are the primary factors that induce epimerization during sample preparation?

A2: The main factors that can cause epimerization of ergot alkaloids during sample preparation are:

  • pH: Both acidic and alkaline conditions can promote epimerization, with alkaline buffers being particularly favorable for the conversion of the R-epimer to the S-epimer.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of epimerization and degradation of ergot alkaloids.[4][5][6]

  • Solvent: Protic solvents (e.g., methanol, water) can facilitate epimerization.[2][4][5] The choice of extraction and storage solvent is critical.[4][7]

  • Light: Exposure to UV light can influence the R/S ratio, generally favoring the S-form.[1][5]

Q3: Which ergot alkaloids are most susceptible to epimerization?

A3: The stability of ergot alkaloids varies. Studies suggest that ergotamine and ergosine are relatively stable, showing less significant changes in their concentrations and R/S ratios when exposed to heat, protic solvents, or UV light.[1][5] In contrast, ergocristine, ergokryptine, ergocornine, and ergometrine are more prone to epimerization and degradation under these conditions.[1][5] Ergosine has been reported to show a high degree of epimerization during storage at room temperature.[4][7]

Troubleshooting Guide

Problem 1: I am observing a higher than expected ratio of S-epimers to R-epimers in my results.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Protic solvents like methanol can promote epimerization.[4][8] Consider using aprotic solvents like acetonitrile for extraction and storage.[7] Chloroform has been shown to cause no epimerization.[2][4][7] For HPLC analysis, acetonitrile is a convenient solvent, but long-term storage should be at -20°C or below.[4][7]
High Temperature During Sample Processing Avoid heating samples during extraction and processing.[5] If centrifugation is necessary, perform it at a controlled low temperature (e.g., 4°C).[5] Use cool temperature autosamplers for analytical instruments.[3]
pH of Extraction Buffer Both acidic and alkaline buffers can favor epimerization, with alkaline conditions being more impactful.[2][4] If a buffer is necessary, use a neutral extraction solvent or minimize the exposure time. A mixture of acetonitrile and an alkaline solution has been used to avoid epimerization during the procedure.[9]
Light Exposure Protect samples from light throughout the entire process. Use amber vials and cover sample tubes with aluminum foil or use black plastic bags during extraction and handling.[3][5]

Problem 2: The total concentration of ergot alkaloids in my samples seems to be decreasing.

Possible Cause Troubleshooting Step
Degradation Due to High Temperature Heating can lead to a reduction in the total concentration of all ergot alkaloids.[1][5] Ensure all sample preparation steps are performed at room temperature or below.
Inappropriate Long-Term Storage Long-term storage at room temperature can lead to degradation.[4][7] For long-term storage of extracts, use chloroform or store in acetonitrile at -20°C or below.[4][7]
Oxidation While less commonly cited as the primary issue for epimerization, general degradation can occur. Storing extracts under an inert gas (e.g., nitrogen) can be a precautionary measure.

Data Presentation: Solvent Effects on Epimerization

The choice of solvent has a significant impact on the stability and epimerization of ergot alkaloids. The following table summarizes the tendency of different solvents to promote epimerization.

Solvent/Mixture Epimerization Promotion Reference
Methanol/DichloromethaneHigh[4][7]
Acetonitrile/BufferModerate[4][7]
AcetonitrileLow[4][7]
ChloroformVery Low / None[2][4][7]

Experimental Protocols

Protocol 1: General Sample Extraction for Ergot Alkaloid Analysis

This protocol is a generalized procedure based on common practices to minimize epimerization.

Materials:

  • Homogenized sample (e.g., ground cereal)

  • Extraction solvent: Acetonitrile/Ammonium Carbonate buffer (e.g., 92:8, v/v)[4][7] or Acetonitrile/Water (80:20, v/v)[10][11]

  • Centrifuge capable of refrigeration

  • Amber centrifuge tubes and vials

  • Mechanical shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Weigh a representative portion of the homogenized sample into an amber centrifuge tube.

  • Add the extraction solvent to the tube.

  • Seal the tube and wrap it in aluminum foil to protect it from light.

  • Agitate the sample on a mechanical shaker for a specified period (e.g., 60 minutes) at room temperature.

  • Centrifuge the sample at a refrigerated temperature (e.g., 4°C) for 10-30 minutes.[5][12]

  • Filter the supernatant through a syringe filter into an amber vial.

  • If not analyzed immediately, store the extract at -20°C or below.[4][7]

Protocol 2: QuEChERS-based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.

Materials:

  • Homogenized sample

  • Water (0.1% formic acid)[13]

  • Acetonitrile

  • QuEChERS salt packet (e.g., MgSO₄, NaCl)

  • Dispersive SPE (d-SPE) tube with sorbents (e.g., C18, Z-Sep+)[9]

  • Centrifuge

  • Amber vials

Procedure:

  • Weigh the homogenized sample into a centrifuge tube.

  • Add water (with 0.1% formic acid) and vortex to moisten the sample.[13]

  • Add acetonitrile and the QuEChERS salt packet.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge for 5 minutes.

  • Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube.

  • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Filter the supernatant into an amber vial for analysis.

Visualizations

Epimerization_Pathway cluster_factors Influencing Factors R_epimer This compound (R-epimer) (e.g., Ergotamine) Biologically Active Intermediate Keto-Enol Tautomerism Intermediate R_epimer->Intermediate Deprotonation S_epimer This compound-inine (S-epimer) (e.g., Ergotaminine) Biologically Inactive S_epimer->Intermediate Deprotonation Intermediate->R_epimer Protonation Intermediate->S_epimer Protonation Factor1 Alkaline pH Factor2 High Temperature Factor3 Protic Solvents Factor4 UV Light

Caption: Chemical pathway of this compound epimerization.

Sample_Prep_Workflow cluster_prep Sample Preparation Workflow cluster_controls Critical Control Points Start Sample Homogenization Extraction Extraction (Aprotic Solvent, e.g., Acetonitrile) Start->Extraction Protection Protection from Light (Amber Vials, Foil) Extraction->Protection Control2 Control pH Extraction->Control2 Control3 Avoid Protic Solvents Extraction->Control3 Centrifugation Centrifugation (Refrigerated, e.g., 4°C) Protection->Centrifugation Control4 Exclude Light Protection->Control4 Cleanup Clean-up (optional) (e.g., SPE, d-SPE) Centrifugation->Cleanup Control1 Minimize Heat Centrifugation->Control1 Analysis Analysis (UHPLC-MS/MS) Cleanup->Analysis Storage Storage (-20°C or below) Cleanup->Storage

Caption: Workflow for minimizing this compound epimerization.

Troubleshooting_Tree Issue High S-Epimer Ratio Detected Check_Solvent Check Solvent Type Issue->Check_Solvent Check_Temp Check Temperature Control Issue->Check_Temp Check_pH Check Extraction pH Issue->Check_pH Check_Light Check Light Protection Issue->Check_Light Solvent_Protic Using Protic Solvent? Check_Solvent->Solvent_Protic Temp_High Processing > Room Temp? Check_Temp->Temp_High pH_Alkaline Using Alkaline Buffer? Check_pH->pH_Alkaline Light_Exposed Samples Exposed to Light? Check_Light->Light_Exposed Solution_Solvent Switch to Aprotic Solvent (e.g., Acetonitrile) Solvent_Protic->Solution_Solvent Yes Solution_Temp Use Refrigerated Centrifuge & Cool Autosampler Temp_High->Solution_Temp Yes Solution_pH Use Neutral Extraction or Minimize Buffer Contact pH_Alkaline->Solution_pH Yes Solution_Light Use Amber Vials & Protect from Light Light_Exposed->Solution_Light Yes

Caption: Troubleshooting decision tree for high S-epimer ratios.

References

Technical Support Center: Quantification of Ergot Alkaloids in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ergotoxine (ergot alkaloids) in complex biological matrices.

Troubleshooting Guides

This section addresses common problems encountered during the quantification of ergot alkaloids, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent or low peak areas for my target ergot alkaloids in different samples?

Potential Causes & Solutions:

  • Variable Matrix Effects: Complex biological matrices (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This effect can vary significantly from sample to sample.

    • Solution: Employ matrix-matched calibration standards or, ideally, use stable isotope-labeled internal standards (SIL-IS) for each analyte.[3][4] SIL-IS co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

  • Sample Degradation: Ergot alkaloids are susceptible to degradation and epimerization (conversion between the active "-ine" and less active "-inine" forms) when exposed to certain pH conditions, light, and high temperatures.[2][5]

    • Solution: Maintain samples at a low temperature (e.g., 4°C or -20°C) and protect them from light.[5][6] Analyze samples as quickly as possible after preparation. If storage is necessary, conduct stability studies to determine acceptable conditions and duration.[5][7]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup can lead to inconsistent analyte recovery.

    • Solution: Ensure consistent execution of the sample preparation protocol. Use automated liquid handlers for precise volume dispensing if available. Validate the sample preparation method for reproducibility.

  • Instrumental Issues: Problems with the autosampler, such as inconsistent injection volumes, or a contaminated ion source can cause variable signal intensity.

    • Solution: Perform regular maintenance on the LC-MS/MS system. Check the autosampler for accuracy and precision. Clean the ion source as recommended by the manufacturer.

Question 2: My recovery of ergot alkaloids is consistently low. What are the likely reasons?

Potential Causes & Solutions:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for achieving high recovery of ergot alkaloids from the sample matrix.[3][5]

    • Solution: A mixture of acetonitrile and an ammonium carbonate buffer has been shown to yield higher recoveries for ergot alkaloids than other solvents.[5] It is essential to optimize the extraction solvent composition and pH for the specific biological matrix being analyzed.

  • Inefficient Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The chosen SPE sorbent may not be appropriate for the target analytes, or the LLE conditions (e.g., solvent, pH) may not be optimal.

    • Solution: For SPE, screen different sorbents (e.g., C18, mixed-mode cation exchange) to find the one that provides the best recovery.[8] Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. For LLE, optimize the extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of the ergot alkaloids into the organic phase.[9]

  • Analyte Adsorption: Ergot alkaloids can adsorb to glassware or plasticware during sample preparation, especially during solvent evaporation steps.

    • Solution: Use silanized glassware or low-binding polypropylene tubes. Reconstitute the dried extract in a solvent that fully dissolves the analytes and vortex thoroughly.

  • Epimerization: Conversion of the target "-ine" form to the "-inine" epimer can lead to an apparent low recovery if the analytical method does not quantify both epimers.[2]

    • Solution: Develop a chromatographic method that separates and quantifies both the "-ine" and "-inine" epimers. Sum the concentrations of both epimers to report the total concentration of each ergot alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can I assess them?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3] This can result in ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][2]

To assess matrix effects, you can perform a post-extraction spike experiment:

  • Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): Extract a blank biological matrix sample. After the final extraction step, spike the extract with the analyte at the same concentration as Set A.

  • Analyze both sets by LC-MS/MS and compare the peak areas.

The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q2: How can I minimize matrix effects in my ergot alkaloid analysis?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before LC-MS/MS analysis.[3][8][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate the target analytes from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for each analyte.[4]

  • Matrix-Matched Calibration: If SIL internal standards are not available, prepare calibration standards in a blank matrix extract that is free of the target analytes.[2] This helps to mimic the matrix effects observed in the samples.

Q3: What are the best practices for storing biological samples and extracts for ergot alkaloid analysis?

A3: To ensure the stability of ergot alkaloids, follow these storage guidelines:

  • Biological Samples: Store biological samples (e.g., plasma, urine) at -20°C or lower for long-term storage.

  • Extracts: After extraction, if analysis is not immediate, store the extracts at low temperatures (e.g., 4°C or -20°C) and in the dark.[5][7] Studies have shown that ergot alkaloids in extracts can be stable overnight at 4°C, but significant epimerization can occur over longer periods, even at this temperature.[5][6] It is always best to analyze extracts as soon as possible after preparation.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ergot alkaloid quantification to provide a reference for expected performance parameters.

Table 1: Recovery of Ergot Alkaloids from Biological Matrices using Different Extraction Methods

Ergot AlkaloidMatrixExtraction MethodRecovery (%)Reference
ErgotaminePlasmaLLE> 85%[11]
MethylergometrinePlasmaLLE> 80%[11]
ErgotamineBloodLLENot specified[9]
ErgotamineUrineLLENot specified[9]
ErgocornineBarleyQuEChERS60 - 70%[8]
ErgocristineBarleyQuEChERS60 - 70%[8]
ErgocryptineBarleyQuEChERS60 - 70%[8]
ErgosineBarleyQuEChERS60 - 70%[8]
Various MycotoxinsUrineQuEChERS> 65%[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ergot Alkaloids in Biological Matrices

Ergot AlkaloidMatrixAnalytical MethodLODLOQReference
ErgotaminePlasmaHPLC-FLD100 pg/mLNot specified[11]
MethylergometrinePlasmaHPLC-FLD100 pg/mLNot specified[11]
ErgotamineBloodLC-MS/MSNot specified320 pg/mL (measured)[9]
ErgotamineUrineLC-MS/MSNot specified100 pg/mL (measured)[9]
Various MycotoxinsUrineLC-Q-TOF-MS0.1 - 1.5 ng/mL0.3 - 5 ng/mL[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Ergotamine from Human Plasma

This protocol is adapted from a published method for the determination of ergotamine in plasma.[11]

  • Sample Preparation:

    • To 1 mL of plasma in a glass tube, add an internal standard (e.g., ergocristine).

    • Adjust the pH to 9.0 with an appropriate buffer.

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of benzene, toluene, and ethyl acetate).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Back Extraction (Cleanup):

    • Transfer the organic layer to a new tube.

    • Add 2 mL of an acidic aqueous solution (e.g., 0.1 M HCl) and vortex.

    • Discard the organic layer.

    • Make the aqueous layer alkaline (pH 9.0) and re-extract with 5 mL of the organic solvent.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction of Mycotoxins from Urine

This protocol is a modified QuEChERS method for the analysis of mycotoxins in urine.[12]

  • Sample Preparation:

    • To 5 mL of urine in a 50 mL polypropylene centrifuge tube, add 5 mL of acetonitrile.

  • Extraction and Salting Out:

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine - PSA, and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Take an aliquot of the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (e.g., SIL-IS) sample->add_is extraction Extraction (LLE or QuEChERS) add_is->extraction cleanup Cleanup (d-SPE or Back-Extraction) extraction->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for ergot alkaloid quantification.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/ Low Peak Areas matrix_effects Variable Matrix Effects start->matrix_effects degradation Analyte Degradation start->degradation sample_prep_issues Inconsistent Sample Prep start->sample_prep_issues use_is Use SIL-IS or Matrix-Matched Calibrants matrix_effects->use_is Mitigate optimize_storage Control Storage (Temp, Light) degradation->optimize_storage Prevent validate_prep Validate & Standardize Sample Preparation sample_prep_issues->validate_prep Improve

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Ergotoxine Analysis in Cereal-Based Baby Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ergot alkaloids in cereal-based baby food. It is intended for researchers, scientists, and drug development professionals working on method refinement and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the current regulatory limits for ergot alkaloids in cereal-based baby food?

A1: The European Union has set a maximum level of 20 µg/kg for the sum of 12 ergot alkaloids in processed cereal-based foods for infants and young children.[1][2][3] These 12 alkaloids include ergocornine, ergocristine, α-ergocryptine, β-ergocryptine, ergometrine, ergosine, ergotamine, and their respective "-inine" epimers.[4]

Q2: Which analytical technique is most suitable for the confirmatory analysis of ergot alkaloids?

A2: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the reference method for the confirmatory, epimer-aware quantification of ergot alkaloids.[5] This technique offers high sensitivity and selectivity, enabling the detection and quantification of alkaloids at the low levels required by regulations.[5][6][7] While methods like ELISA can be used for screening, they are not suitable for confirmatory analysis.[2][8]

Q3: What is "epimerization" and why is it a concern in ergot alkaloid analysis?

A3: Epimerization is the conversion of the biologically active "-ine" forms of ergot alkaloids to their less active "-inine" isomers.[3] This conversion can occur during sample extraction and analysis, particularly in aqueous solutions, leading to an inaccurate assessment of the total toxic potential of a sample.[3] It is crucial to use analytical methods that can separate and quantify both epimers.[3][5]

Q4: What is the QuEChERS method and why is it commonly used for sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a simple extraction and cleanup process.[9] It has been successfully adapted for the analysis of ergot alkaloids in complex matrices like cereal-based baby food.[3][5][7] The method typically involves an extraction with an organic solvent (e.g., acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction of ergot alkaloids from the complex cereal matrix. Analyte loss during the cleanup step. Degradation of analytes during sample processing.Optimize the extraction solvent composition and pH. Alkaline conditions can help prevent epimerization.[1] Evaluate different d-SPE sorbents (e.g., C18, PSA) to minimize analyte loss while effectively removing matrix components. Minimize sample processing time and avoid exposure to high temperatures or harsh acidic/basic conditions. Microwave-assisted extraction has been shown to cause degradation.[5]
Poor Peak Shape or Resolution in Chromatography Inappropriate column chemistry or mobile phase composition. Matrix effects suppressing or enhancing the analyte signal.Use a C18 reversed-phase column suitable for separating ergot alkaloids and their epimers.[9] Optimize the mobile phase gradient and additives (e.g., formic acid, ammonium carbonate) to improve peak shape and separation.[9] Employ matrix-matched calibration standards or use isotopically labeled internal standards to compensate for matrix effects.[9]
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of matrix components with the analytes of interest. Insufficient cleanup of the sample extract.Dilute the final extract to reduce the concentration of interfering matrix components. Enhance the cleanup step by using different or additional sorbents in the d-SPE procedure.[9] Utilize matrix-matched calibration curves to accurately quantify the analytes in the presence of matrix effects.[9]
Inconsistent Results or High Variability Non-homogeneous sample. Inconsistent sample preparation procedure. Instability of analytes in the final extract.Ensure the cereal-based baby food sample is finely ground and thoroughly homogenized before taking a subsample for analysis. Strictly follow a validated standard operating procedure (SOP) for all sample preparation steps. Analyze the extracts as soon as possible after preparation or store them at low temperatures (e.g., 4°C) to prevent degradation.
Difficulty in Separating Epimers (-ine and -inine forms) Suboptimal chromatographic conditions.Adjust the mobile phase gradient to achieve better separation of the epimeric pairs. Consider using a column with a different selectivity or a smaller particle size for higher resolution.

Experimental Protocols

Modified QuEChERS Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific cereal matrices.

  • Sample Homogenization: Grind the cereal-based baby food sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[9]

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water 84:16, v/v).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[9]

    • Cap the tube tightly and shake vigorously for 1 minute.[9]

    • Centrifuge at ≥ 5000 rpm for 10 minutes.[9]

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).[9]

    • Vortex for 30 seconds.[9]

    • Centrifuge at ≥ 10,000 rpm for 5 minutes.[9]

  • Final Preparation:

    • Transfer the cleaned extract into an autosampler vial.

    • The extract can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.[9]

UHPLC-MS/MS Analysis Parameters
  • Chromatographic System: UHPLC system.[9]

  • Column: A C18 reversed-phase column (e.g., ≤2 µm particle size) suitable for the separation of ergot alkaloids and their epimers.[9]

  • Mobile Phase:

    • Mobile Phase A: Water with a modifier such as 0.1% formic acid or an ammonium carbonate buffer.[9]

    • Mobile Phase B: Acetonitrile or methanol with a modifier like 0.1% formic acid.[9]

  • Gradient: A suitable gradient program to separate all 12 target ergot alkaloids and their epimers.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific transitions for each analyte for quantification and confirmation.

Quantitative Data Summary

Table 1: Typical Performance Characteristics of UHPLC-MS/MS Methods for Ergot Alkaloid Analysis in Cereal-Based Baby Food

Parameter Typical Value/Range Reference(s)
Limit of Quantification (LOQ) 0.5 - 1.0 µg/kg[3][5]
Recovery 70 - 120%[5]
Precision (RSD) < 20%[5]
Linearity (r²) > 0.99

Visualizations

ErgotAlkaloid_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Sample Cereal-Based Baby Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (MgSO4, PSA, C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract Cleaned Extract UHPLC UHPLC Separation (C18 Column) FinalExtract->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS DataProcessing Data Processing & Quantification MSMS->DataProcessing Report Report DataProcessing->Report Final Report

Caption: Workflow for Ergot Alkaloid Analysis in Cereal-Based Baby Food.

Troubleshooting_Logic Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery OptimizeExtraction Optimize Extraction Solvent & pH LowRecovery->OptimizeExtraction Yes PoorPeakShape Poor Peak Shape? LowRecovery->PoorPeakShape No CheckCleanup Evaluate d-SPE Sorbents OptimizeExtraction->CheckCleanup End Problem Resolved CheckCleanup->End OptimizeLC Optimize LC Method (Column, Mobile Phase) PoorPeakShape->OptimizeLC Yes HighVariability High Variability? PoorPeakShape->HighVariability No UseISTD Use Internal Standards or Matrix-Matched Cal. OptimizeLC->UseISTD UseISTD->End CheckHomogenization Ensure Sample Homogeneity HighVariability->CheckHomogenization Yes HighVariability->End No ReviewSOP Review & Adhere to SOP CheckHomogenization->ReviewSOP ReviewSOP->End

Caption: Troubleshooting Logic for Ergot Alkaloid Analysis.

References

enhancing the sensitivity of ergotoxine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergotoxine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound detection experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis using common analytical techniques.

Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC/UHPLC Analysis

  • Question: My chromatogram shows significant peak tailing or broadening for ergot alkaloid standards and samples. What are the potential causes and how can I resolve this?

  • Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Here are the common causes and solutions:

    • Cause 1: Column Overload. Injecting a sample with a high concentration of the analyte can saturate the stationary phase.

      • Solution: Dilute the sample and re-inject.

    • Cause 2: Injection Solvent Mismatch. The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[1]

      • Solution: Reconstitute the final sample extract in a solution that matches or is weaker than the initial mobile phase conditions.[1]

    • Cause 3: Secondary Interactions. Ergot alkaloids are basic compounds and can interact with residual acidic silanol groups on silica-based C18 columns, leading to peak tailing.

      • Solution:

        • Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

        • Use a base-deactivated column or a column with a different stationary phase, such as phenyl-hexyl.[2]

        • Adjust the mobile phase pH. An acidic mobile phase can protonate the alkaloids, which may improve peak shape.

    • Cause 4: Column Degradation or Contamination. Over time, columns can degrade or become contaminated with matrix components.

      • Solution:

        • Flush the column with a series of strong solvents (e.g., water, methanol, acetonitrile, isopropanol).[3] Backflushing the column (disconnecting it from the detector) can also be effective.[3][4]

        • Replace the column if flushing does not resolve the issue.

Issue 2: Low Analyte Recovery During Sample Preparation

  • Question: I am experiencing low and inconsistent recovery rates for ergot alkaloids from my sample matrix. How can I improve my extraction efficiency?

  • Answer: Efficient extraction is critical for sensitive detection, especially from complex matrices like grains.[5]

    • Cause 1: Inefficient Extraction Solvent. The choice of solvent and its modifiers is crucial for effectively extracting ergot alkaloids.

      • Solution:

        • A commonly used and effective extraction solvent is a mixture of acetonitrile and an aqueous buffer, such as ammonium carbonate (e.g., 84:16 v/v).[6][7][8]

        • For some applications, methanol-based solvents with acid modifiers have been used.

        • Optimize the solvent-to-sample ratio and extraction time.[6]

    • Cause 2: Ineffective Extraction Technique. The physical method of extraction can significantly impact efficiency.

      • Solution:

        • Ultrasound-Assisted Extraction (UAE) has been shown to improve recovery and speed compared to traditional shaking or soaking methods.[5] Microwave-Assisted Extraction (MAE) should generally be avoided as it can lead to analyte degradation.[5]

        • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for mycotoxin analysis, including ergot alkaloids.[5][6][9][10]

    • Cause 3: Analyte Loss During Clean-up. Solid-phase extraction (SPE) is often used for clean-up, but can lead to analyte loss if not optimized.

      • Solution:

        • Ensure the SPE sorbent is appropriate for the basic nature of ergot alkaloids. A mixed-mode cation-exchange polymer is often a good choice.[1]

        • Optimize the pH during sample loading to ensure the alkaloids are charged and bind effectively to a cation-exchange sorbent.[1]

        • Ensure the elution solvent is strong enough to release the analyte. For cation-exchange SPE, a solvent containing a component to neutralize the charge, like 5% ammonium hydroxide in methanol, is effective.[1]

Issue 3: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS

  • Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of ergot alkaloids in cereal samples. How can I diagnose and mitigate this?

  • Answer: Matrix effects are a common challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[1][11]

    • Diagnosis:

      • Post-Column Infusion: Infuse a standard solution of the ergot alkaloid at a constant rate into the mass spectrometer after the analytical column. Inject a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]

      • Quantitative Assessment: Compare the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with the analyte added) to the peak area of the analyte in a neat solvent at the same concentration. The ratio provides a quantitative measure of the matrix effect.[1][11]

    • Mitigation Strategies:

      • Improve Sample Clean-up: Use a more selective sample preparation method, such as immunoaffinity columns (IACs) or optimized SPE, to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC/UHPLC method to better separate the ergot alkaloids from co-eluting matrix components. This can involve adjusting the gradient, changing the stationary phase, or using a longer column.

      • Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte is the most effective way to compensate for matrix effects. However, these can be expensive and are not available for all ergot alkaloids.[12] Deuterated lysergic acid diethylamide (LSD-D3) has been successfully used as an internal standard for the quantification of multiple ergot alkaloid epimers.[11][13]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to ensure that the standards and samples experience similar matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for this compound detection?

A1: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is widely regarded as the gold standard and reference method for the sensitive and specific detection and quantification of multiple ergot alkaloids.[5] This technique combines the rapid separation capabilities of UHPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the detection of alkaloids at very low levels (µg/kg).[5][11] It is also capable of distinguishing between the toxic R-epimers and their less active S-epimers, which is crucial for accurate risk assessment.[9][11]

Q2: Can ELISA be used for sensitive this compound detection?

A2: Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method.[2] It can be highly sensitive, sometimes reporting higher total alkaloid concentrations than HPLC because the antibodies may cross-react with various ergot alkaloid structures, including metabolites and degradation products.[5] However, a major limitation of ELISA is that it generally cannot distinguish between the different ergot alkaloid epimers (-ine vs. -inine forms).[11] Therefore, while useful for high-throughput screening, positive results from ELISA should be confirmed by a more specific method like LC-MS/MS.[5]

Q3: How can I improve the separation of ergot alkaloid epimers?

A3: The separation of R (-ine) and S (-inine) epimers is critical for accurate toxicological assessment.[10]

  • Column Choice: A high-resolution C18 column is most commonly used and effective.[14] Phenyl-hexyl columns have also shown good resolution and symmetry.[2]

  • Mobile Phase Optimization: The gradient profile, starting with a high aqueous content and gradually increasing the organic solvent (typically acetonitrile), is key.[2] The choice of buffer (e.g., ammonium carbonate) and its concentration can also influence separation.[6]

  • Temperature Control: Maintaining a stable column temperature (e.g., 25 °C) is important for reproducible retention times and separation.[2]

  • Flow Rate: An optimized flow rate (e.g., 1 mL/min for HPLC) is necessary to achieve good separation without excessive run times.[2]

Q4: What are the key parameters to optimize for an HPLC-Fluorescence Detection (FLD) method?

A4: For HPLC-FLD, which is a sensitive alternative to MS detection, the following parameters are crucial:

  • Excitation and Emission Wavelengths: Ergot alkaloids are naturally fluorescent. Optimal wavelengths need to be determined to maximize the signal. For example, an excitation wavelength of 250 nm and an emission wavelength of 425 nm have been found to be effective.[2]

  • Detector Gain/Amplification: The amplification factor of the detector should be optimized to achieve a high signal-to-noise ratio without saturating the detector.[2]

  • Mobile Phase: The mobile phase composition should be free of components that quench fluorescence.

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound detection methods reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for LC-MS/MS Methods

Analyte(s)MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
12 Ergot AlkaloidsCereal-based foodsQuEChERS-LC-MS/MS-0.5–1.0[5]
12 Ergot AlkaloidsHard Red Spring WheatUHPLC-MS/MS0.02 - 0.200.08 - 0.68[11][13]
12 Ergot AlkaloidsCereal-based baby foodQuEChERS-UHPLC-MS/MS-0.5[10]
ErgovalineTall Fescue SeedQuEChERS-LC-FLD37100[15]
ErgovalineTall Fescue StrawQuEChERS-LC-FLD30100[15]

Table 2: Recovery Rates and Precision for Various Methods

Analyte(s)MatrixMethodRecovery (%)Precision (%RSD)Reference
12 Ergot AlkaloidsCereal-based foodsQuEChERS–LC-MS/MS71–119< 19[5]
12 Ergot AlkaloidsHard Red Spring WheatUHPLC-MS/MS68.3–119.1< 24 (Inter-day)[11][13]
ErgovalineTall Fescue Seed & StrawQuEChERS-LC-FLD89.6 - 98.1< 9[9][15]
4 Ergot AlkaloidsBarleyQuEChERS60 - 70-[6][9]
12 Ergot AlkaloidsRye and BarleyAcetonitrile/Buffer Extraction90 - 120-[6]

Experimental Protocols & Workflows

Below are detailed methodologies and workflows for key experiments in this compound detection.

Protocol 1: QuEChERS-Based Extraction for LC-MS/MS Analysis

This protocol is a modified version suitable for the extraction of 12 major ergot alkaloids from cereal matrices.[5][10]

1. Sample Homogenization:

  • Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and vortex immediately for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥4000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube (containing PSA and C18 sorbents).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

5. Final Preparation:

  • Take an aliquot of the cleaned extract.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Preparation A 1. Weigh 5g Homogenized Sample B 2. Add Water & Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Vortex Vigorously C->D E 5. Centrifuge (≥4000 x g) D->E Phase Separation F 6. Transfer Acetonitrile Layer E->F Extract G 7. Add to d-SPE Tube F->G H 8. Vortex & Centrifuge G->H I 9. Evaporate & Reconstitute H->I Clean Extract J 10. Filter (0.22 µm) I->J K Inject into LC-MS/MS J->K

Caption: Workflow for QuEChERS-based ergot alkaloid extraction.

Protocol 2: General Workflow for HPLC-FLD/MS Analysis

This diagram illustrates the logical flow from sample receipt to final data analysis for any chromatography-based detection method.

HPLC_Analysis_Workflow Sample Sample Receipt & Homogenization Extraction Extraction (e.g., QuEChERS, UAE) Sample->Extraction Cleanup Clean-up (e.g., d-SPE, SPE) Extraction->Cleanup Analysis UHPLC/HPLC Separation (C18 Column, Gradient Elution) Cleanup->Analysis Detection Detection (MS/MS or FLD) Analysis->Detection Data Data Acquisition & Processing (Quantification & Confirmation) Detection->Data Report Final Report Data->Report

Caption: General workflow for chromatography-based ergot alkaloid analysis.

Signaling Pathways

While ergot alkaloids are known to interact with various neurotransmitter receptors (e.g., serotonin, dopamine, adrenergic) to exert their toxic effects, a specific signaling pathway directly related to an analytical detection mechanism (like in a biosensor) is not commonly described in the provided context. The detection principles are primarily based on physicochemical properties (chromatography, mass-to-charge ratio, fluorescence).

However, for a hypothetical electrochemical biosensor, the logical relationship for signal generation could be visualized.

Biosensor_Logic Analyte Ergot Alkaloid (Target) Bioreceptor Bioreceptor (e.g., Antibody, Aptamer) Analyte->Bioreceptor Binding Event Transducer Electrode Surface (Transducer) Bioreceptor->Transducer Causes Physicochemical Change Signal Measurable Signal (e.g., Current Change) Transducer->Signal Generates

Caption: Logical diagram for a hypothetical biosensor detection principle.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ergot Alkaloids in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection and quantification of ergot alkaloids in food products. It is designed to assist researchers and professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, and regulatory compliance. The information presented is supported by experimental data from various scientific publications.

Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which can contaminate cereals such as rye, wheat, and barley.[1][2] Due to their potential adverse health effects, including ergotism, regulatory bodies like the European Union have established maximum levels for the sum of 12 major ergot alkaloids in various foodstuffs.[1][3][4][5] These alkaloids are ergotamine, ergometrine, ergosine, ergocristine, ergocryptine (α- and β-isomers), and ergocornine, along with their respective "-inine" epimers.[3][6][7]

Comparison of Analytical Method Performance

The two primary analytical techniques for ergot alkaloid analysis are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][8] The following table summarizes the performance characteristics of these methods based on published validation data.

Parameter HPLC-FLD LC-MS/MS LC-HRMS (e.g., TOF, Orbitrap)
Limit of Detection (LOD) 3.23 - 6.53 µg/kg[9][10]0.17 - 2.78 µg/kg[11]Lower or comparable to LC-MS/MS
Limit of Quantification (LOQ) 11.78 - 13.06 µg/kg[9][10]0.5 - 2.0 µg/kg[11][12]0.65 - 2.6 ng/mL[13]
Linearity (R²) 0.985 - 0.996[9][10]>0.99>0.99
Recovery Generally within acceptable ranges, but can be matrix-dependent.70 - 105%[11]72 - 117% (with some exceptions)[13]
Precision (RSD) Repeatability: <15%, Reproducibility: <16%[9][10]Typically <20%Typically <20%
Specificity Good, but may be susceptible to interferences from matrix components.Excellent, due to the selectivity of mass spectrometric detection.[14]Excellent, with the added benefit of high mass accuracy.
Throughput ModerateHighHigh

Experimental Protocols

Below are generalized methodologies for the key experiments involved in the analysis of ergot alkaloids in food matrices.

1. Sample Preparation and Extraction

A crucial step in the analytical workflow is the efficient extraction of ergot alkaloids from the complex food matrix. A common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative sample of the food product is finely ground to ensure homogeneity.

  • Extraction : A known weight of the homogenized sample (e.g., 5 g) is placed in a centrifuge tube. An extraction solvent, typically a mixture of acetonitrile and an aqueous buffer or ammonium carbonate solution, is added.[12] For acidic or alkaline extraction, the pH of the solvent is adjusted accordingly.[15]

  • Salting-out : QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to induce phase separation and drive the alkaloids into the organic layer.[9] The tube is shaken vigorously and then centrifuged.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE) : An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a dSPE sorbent mixture (e.g., C18, primary secondary amine - PSA) to remove interfering matrix components like fatty acids and pigments.[15] The mixture is vortexed and centrifuged.

  • Final Extract Preparation : The cleaned-up extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.[13]

2. Chromatographic Separation and Detection

  • HPLC-FLD Protocol :

  • LC-MS/MS Protocol :

    • Column : A C18 or other suitable reversed-phase column is used for chromatographic separation.

    • Mobile Phase : Similar to HPLC-FLD, a gradient elution with a buffered aqueous phase and an organic modifier is used.

    • Ionization : Electrospray ionization (ESI) in positive mode is typically used.

    • Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.[16]

Method Validation Workflow and Selection Criteria

The selection and validation of an analytical method are critical for ensuring reliable and accurate results. The following diagrams illustrate the typical workflow for method validation and the key considerations for selecting an appropriate method.

Method_Validation_Workflow Start Define Analytical Requirements (Analytes, Matrices, Regulatory Limits) Method_Development Method Development (Sample Prep, Chromatography, Detection) Start->Method_Development Validation_Protocol Establish Validation Protocol Method_Development->Validation_Protocol Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Recovery Studies) Validation_Protocol->Accuracy Precision Precision (Repeatability & Reproducibility) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Determination Validation_Protocol->LOD_LOQ Specificity Specificity & Selectivity Validation_Protocol->Specificity Ruggedness Ruggedness Linearity->Ruggedness Accuracy->Ruggedness Precision->Ruggedness LOD_LOQ->Ruggedness Specificity->Ruggedness Uncertainty Measurement Uncertainty Ruggedness->Uncertainty Documentation Documentation & Reporting Uncertainty->Documentation End Validated Method Documentation->End

Caption: General workflow for the validation of an analytical method for ergot alkaloids.

Method_Selection_Criteria cluster_factors Decision Factors cluster_methods Analytical Methods Matrix Food Matrix Complexity HPLC_FLD HPLC-FLD Matrix->HPLC_FLD Simpler matrices LC_MSMS LC-MS/MS Matrix->LC_MSMS Complex matrices Sensitivity Required Sensitivity (LOQ) Sensitivity->HPLC_FLD Higher levels Sensitivity->LC_MSMS Trace levels Regulatory Regulatory Compliance Regulatory->LC_MSMS Confirmatory method LC_HRMS LC-HRMS Regulatory->LC_HRMS High confidence Throughput Sample Throughput Throughput->LC_MSMS High Cost Cost & Availability Cost->HPLC_FLD Lower Cost->LC_MSMS Higher

Caption: Key factors influencing the selection of an analytical method for ergot alkaloids.

References

A Comparative Analysis of Ergotoxine and Other Ergopeptine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparative analysis of ergotoxine and other prominent ergopeptine alkaloids, offering researchers, scientists, and drug development professionals a detailed overview of their pharmacological and biochemical properties. Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, exhibit a complex and diverse range of biological activities, primarily through their interaction with adrenergic, dopaminergic, and serotonergic receptors.

This compound is not a single compound but a mixture of three ergopeptine alkaloids: ergocristine, ergocornine, and α-ergocryptine.[1][2][3] Like other ergopeptines such as ergotamine, these molecules share a common structural foundation: a tetracyclic ergoline ring system linked to a tripeptide moiety.[1] This structural similarity to endogenous neurotransmitters is the basis for their potent and varied pharmacological effects.[4][5] This guide provides a side-by-side comparison of their receptor binding affinities, functional activities, and the detailed experimental protocols used to determine these characteristics.

Quantitative Data Summary: Receptor Binding Affinity and Functional Potency

The following tables summarize the receptor binding affinities (Ki, expressed in nM) and functional potencies (EC50/IC50, expressed in nM) of the constituent components of this compound and the related ergopeptine, ergotamine. Lower Ki, EC50, and IC50 values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Ergot Alkaloids

AlkaloidDopamine D1Dopamine D25-HT1A5-HT1D5-HT2Aα1-Adrenergicα2-Adrenergic
Ergocristine -------
Ergocornine -------
α-Ergocryptine -1.8130.41.33.5-
Ergotamine -1.8[6]13[6]0.4[6]1.3[6]3.5 (Partial Agonist)[6]-

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Ergot Alkaloids

AlkaloidReceptorFunctional ActivityEC50/IC50 (nM)
Ergotamine 5-HT1AAgonist-
5-HT1BAgonist-
5-HT1DAgonist-
5-HT2AAgonist-
D2Agonist-
α2A-AdrenergicPartial Agonist-
α-Ergocryptine D2Agonist-

Quantitative EC50/IC50 values for a direct comparison are not consistently available across the literature for all listed alkaloids and receptors.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used in the characterization of ergot alkaloids.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is added to each well.

  • Increasing concentrations of the unlabeled ergot alkaloid (the competitor) are added to the wells.

  • A set of wells containing the radioligand and a high concentration of a known, non-radioactive ligand for the same receptor is used to determine non-specific binding.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the ergot alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][8]

Functional Assay: cAMP Inhibition (for Gi-coupled receptors)

This assay measures the ability of an ergot alkaloid to act as an agonist or antagonist at a Gi-coupled receptor by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

1. Cell Culture and Treatment:

  • Cells expressing the Gi-coupled receptor of interest are cultured in multi-well plates.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with an agent that increases cAMP levels (e.g., forskolin) in the presence of varying concentrations of the ergot alkaloid.

2. cAMP Quantification:

  • The intracellular cAMP is extracted from the cells.

  • The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the ergot alkaloid.

  • The IC50 value is determined from the curve to quantify the potency of the ergopeptine as an antagonist or inverse agonist. For agonists, the assay is run without forskolin, and the EC50 for the decrease in basal cAMP is determined.

Functional Assay: Inositol Phosphate Accumulation (for Gq-coupled receptors)

This assay measures the agonist or antagonist activity of an ergot alkaloid at a Gq-coupled receptor by quantifying the accumulation of inositol phosphates.

1. Cell Labeling and Treatment:

  • Cells expressing the Gq-coupled receptor of interest are labeled by incubating them with [3H]-myo-inositol.

  • The cells are then washed to remove unincorporated [3H]-myo-inositol.

  • The cells are stimulated with varying concentrations of the ergot alkaloid in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

2. Extraction and Separation of Inositol Phosphates:

  • The stimulation is terminated, and the cells are lysed.

  • The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

3. Quantification and Data Analysis:

  • The amount of [3H]-inositol phosphates is quantified by scintillation counting.

  • A dose-response curve is constructed by plotting the amount of inositol phosphate accumulation against the log concentration of the ergopeptine. The EC50 value is determined from the curve to quantify the potency of the ergopeptine as an agonist.[6]

Visualizing the Molecular Landscape

To better understand the complex interactions and experimental processes involved in the analysis of ergot alkaloids, the following diagrams have been generated using the Graphviz DOT language.

G_protein_signaling Ergot Alkaloid Interaction with G-Protein Coupled Receptors cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades Ergot_Alkaloid Ergot Alkaloid Receptor GPCR (e.g., 5-HT2A, D2) Ergot_Alkaloid->Receptor Binding G_Protein G-Protein (Gq/11, Gi/o, Gs) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Gq/11 AC_inhibit Adenylyl Cyclase (Inhibition) G_Protein->AC_inhibit Gi/o AC_stimulate Adenylyl Cyclase (Stimulation) G_Protein->AC_stimulate Gs PIP2 PIP2 PLC->PIP2 cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease cAMP_increase Increased cAMP AC_stimulate->cAMP_increase IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition PKA_activation PKA Activation cAMP_increase->PKA_activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_inhibition->Cellular_Response PKA_activation->Cellular_Response

Caption: G-Protein Coupled Receptor Signaling Pathways for Ergot Alkaloids.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_preparation Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis & Interpretation Alkaloid_Isolation Ergot Alkaloid Isolation & Purification Binding_Assay Radioligand Binding Assay Alkaloid_Isolation->Binding_Assay Functional_Assay_cAMP cAMP Functional Assay Alkaloid_Isolation->Functional_Assay_cAMP Functional_Assay_IP Inositol Phosphate Assay Alkaloid_Isolation->Functional_Assay_IP Receptor_Preparation Receptor Preparation (Cell Culture/Tissue Homogenization) Receptor_Preparation->Binding_Assay Receptor_Preparation->Functional_Assay_cAMP Receptor_Preparation->Functional_Assay_IP Ki_Determination Ki Determination (Binding Affinity) Binding_Assay->Ki_Determination EC50_IC50_Determination EC50/IC50 Determination (Functional Potency) Functional_Assay_cAMP->EC50_IC50_Determination Functional_Assay_IP->EC50_IC50_Determination Comparative_Analysis Comparative Analysis of Alkaloids Ki_Determination->Comparative_Analysis EC50_IC50_Determination->Comparative_Analysis

Caption: Workflow for the Comparative Analysis of Ergot Alkaloids.

Conclusion

The this compound constituents and other ergopeptine alkaloids represent a fascinating and pharmacologically significant class of compounds. Their complex interactions with multiple receptor systems underscore the importance of detailed comparative analyses for both understanding their physiological effects and for the development of novel therapeutics. The data and methodologies presented in this guide provide a foundational resource for researchers to further explore the intricate world of these potent natural products.

References

A Comparative Analysis of the Toxicological Effects of Ergotoxine Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of the primary components of ergotoxine: ergocristine, ergocornine, and α-ergocryptine. This compound is a mixture of ergot alkaloids produced by fungi of the Claviceps genus, notorious for contaminating rye and other cereals. While historically associated with the disease ergotism, individual components are also subjects of pharmacological interest. Understanding their distinct toxicological profiles is crucial for risk assessment and therapeutic development. This document summarizes key experimental data on their cytotoxicity, receptor interactions, and in vivo toxicity, and provides detailed experimental methodologies and visual representations of their mechanisms of action.

Data Presentation: Quantitative Toxicological Comparison

The following tables summarize the available quantitative data to facilitate a direct comparison of the toxicological effects of ergocristine, ergocornine, and α-ergocryptine.

Table 1: In Vitro Cytotoxicity

ComponentCell LineAssayEndpointIC50 ValueCitation
ErgocristineHuman Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionInduces apoptosis at 1µM[1]
Ergotamine (related ergopeptine)Colorectal Cancer CellsCytotoxicity AssayIC50100 µM[1]
ErgocristinePorcine Brain Endothelial CellsCCK-8 AssayCell ViabilitySignificant reduction at 5 µM[1]

Table 2: Receptor Binding Affinities (Ki values in nM)

Receptor SubtypeErgocristineErgocornineα-ErgocryptineCitation
Dopamine Receptors
D2--Nanomolar range[4]
Serotonin Receptors
5-HT2A-10.2 kcal/mol (Binding Energy)--[5]
Adrenergic Receptors
α1A--4.28[4]
α1B--7.94[4]
α1D--24[4]
α2A-10.3 kcal/mol (Binding Energy)-2.98[4][5]

Note: A comprehensive set of directly comparable Ki values for all three this compound components from a single study is not available. The data is compiled from various sources and methodologies (experimental and in silico). A lower Ki value indicates a higher binding affinity. Binding energy from in silico studies is also presented, where a more negative value suggests stronger binding.

Table 3: Acute In Vivo Toxicity

ComponentSpeciesRoute of AdministrationLD50Citation
Ergotamine (related ergopeptine)RatIntravenous62 mg/kg[1]
Ergotamine (related ergopeptine)MouseIntravenous62 mg/kg[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Expose the cells to a range of concentrations of the individual this compound components (ergocristine, ergocornine, α-ergocryptine) for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.[7][8]

Principle: The Acute Toxic Class Method involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals. The outcome of each step determines the subsequent step.

Protocol:

  • Animal Selection: Use healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are preferred.[9] Animals are randomly assigned to treatment groups.

  • Housing and Acclimatization: House the animals in appropriate cages with controlled environmental conditions (temperature, humidity, 12-hour light/dark cycle).[9] Allow for an acclimatization period of at least five days before the study begins.

  • Dose Preparation and Administration: Prepare the this compound components in a suitable vehicle (e.g., water, oil). Administer the substance in a single oral dose via gavage. The volume administered to rodents should generally not exceed 1 mL/100g of body weight.[10]

  • Dosing Procedure: The test is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose that is expected to produce some toxicity. The outcome (mortality or survival) in the first group of animals determines the dose for the next group.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.[10]

  • Data Analysis: The classification of the substance's toxicity is based on the number of animals that die at specific dose levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The toxicological effects of this compound components are primarily mediated through their interaction with various neurotransmitter receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with this compound Components cell_culture->treatment compound_prep Prepare this compound Component Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

dopamine_d2_receptor_signaling This compound This compound Component d2r Dopamine D2 Receptor This compound->d2r gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

serotonin_5ht2a_receptor_signaling This compound This compound Component ht2a Serotonin 5-HT2A Receptor This compound->ht2a gq Gq Protein ht2a->gq plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

alpha1_adrenergic_receptor_signaling This compound This compound Component alpha1 Alpha-1 Adrenergic Receptor This compound->alpha1 gq Gq Protein alpha1->gq plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C dag->pkc activates cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the Alpha-1 Adrenergic receptor.

References

A Comparative Guide to Ergotoxine Analysis: Cross-Validation of HPLC-FLD and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereals and grasses.[1][2] Due to their potential toxicity to humans and animals, regulatory bodies have set maximum levels for these compounds in food and feed.[3][4] Accurate and reliable analytical methods are crucial for monitoring and ensuring the safety of agricultural commodities. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most common techniques employed for the determination of ergot alkaloids.[4][5]

This guide provides an objective comparison of the performance of HPLC-FLD and LC-MS/MS for ergotoxine analysis, supported by experimental data and detailed methodologies.

Comparative Performance Data

The following table summarizes the key quantitative performance parameters for HPLC-FLD and LC-MS/MS in the analysis of ergot alkaloids, based on data from various validation studies.

Validation ParameterHPLC-FLDLC-MS/MSKey Considerations
**Linearity (R²) **>0.985 - >0.99[1][6]>0.99[7][8]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.36 - 11.78 µg/kg[6][9]0.05 - 5 µg/kg[8][10]LC-MS/MS generally offers lower limits of detection, making it more suitable for trace-level analysis.[9]
Limit of Quantification (LOQ) 1.2 - 13.06 µg/kg[6][9]0.1 - 10 µg/kg[8][10]Similar to LOD, LC-MS/MS provides lower LOQs, allowing for more precise measurement of low concentrations.
Recovery 85.2% - 117.8%[1]68.4% - 111.0%[10]Both methods show acceptable recovery rates, although this can be matrix-dependent.
Repeatability (RSDr) 1.2% - 14.3%[1][6]3.4% - 16.1%[10]Both methods demonstrate good repeatability, with LC-MS/MS sometimes showing slightly higher variability at lower concentrations.
Specificity/Selectivity Prone to matrix interference and potential false positives.[9][11]Highly selective and specific due to mass-based detection, reducing the likelihood of false positives.[9][11]The high selectivity of LC-MS/MS is a significant advantage, especially for complex matrices.[9]

Experimental Protocols

Detailed methodologies for the analysis of ergot alkaloids using HPLC-FLD and LC-MS/MS are outlined below. These protocols are based on established and validated methods in the scientific literature.

HPLC-FLD Methodology

This method is suitable for the quantification of the twelve major ergot alkaloids.[1]

  • Weigh 5g of a milled and sieved sample into a 50 mL polypropylene tube.

  • Add 25 mL of acetonitrile and shake for 30 minutes.[1]

  • Centrifuge the sample at 4,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a new tube containing 0.4 g of primary-secondary amine (PSA) sorbent and 0.019 g of activated carbon for dispersive solid-phase extraction (d-SPE) cleanup.[1]

  • Shake for 10 minutes and centrifuge again.[1]

  • Evaporate 4 mL of the purified extract to dryness under a nitrogen stream.[1]

  • Reconstitute the residue in an ammonium carbonate and acetonitrile solution for analysis.[1]

  • Column: C18, 100 mm x 4.6 mm, 2.6 µm particle size.[1]

  • Mobile Phase: A gradient of 0.001 M ammonium carbonate in water (A) and acetonitrile (B).[1]

LC-MS/MS Methodology

This method is highly specific and sensitive for the determination of a wide range of ergot alkaloids.

1. Sample Preparation [12]

  • Weigh 1.0 g of the ground sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of an extraction solution of acetonitrile and 3 mM ammonium carbonate (85:15, v/v).

  • Shake and vortex the sample, then centrifuge at 9000 rpm for 5 minutes.

  • Transfer 5 mL of the supernatant to a tube containing 150 mg of C18 sorbent for dSPE cleanup.

  • The purified extract is then diluted with acetonitrile prior to analysis.[12]

2. LC-MS/MS Instrumental Parameters [12]

  • Column: C18, 150 x 2.0 mm, 5µm.[12]

  • Mobile Phase: A gradient of 2.08 mM ammonium carbonate (A) and acetonitrile (B).[12]

  • Flow Rate: 500 µL/min.[12]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each ergot alkaloid.

Visualizing the Workflow and Comparison

The following diagrams illustrate the cross-validation workflow and a head-to-head comparison of the two techniques.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Homogenized Cereal Sample Extraction Extraction with Acetonitrile-based Solvent Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup HPLC_FLD HPLC Separation & FLD Detection Cleanup->HPLC_FLD Inject LC_MSMS LC Separation & MS/MS Detection Cleanup->LC_MSMS Inject Data_FLD Data Acquisition (FLD) HPLC_FLD->Data_FLD Validation Comparison of Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data_FLD->Validation Data_MSMS Data Acquisition (MS/MS) LC_MSMS->Data_MSMS Data_MSMS->Validation

Caption: Workflow for the cross-validation of HPLC-FLD and LC-MS/MS methods.

Method_Comparison cluster_hplc HPLC-FLD cluster_lcms LC-MS/MS FLD_Selectivity Lower Selectivity (Potential for matrix interference) MSMS_Selectivity High Selectivity & Specificity (Mass-based detection) FLD_Sensitivity Good Sensitivity MSMS_Sensitivity Excellent Sensitivity (Lower LOD/LOQ) FLD_Cost Lower Initial Cost MSMS_Cost Higher Initial Cost FLD_Confirmation Confirmation requires additional analysis MSMS_Confirmation Inherent Confirmatory Power (Product ion scans)

Caption: Key comparison points between HPLC-FLD and LC-MS/MS for this compound analysis.

Conclusion

Both HPLC-FLD and LC-MS/MS are suitable and validated methods for the determination of ergot alkaloids in various matrices.[13] The choice between the two techniques often depends on the specific requirements of the analysis.

  • HPLC-FLD is a robust and cost-effective method that is well-suited for routine quality control and screening purposes where high sensitivity is not the primary concern. However, it is more susceptible to matrix interferences, which can lead to false-positive results.[9][11]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for confirmatory analysis, trace-level quantification, and research applications involving complex matrices.[9][11] Its inherent specificity provides a higher degree of confidence in the results. While the initial investment is higher, the unambiguous analyte identification can save time and resources in the long run.[9]

For laboratories requiring both screening and confirmation capabilities, a cross-validation approach is recommended to ensure consistency and reliability of results across different analytical platforms.

References

Ergotoxine vs. Ergotamine: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of ergotoxine and ergotamine, two prominent ergot alkaloids. While both are known for their potent physiological effects, their pharmacological profiles exhibit key differences. This compound is not a single compound but a mixture of three distinct ergot alkaloids: ergocristine, ergocryptine, and ergocornine.[1] This guide will, therefore, compare ergotamine to the individual components of this compound to provide a more precise pharmacological overview.

The primary mechanism of action for these compounds involves complex interactions with a range of neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2][3][4] These interactions are responsible for their well-known vasoconstrictive properties and other physiological effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the receptor binding affinities, functional activities, and pharmacokinetic parameters of ergotamine and the constituent components of this compound. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.

Table 1: Receptor Binding Affinity (Ki, nM)
Receptor SubtypeErgotamineErgocristineErgocryptineErgocornine
Dopamine Receptors
D2--Ki: ~30 µM (EC50 for DA release)-
Serotonin Receptors
5-HT1AAgonist---
5-HT1BPotent Agonist---
5-HT1DPotent Agonist---
5-HT2APotent AgonistHigh Affinity--
5-HT2BAgonist---
5-HT4Agonist---
Adrenergic Receptors
α1AntagonistAntagonist--
α2AgonistHigh Affinity--
Table 2: Functional Activity (EC50/IC50)
Assay/EndpointErgotamineErgocristineErgocryptineErgocornine
D2 Receptor (cAMP inhibition) EC50: 2 ± 1 nM-EC50: 28 ± 2 nM-
Dopamine Release InactiveEC50: ~30 µMEC50: ~30 µMInactive
Vasoconstriction (Bovine Vasculature) High PotencyIntermediate PotencyIntermediate Potency-
Cytotoxicity (Apoptosis Induction) IC50: 100 µM (Colorectal Cancer Cells)Apoptosis induced at 1µM (Human Primary Kidney Cells)--
Table 3: Pharmacokinetic Parameters
ParameterErgotamineErgocristineErgocryptineErgocornine
Oral Bioavailability <1% to ~5%---
Elimination Half-life (t½) ~2 hours---
Metabolism Extensive first-pass metabolism---
Excretion Primarily biliary---

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ergotamine) for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filter is washed with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay

Objective: To determine the functional potency (EC50) of a test compound to induce vasoconstriction in isolated arterial tissue.

Methodology:

  • Tissue Preparation:

    • A segment of an artery (e.g., bovine basilar artery) is carefully dissected and mounted in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The arterial ring is connected to an isometric force transducer to measure changes in tension.

  • Equilibration:

    • The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Concentration-Response Curve:

    • Increasing concentrations of the test compound (e.g., ergotamine) are cumulatively added to the organ bath.

    • The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.

  • Data Analysis:

    • The contractile responses are plotted against the logarithm of the drug concentration to generate a concentration-response curve.

    • The EC50 value, which is the concentration of the compound that produces 50% of the maximal contractile response, is determined from this curve.

Mandatory Visualization

G cluster_0 Ergot Alkaloid Signaling Ergot_Alkaloid Ergotamine / this compound Component GPCR 5-HT / Dopamine / Adrenergic Receptor (GPCR) Ergot_Alkaloid->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response Leads to

Caption: Generalized signaling pathway for ergot alkaloid-induced cellular responses.

G cluster_1 Radioligand Binding Assay Workflow A Membrane Preparation B Incubation: Membranes + Radioligand + Unlabeled Compound A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Guide to Inter-Laboratory Quantification of Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus. The presence of these alkaloids in cereals and cereal-based products is a significant food and feed safety concern due to their toxicity. Accurate and reproducible quantification is essential for risk assessment and regulatory compliance. This document summarizes quantitative data from inter-laboratory studies and method validation reports, details common experimental protocols, and visualizes key workflows to assist researchers and analytical professionals in selecting and implementing appropriate analytical strategies.

Data Presentation: Performance of Analytical Methods

The performance of different laboratories and methods in the quantification of ergot alkaloids is often evaluated through proficiency tests and inter-laboratory comparisons. Key performance indicators include z-scores, limits of detection (LOD), limits of quantification (LOQ), recovery rates, and precision (repeatability and reproducibility). A z-score between -2 and 2 is generally considered a satisfactory performance.[1]

The following tables summarize the performance of common analytical methods—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—as reported in various studies.

Table 1: Comparison of Method Performance Parameters for Ergot Alkaloid Analysis

ParameterHPLC-FLDLC-MS/MSReference
Limit of Quantification (LOQ) 0.251 - 1.530 µg/kg0.009 - 0.028 µg/kg[2]
11.78 - 13.06 µg/kg0.5 - 1.0 µg/kg[3][4]
Recovery (%) -71 - 119%[3]
Precision (RSDr, %) < 14.3%< 19% (intra-day)[3][4]
Precision (RSDR, %) < 15.4%< 19% (inter-day)[3][4]

Data synthesized from multiple sources to show representative ranges. RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation.

Table 2: Representative Inter-laboratory Data for Ergot Alkaloid Quantification in Rye Flour

ParameterLaboratory 1 (HPLC-FLD)Laboratory 2 (LC-MS/MS)Laboratory 3 (LC-MS/MS)Laboratory 4 (HPLC-FLD)Assigned Value (CRM)
Reported Value (µg/kg) 18.521.220.517.920.0 ± 1.5
Recovery (%) 92.5106102.589.5-
Repeatability (RSDr, %) 4.53.23.55.1-

This table presents synthesized data from proficiency tests to illustrate typical inter-laboratory variability.[1] CRM: Certified Reference Material.

Experimental Protocols

Accurate quantification of ergot alkaloids relies on robust and well-defined experimental protocols. The following sections detail common methodologies for sample extraction, clean-up, and analysis.

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for the extraction of ergot alkaloids from cereal matrices.[3][5]

  • Sample Homogenization: Mill a representative sample of the cereal or food product to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).

    • Add QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 6 mL aliquot of the supernatant.

    • Add 900 mg MgSO₄ and 150 mg of a suitable sorbent like Primary Secondary Amine (PSA).[1]

    • Vortex and centrifuge.

  • Final Preparation:

    • Evaporate a 4 mL aliquot of the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.[1]

    • Filter the solution through a 0.22 µm syringe filter before injection into the analytical system.[6]

Analytical Methods

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Flow Rate: Typically 1 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 60 µL.[7]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the standard for highly sensitive and selective quantification of ergot alkaloids.[2][8]

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used for better separation and shorter analysis times.[5]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used to produce protonated molecular ions.[8]

  • Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[1]

  • Quantification: Stable isotope-labeled internal standards are often used to correct for matrix effects and improve accuracy.[9] Quantification is performed using a matrix-matched calibration curve.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of ergot alkaloids.

G General Workflow for Ergot Alkaloid Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sampling Representative Sampling Milling Milling to Fine Powder Sampling->Milling Extraction QuEChERS Extraction Milling->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC_FLD HPLC-FLD Evaporation->HPLC_FLD Injection LC_MSMS LC-MS/MS Evaporation->LC_MSMS Injection Quantification Quantification HPLC_FLD->Quantification LC_MSMS->Quantification Reporting Reporting & Interpretation Quantification->Reporting

Caption: A streamlined workflow for ergot alkaloid analysis.[1]

G Key Parameters in Analytical Method Validation cluster_performance Performance Characteristics Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy/ Recovery Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters in the validation of an analytical method.[1]

References

A Comparative Guide to the Metabolism of Ergotoxine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergotoxine, a complex mixture of the ergot alkaloids ergocornine, ergocristine, and ergocryptine, exhibits significant variability in its metabolic fate across different species. Understanding these metabolic differences is crucial for toxicological assessments, drug development, and establishing safe consumption levels in both humans and livestock. This guide provides a comparative overview of this compound metabolism, supported by experimental data, to aid researchers in these fields.

Quantitative Metabolic Parameters

The disposition and metabolic fate of this compound and its components are influenced by species-specific physiological and enzymatic differences. While comprehensive comparative pharmacokinetic data for the complete this compound mixture is limited, studies on its individual and dihydrogenated derivatives provide valuable insights.

ParameterErgocristine (Dihydroergocristine)Ergocryptine (Dihydroergocryptine)Ergocornine (Dihydroergocornine)Species
Terminal Half-life (t½) 13.6 h (IV), 18.1 h (Oral)[1][2]6.78 h (IV), 5.83 h (Oral)[3]~36 h (Dihydroergotoxin mixture, IV)[4]Rat
3.50 ± 2.27 h (Dihydroergocristine)[5]--Human
Systemic Clearance (CL) 2.65 L/h/kg (Oral)[1][2]--Rat
Volume of Distribution (Vd) 52 L/kg (Oral)[1][2]-7-9 L/kg (Dihydroergotoxin mixture, IV)[4]Rat
Oral Bioavailability (F) -4.14% (Single dose), 3.95% (Repeated dose)[3]19% (Dihydroergotoxin mixture)[4]Rat

Note: Data for dihydrogenated derivatives are presented as they are often used in pharmaceutical preparations and provide an indication of the metabolic behavior of the parent compounds. The data for the dihydroergotoxin mixture in rats represents the combined kinetics of its components. There is a notable lack of specific pharmacokinetic data for this compound components in cattle.

Metabolic Pathways: A Species-Specific Overview

The primary site of ergot alkaloid metabolism is the liver, with cytochrome P450 (CYP) enzymes playing a central role. The biotransformation of this compound components generally involves hydroxylation, N-dealkylation, and the formation of various phase II conjugates. However, the specific metabolites formed can differ significantly between species.

Key Metabolic Reactions:

  • Hydroxylation: This is a major metabolic pathway for ergot alkaloids, often mediated by CYP3A enzymes.[6] In humans, the formation of 8'-hydroxy metabolites of ergot alkaloids appears to be a unique and significant pathway.[7]

  • N-dealkylation: The removal of alkyl groups from the nitrogen atoms of the ergoline ring is another common metabolic route.

  • Epimerization: Interconversion between the biologically active "-ine" and inactive "-inine" forms can occur.

  • Formation of Dihydro-diol Metabolites: This pathway has been identified as unique to equine metabolism.[7]

In vitro studies using liver microsomes and hepatocytes have been instrumental in elucidating these species-specific metabolic pathways. For instance, studies with human liver microsomes have confirmed the primary role of CYP3A4 in the metabolism of dihydroergocryptine, leading to the formation of mono- and dihydroxy metabolites.[6] In contrast, research on equine liver S9 fractions has highlighted the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites, which are not observed in humans.[7]

While the overall rate of metabolism of compounds like dihydro-alpha-ergocryptine is similar across rats and humans in microsomal systems (approximately 4.5 ng/min/mg protein), the resulting metabolite profiles can be quite different.[6] Human hepatocytes produce a more complex pattern of metabolites, with some being common to rats and others to monkeys.[6]

In ruminants such as cattle, the rumen microbiome may also play a role in the initial transformation of ergot alkaloids before their absorption and subsequent hepatic metabolism. However, detailed comparative data on the specific metabolic pathways of this compound components in cattle remains an area for further research.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the comparative metabolism of this compound. Below are outlines of key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This technique is widely used to investigate phase I metabolic pathways and identify the CYP enzymes involved.

1. Preparation of Liver Microsomes:

  • Livers are excised from the species of interest (e.g., rat, human, cattle).

  • The tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

2. Incubation:

  • A reaction mixture is prepared containing:

    • Liver microsomes

    • The this compound component (e.g., ergocristine, ergocryptine, or ergocornine)

    • An NADPH-generating system (cofactor for CYP enzymes)

    • Buffer to maintain optimal pH

  • The mixture is incubated at 37°C for a specified time.

3. Sample Analysis:

  • The reaction is quenched, and the metabolites are extracted.

  • The extract is analyzed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Studies

These studies are essential for determining key pharmacokinetic parameters like half-life, clearance, and bioavailability.

1. Animal Dosing:

  • The this compound component is administered to the test animals (e.g., rats) via the desired route (e.g., intravenous or oral).

  • Blood samples are collected at predetermined time points.

2. Plasma Analysis:

  • Plasma is separated from the blood samples.

  • The concentration of the parent drug and its major metabolites in the plasma is determined using a validated analytical method, such as HPLC-MS/MS or radioimmunoassay.

3. Pharmacokinetic Modeling:

  • The plasma concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution.

Visualizing Metabolic Processes

This compound Metabolic Pathway

Ergotoxine_Metabolism cluster_species Species cluster_metabolism Metabolic Pathways Human Human Hydroxylation Hydroxylation Human->Hydroxylation 8'-hydroxy metabolites (unique) Rat Rat Rat->Hydroxylation Cattle Cattle Cattle->Hydroxylation Horse Horse Dihydro_diol Dihydro-diol Formation Horse->Dihydro_diol 13/14-hydroxy & 13,14-dihydro-diol metabolites (unique) This compound This compound (Ergocornine, Ergocristine, Ergocryptine) PhaseI Phase I Metabolism (CYP450-mediated) This compound->PhaseI PhaseI->Hydroxylation N_Dealkylation N-Dealkylation PhaseI->N_Dealkylation Epimerization Epimerization PhaseI->Epimerization PhaseI->Dihydro_diol PhaseII Phase II Metabolism (Conjugation) Hydroxylation->PhaseII N_Dealkylation->PhaseII Epimerization->PhaseII Dihydro_diol->PhaseII Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Generalized metabolic pathway of this compound highlighting species-specific hydroxylation and dihydro-diol formation.

Experimental Workflow for In Vitro Metabolism

InVitro_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis LiverTissue Liver Tissue (Human, Rat, Cattle) Homogenization Homogenization LiverTissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolated Liver Microsomes Centrifugation->Microsomes IncubationMix Prepare Incubation Mixture (Microsomes, this compound, NADPH) Microsomes->IncubationMix Incubate Incubate at 37°C IncubationMix->Incubate Quench Quench Reaction Incubate->Quench Extraction Metabolite Extraction Quench->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data Data Interpretation (Metabolite ID & Quantification) Analysis->Data

References

A Comparative Guide to the Biological Activity of Ergotoxine Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of ergotoxine epimers, a group of ergot alkaloids comprising ergocristine, ergocornine, and α- and β-ergocryptine, alongside their corresponding C-8 epimers (ergocristinine, ergocorninine, and α- and β-ergocryptinine). Historically, the "-ine" forms (R-epimers) were considered biologically active, while the "-inine" forms (S-epimers) were deemed inactive. However, recent research has challenged this notion, demonstrating significant biological activity of the S-epimers, particularly their vasoconstrictive effects. This guide summarizes the current understanding of their receptor interactions and functional activities, supported by experimental data and detailed methodologies.

Comparative Biological Activity: Receptor Binding and Functional Potency

The biological effects of this compound epimers are primarily mediated through their interaction with a range of G-protein coupled receptors (GPCRs), including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. Their complex pharmacology arises from their structural similarity to endogenous neurotransmitters.

Receptor Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound epimers for various receptor subtypes. A lower Ki value indicates a higher binding affinity. Data is compiled from various radioligand binding studies.

Compound5-HT2Aα1A-adrenoceptorα1B-adrenoceptorα1D-adrenoceptorα2A-adrenoceptorD2D3
Ergocristine -------
Ergocristinine -------
Ergocornine -------
Ergocorninine -------
α-Ergocryptine -4.28[1]7.94[1]24[1]2.98[1]--
α-Ergocryptinine -------

Data for all compounds at all receptors is not consistently available in the literature. Dashes indicate where data was not found.

In silico molecular docking studies have also been employed to predict binding affinities. For instance, one study calculated the binding energy of ergocristinine to the 5-HT2A receptor as -9.7 kcal/mol and to the alpha 2A adrenergic receptor as -8.7 kcal/mol.[2][3] In the same study, ergocristine showed binding energies of -10.2 kcal/mol and -10.3 kcal/mol for the 5-HT2A and alpha 2A adrenergic receptors, respectively.[2]

Functional Activity (EC50/IC50)

Functional assays, such as in vitro vasoconstriction studies, provide insight into the physiological effects of these compounds. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters.

CompoundAssayTissueParameterValue (M)
Ergocristine VasoconstrictionBovine Right Ruminal ArteryOnset Concentration10⁻⁴
Ergocornine VasoconstrictionBovine Right Ruminal ArteryOnset Concentration10⁻⁵
α-Ergocryptine VasoconstrictionBovine Right Ruminal ArteryOnset Concentration10⁻⁵
Ergotaminine VasoconstrictionBovine Metatarsal Artery-Strongest contractile response among tested S-epimers
Ergocristinine VasoconstrictionBovine Metatarsal Artery-Vasoactive
Ergocorninine VasoconstrictionBovine Metatarsal Artery-Vasoactive
α-Ergocryptinine VasoconstrictionBovine Metatarsal Artery-Vasoactive

Recent studies have demonstrated that S-epimers, including ergotaminine, ergocorninine, ergocristinine, and ergocryptinine, produce a concentration-dependent arterial contractile response.[4] Notably, ergotaminine exhibited the strongest contractile response among the tested S-epimers.[4]

Key Experimental Protocols

The assessment of the biological activity of this compound epimers relies on established in vitro pharmacological assays. The following are detailed protocols for two key experimental approaches.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the Ki of this compound epimers for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin or another suitable high-affinity ligand.

  • Test Compounds: this compound epimers of high purity.

  • Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Filtration Apparatus (Cell Harvester).

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize frozen cell pellets or tissues expressing the 5-HT2A receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Prepare serial dilutions of the test this compound epimers.

    • To each well, add the membrane preparation, the radioligand ([³H]Ketanserin at a concentration at or below its Kd), and either buffer (for total binding), a high concentration of a non-labeled competitor (for non-specific binding), or the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Counting:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo Vasoconstriction Assay (Isolated Tissue Bath)

This functional assay measures the contractile response of isolated blood vessels to a test compound, providing a measure of its vasoactive properties.

Objective: To assess the vasoconstrictive effects of this compound epimers on isolated bovine arteries.

Materials:

  • Tissue: Freshly collected bovine peripheral arteries (e.g., metatarsal or ruminal artery).[4][5]

  • Physiological Salt Solution: Krebs-Henseleit buffer (composition in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).

  • Isolated Tissue Bath System: Comprising a water-jacketed organ bath, isometric force transducer, amplifier, and data acquisition system.

  • Test Compounds: this compound epimers dissolved in a suitable vehicle (e.g., DMSO).

  • Reference Vasoconstrictor: Potassium Chloride (KCl) or Phenylephrine (PE).

Procedure:

  • Tissue Preparation:

    • Transport the arteries to the laboratory in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully dissect the arteries, removing excess connective and adipose tissue.

    • Cut the cleaned arteries into 2-3 mm rings.

  • Mounting:

    • Suspend the arterial rings in the organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension, with periodic washing with fresh buffer.[5]

  • Viability Check:

    • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 120 mM).[5]

    • Wash the tissue and allow it to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add the test this compound epimer to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of contraction against the logarithm of the agonist concentration to generate a concentration-response curve.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum effect (Emax) from the curve.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for assessing the biological activity of this compound epimers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ergot_Alkaloid Ergot Alkaloid (Agonist) Receptor 5-HT2A Receptor (GPCR) Ergot_Alkaloid->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC_activation->Contraction Contributes to

Caption: 5-HT2A Receptor Signaling Pathway for Vasoconstriction.

G A Tissue Collection (e.g., Bovine Artery) B Dissection & Preparation (Arterial Rings) A->B C Mounting in Tissue Bath (Isometric Transducer) B->C D Equilibration (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) C->D E Viability Test (KCl Administration) D->E F Washout & Return to Baseline E->F G Cumulative Dosing (this compound Epimers) F->G H Data Acquisition (Record Contractile Force) G->H I Data Analysis (% of KCl max, EC50 Calculation) H->I

Caption: Experimental Workflow for In Vitro Vasoconstriction Assay.

Conclusion

The traditional view of this compound's S-epimers as biologically inert is outdated. Compelling evidence now demonstrates their significant vasoactive properties, mediated through interactions with serotonergic and adrenergic receptors. This guide highlights the necessity for researchers and drug development professionals to consider the biological activity of both the "-ine" and "-inine" epimers in their studies. The provided experimental protocols offer a framework for the continued investigation into the complex pharmacology of these compounds, which is crucial for both toxicological assessment and the exploration of their therapeutic potential. Future research should aim to generate comprehensive, comparative quantitative data for all this compound epimers across a wider range of relevant receptors to fully elucidate their structure-activity relationships.

References

A Comparative Analysis of Natural vs. Synthetic Ergotoxine Derivatives: Pharmacology and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of natural and synthetic ergotoxine derivatives, focusing on their pharmacological properties, receptor binding affinities, and therapeutic applications. The information is intended to support research and development efforts in neurology, obstetrics, and endocrinology by offering a clear, data-driven overview of this complex class of compounds.

Ergot alkaloids, originally derived from the Claviceps purpurea fungus, have a long history in medicine.[1] Natural derivatives, such as ergotamine and ergonovine, are known for their potent vasoconstrictor and uterotonic effects.[1] Through chemical modification, a wide array of semi-synthetic and synthetic derivatives have been developed, including dihydroergotamine, bromocriptine, and lisuride, offering altered receptor selectivity and therapeutic profiles.[2] This guide will objectively compare these derivatives based on available experimental data.

Pharmacological Comparison: Receptor Binding Affinities

The diverse pharmacological effects of this compound derivatives stem from their complex interactions with various G protein-coupled receptors (GPCRs), primarily dopaminergic, serotonergic, and adrenergic receptors. Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these sites.

The following tables summarize the receptor binding affinities (Ki, in nM) of key natural and synthetic this compound derivatives. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

DerivativeTypeD1D2D3D4D5
Ergotamine Natural>10,0004.03.212170
Ergonovine Natural-----
Dihydroergotamine Synthetic>10000.47--370
Bromocriptine Synthetic~440~8~5~290~450
Lisuride Syntheticlow nM2.01.08low nMlow nM
Pergolide Synthetic4470.860.86--

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

DerivativeType5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
Ergotamine Natural0.17-0.30.3-4.70.3-6.00.64-0.971.3-451.9-9.8
Ergonovine Natural------
Dihydroergotamine Synthetic1.10.580.32.21.31.9
Bromocriptine Synthetic------
Lisuride Synthetic0.5--low nMlow nMlow nM
Methysergide Synthetic-AgonistAgonist-Antagonist-

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

DerivativeTypeα1Aα1Bα2Aα2Bα2C
Ergotamine Natural151210688>10,000
Dihydroergotamine Synthetic1.61.01.32.81.3
Lisuride Syntheticlow nMlow nMlow nMlow nMlow nM
Bromocriptine Synthetic-----

Therapeutic Implications and Side Effect Profiles

The differences in receptor binding profiles directly translate to varied therapeutic applications and side effect profiles.

  • Natural Derivatives:

    • Ergotamine: Primarily used for acute migraine treatment due to its potent vasoconstrictive effects mediated by 5-HT1B/1D and adrenergic agonism.[10] Its use is limited by a high incidence of nausea and the risk of ergotism (severe peripheral vasoconstriction).[11]

    • Ergonovine: Mainly used in obstetrics to control postpartum hemorrhage by inducing strong uterine contractions.[12]

  • Synthetic/Semi-synthetic Derivatives:

    • Dihydroergotamine (DHE): A hydrogenated derivative of ergotamine, DHE is also used for migraine treatment.[13] It exhibits a more favorable side effect profile than ergotamine, with less nausea and a reduced risk of arterial constriction.[13]

    • Bromocriptine, Lisuride, and Pergolide: These are potent D2 dopamine receptor agonists used in the management of Parkinson's disease and hyperprolactinemia.[14] Their clinical efficacy in Parkinson's disease appears to be similar despite some differences in their pharmacodynamic profiles.[6] A significant concern with some synthetic derivatives, particularly those with 5-HT2B agonist activity, is the risk of cardiac valvulopathy.[15]

    • Methysergide: Previously used for migraine prophylaxis, its use has been largely discontinued due to the risk of retroperitoneal fibrosis, a serious side effect linked to its 5-HT2B receptor activity.[16]

Experimental Methodologies

The receptor binding affinity data presented in this guide is primarily derived from radioligand binding assays . This is a standard in vitro technique used to quantify the interaction between a ligand (the ergot derivative) and its receptor.

Key Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest cells or tissues expressing the target receptor.

    • Homogenize the cells/tissues in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (which has a known high affinity for the receptor), and varying concentrations of the unlabeled test compound (the ergot derivative).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17][18]

Signaling Pathways and Experimental Workflow Visualization

Signaling_Pathways cluster_natural Natural Derivatives cluster_synthetic Synthetic Derivatives cluster_receptors Receptors cluster_effects Primary Therapeutic Effects Ergotamine Ergotamine S_HT1B_1D Serotonin 5-HT1B/1D Ergotamine->S_HT1B_1D Alpha_Adr α-Adrenergic Ergotamine->Alpha_Adr Ergonovine Ergonovine Uterine_R Uterine Receptors Ergonovine->Uterine_R DHE Dihydroergotamine DHE->S_HT1B_1D DHE->Alpha_Adr Bromocriptine Bromocriptine D2 Dopamine D2 Bromocriptine->D2 Lisuride Lisuride Lisuride->D2 Anti_Parkinson Anti-Parkinsonian Effects D2->Anti_Parkinson D2->Anti_Parkinson Vasoconstriction Vasoconstriction (Migraine Relief) S_HT1B_1D->Vasoconstriction Alpha_Adr->Vasoconstriction Uterine_Contraction Uterine Contraction Uterine_R->Uterine_Contraction

Caption: Simplified signaling pathways of major this compound derivatives.

Experimental_Workflow prep 1. Membrane Preparation assay 2. Competitive Binding Assay prep->assay separation 3. Separation of Bound/Unbound Ligand assay->separation measurement 4. Radioactivity Measurement separation->measurement analysis 5. Data Analysis (IC50 -> Ki) measurement->analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Ergotoxine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of potent compounds is paramount to ensuring a safe and compliant laboratory environment. Ergotoxine, a mixture of ergot alkaloids, requires stringent disposal procedures due to its toxicity. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, building upon a foundation of established protocols for hazardous materials.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is imperative to handle this compound with the utmost care in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent dermal and respiratory exposure.

Table 1: Personal Protective Equipment (PPE) for this compound Waste Handling

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile, chemotherapy-rated).Prevents skin contact with the toxic compound.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against accidental splashes and aerosol generation.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary, especially when handling solids or creating solutions.Minimizes the risk of inhaling aerosolized particles or vapors.
Protective Clothing A disposable, low-permeability lab coat or gown worn over personal clothing.Provides a barrier against contamination of skin and clothing.

Step-by-Step this compound Disposal Procedure

The recommended approach for this compound disposal involves a two-tiered strategy: initial chemical inactivation through alkaline hydrolysis to degrade the toxic components, followed by disposal as hazardous waste in compliance with institutional and regulatory standards. In-laboratory treatment, such as simple acid-base neutralization, is not recommended for this class of compounds due to their high toxicity and the potential for unpredictable reactions.[2]

  • Identify and Segregate: All materials that have come into contact with this compound must be treated as hazardous waste.[1][2] This includes unused product, contaminated labware (e.g., pipette tips, vials, filter paper), and used PPE.[2][3]

  • Use Designated Containers:

    • Solid Waste: Collect contaminated solids in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled "Hazardous Waste - this compound".[1][3]

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container, also clearly labeled "Hazardous Waste - this compound".[1][2]

    • Sharps: Any contaminated sharps must be placed in a designated sharps container.[3]

  • Secure Storage: Store waste containers in a designated and secure satellite accumulation area, preferably within a chemical fume hood, to manage potential off-gassing and prevent unauthorized access.[2][3]

This compound is a mixture of peptide alkaloids (ergocristine, ergocryptine, and ergocornine). The amide bonds in the peptide portion of these molecules can be cleaved by alkaline hydrolysis, breaking down the compound into less toxic components. This procedure should be performed by trained personnel within a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Objective: To degrade this compound in liquid waste streams to less toxic components prior to final disposal.

Materials:

  • This compound-contaminated liquid waste.

  • Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M).

  • A heat-resistant, sealed container (e.g., a borosilicate glass bottle with a screw cap capable of withstanding moderate heat).

  • Stir plate and magnetic stir bar.

  • Water bath or heating mantle.

  • pH indicator strips or a calibrated pH meter.

Procedure:

  • Preparation: Carefully place the sealed container with the this compound liquid waste onto a stir plate within a chemical fume hood. Add a magnetic stir bar.

  • Alkalinization: Slowly and carefully add NaOH to the waste solution with stirring to achieve a final concentration of approximately 2 Molar (M). This will result in a highly alkaline solution (pH > 13). Caution: The addition of NaOH to aqueous solutions is exothermic and can generate heat.

  • Hydrolysis: Gently heat the solution to 60-80°C using a water bath or heating mantle. Maintain this temperature with continuous stirring for a minimum of 4 hours. The combination of strong base and heat will facilitate the hydrolysis of the peptide bonds.

  • Cooling and Neutralization: After the hydrolysis period, turn off the heat and allow the solution to cool to room temperature. Once cool, slowly neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid). Perform this step carefully to control the neutralization reaction.

  • Final Disposal: The resulting neutralized, hydrolyzed solution should be collected in a designated hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.[2][3]

Table 2: Quantitative Parameters for Alkaline Hydrolysis

ParameterValuePurpose
Reagent Sodium Hydroxide (NaOH)Strong base to catalyze hydrolysis.
Final Concentration ~ 2 MEnsures a sufficiently high pH for effective hydrolysis.
Temperature 60 - 80°CAccelerates the rate of the hydrolysis reaction.
Duration Minimum 4 hoursProvides adequate time for the degradation of the alkaloids.
Final pH 6 - 8Neutralizes the waste stream for safer handling and disposal.
  • Arrange for Pickup: Once the waste containers are approximately three-quarters full, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[2][3]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national regulations for hazardous materials.[1] Do not dispose of any this compound waste down the drain or in regular trash.[1]

Workflow and Logical Relationships

The following diagram illustrates the comprehensive workflow for the proper disposal of this compound, from initial handling to final removal by EHS.

ErgotoxineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_treatment Waste Treatment (Liquid) cluster_collection Waste Collection (All Types) cluster_disposal Final Disposal handling Handle this compound in Fume Hood ppe Don Appropriate PPE (Table 1) handling->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate collect_liquid Collect Liquid Waste in Sealed Container segregate->collect_liquid collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_sharps Collect Sharps in Designated Container segregate->collect_sharps hydrolysis Perform Alkaline Hydrolysis (2M NaOH, 60-80°C, 4h) collect_liquid->hydrolysis In-lab inactivation neutralize Cool and Neutralize (pH 6-8) hydrolysis->neutralize store Store Waste Securely in Satellite Accumulation Area neutralize->store Transfer treated liquid collect_solid->store collect_sharps->store ehs_pickup Arrange Pickup by EHS/Licensed Contractor store->ehs_pickup documentation Complete Hazardous Waste Manifest ehs_pickup->documentation

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratories can effectively mitigate the risks associated with this compound, ensuring the safety of personnel and maintaining environmental compliance.

References

Personal protective equipment for handling Ergotoxine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Ergotoxine

This compound, a mixture of ergot alkaloids, presents significant health risks due to its toxic nature. Strict adherence to safety protocols is paramount for all personnel involved in its handling, including researchers, scientists, and drug development professionals. This guide provides comprehensive, step-by-step procedures for personal protection, operational handling, emergency management, and disposal to ensure a safe laboratory environment.

Hazard Identification

This compound and its related compounds are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and ingestion. Exposure can lead to toxic effects, and some ergot alkaloids are suspected of damaging fertility or the unborn child. All personnel must handle this compound with the assumption that it is a potent toxin.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier against exposure. The following equipment must be worn at all times when handling this compound, especially in its powdered form.

Protection Area Required PPE Specification & Key Considerations
Hands Double Nitrile GlovesWear two pairs of powder-free, chemotherapy-rated (ASTM D6978) nitrile gloves.[1][2] Change the outer glove immediately if contaminated or every 30-60 minutes.[3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[4]
Body Disposable, Low-Permeability GownThe gown should have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[4][5] For procedures with a high risk of contamination or for handling larger quantities (e.g., over 1 kg), a disposable coverall ("bunny suit") is recommended.[5][6]
Eyes & Face Chemical Safety Goggles & Face ShieldUse chemical safety goggles that meet ANSI Z87.1 or equivalent standards.[1] A full face shield must be worn in addition to goggles to protect against splashes and aerosols.[5][7]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved N95 respirator is the minimum requirement, particularly when handling powdered forms or when aerosolization is possible.[5] For large spills, a chemical cartridge-type respirator may be necessary.[3]
Feet & Head Shoe & Head CoversDisposable protective shoe covers and a head covering are required to prevent contamination of personal clothing and hair.[6][8]

Operational Plan: Safe Handling Procedures

A systematic approach is crucial to minimize exposure during the handling of this compound.

1. Designated Area Preparation:

  • All work involving this compound must be conducted within a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[5]

  • Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible and unobstructed before beginning work.[5]

2. Handling Solid this compound:

  • Weighing and Aliquoting: Conduct all manipulations of solid this compound within a containment device to prevent the generation and dispersal of dust.[5] Use appropriate tools like spatulas to minimize dust creation.[1]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing and aerosol generation.[1][5]

3. General Laboratory Practices:

  • Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.[4][5]

  • Avoid all personal contact with the substance, including inhalation.[6]

  • Wash hands thoroughly with soap and water before donning gloves and after removing them.[4][5]

4. Post-Handling Decontamination:

  • Carefully doff PPE, removing the most contaminated items first (outer gloves, gown), to avoid cross-contamination.

Emergency Plan: Spill and Exposure Management

Immediate and correct response to spills and personal exposure is critical.

Spill Cleanup Protocol

Minor Spill (in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a chemical spill kit to absorb and contain the spill.

  • Cleanup: Use dry cleanup procedures; avoid generating dust.[6] Dampen material with water to prevent dusting before sweeping or vacuuming (HEPA filter-equipped vacuum only).[8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Place all contaminated materials, including PPE, into a labeled hazardous waste container.[5]

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the appropriate safety officer or emergency response team and inform them of the location and nature of the hazard.[6]

  • Secure Area: Restrict access to the contaminated area.

  • Response: Allow only trained personnel with appropriate respiratory protection and PPE to re-enter and clean the spill.[3]

Spill_Response_Workflow start_node Spill Occurs alert_node Alert others in area start_node->alert_node decision_node decision_node action_node_contain Contain spill with spill kit absorbent decision_node->action_node_contain Inside Fume Hood (Minor Spill) action_node_evacuate EVACUATE AREA IMMEDIATELY decision_node->action_node_evacuate Outside Fume Hood (Major Spill) action_node action_node alert_node->decision_node Assess Spill Location end_node Area is Safe action_node_clean_minor Decontaminate surfaces action_node_contain->action_node_clean_minor Use dry cleanup procedures action_node_notify Notify Safety Officer / Emergency Response action_node_evacuate->action_node_notify Restrict Access action_node_dispose action_node_dispose action_node_clean_minor->action_node_dispose Dispose of all materials as hazardous waste action_node_dispose->end_node action_node_wait Cleanup by trained personnel with proper PPE action_node_notify->action_node_wait Await Trained Responders action_node_wait->action_node_dispose

Caption: Logical workflow for responding to an this compound spill.

Personal Exposure Procedures
  • Skin Contact: Immediately remove any contaminated clothing.[9] Flush the affected skin and hair with running water and soap for 15-20 minutes.[8][9] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][10] Lay the person down and keep them warm and rested.[8] Call for medical assistance.

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[9]

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: All disposable items, including gloves, gowns, shoe covers, labware, and spill cleanup materials, must be segregated as hazardous waste.[5]

  • Waste Containers: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[5] These containers must be leak-proof.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[6][11] Consult your institution's environmental health and safety department for specific procedures.

  • Empty Containers: Puncture or otherwise render original product containers unusable to prevent re-use before disposing of them as hazardous waste.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.